Product packaging for tagitinin C(Cat. No.:)

tagitinin C

Cat. No.: B1244566
M. Wt: 348.4 g/mol
InChI Key: DUQSSEQKLJQACA-FESGBCJUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tagitinin C (CAS 59979-56-5) is a bioactive germacranolide-type sesquiterpene lactone naturally found in Tithonia diversifolia (Mexican sunflower). This compound has demonstrated significant research value across multiple biological fields, primarily for its potent antiprotozoal and antineoplastic properties. In pharmacological studies, this compound exhibits exceptional activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness), with an IC₅₀ value of 0.0042 μg/mL, an activity reported to be 4.5 times more potent than the reference drug suramin . It also shows promising anti-metastatic activity in models of Hepatocellular Carcinoma (HCC), inhibiting cell viability, migration, and matrix metalloproteinase (MMP) activity in Hep-G2 and Huh 7 hepatoma cells . Further research indicates this compound can induce apoptosis and cell cycle arrest at the G0/G1 phase in acute myeloid leukemia cells . Outside oncology and parasitology, the compound has been identified as the main active agent behind the gastroprotective effects of T. diversifolia extracts in ethanol-induced gastric ulcer models . Chemical Characteristics: • CAS Number: 59979-56-5 • Molecular Formula: C₁₉H₂₄O₆ • Molecular Weight: 348.39 g/mol • Solubility: Soluble in DMSO, chloroform, dichloromethane, and ethyl acetate . Source: Isolated from the aerial parts, particularly the leaves, of Tithonia diversifolia . Handling Note: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O6 B1244566 tagitinin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O6/c1-10(2)17(21)25-15-9-19(5,23)7-6-13(20)11(3)8-14-16(15)12(4)18(22)24-14/h6-8,10,14-16,23H,4,9H2,1-3,5H3/b7-6+,11-8-/t14-,15-,16+,19+/m1/s1

InChI Key

DUQSSEQKLJQACA-FESGBCJUSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@](/C=C/C1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2

Synonyms

tagitinin
tagitinin A
tagitinin B
tagitinin C
tagitinin D
tagitinin F
tagitinins

Origin of Product

United States

Foundational & Exploratory

Biosynthesis of Tagitinin C in Asteraceae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpenoid lactone predominantly found in the Asteraceae family, notably in Tithonia diversifolia, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering to enhance its production and for the discovery of novel derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound. It details the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. Quantitative data from related studies are summarized, and conceptual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this complex natural product.

Introduction

Sesquiterpenoid lactones (STLs) are a large and diverse group of secondary metabolites characterized by a C15 backbone and a lactone ring. Within the Asteraceae family, these compounds play crucial roles in plant defense and have been extensively investigated for their medicinal properties. This compound, a germacranolide-type STL, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential. This guide synthesizes the current knowledge on STL biosynthesis to propose a detailed pathway for this compound and provides the technical framework for its experimental validation.

The General Biosynthetic Pathway of Sesquiterpenoid Lactones in Asteraceae

The biosynthesis of STLs in Asteraceae initiates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The formation of the diverse array of STLs can be broadly categorized into three key stages:

  • Formation of the Sesquiterpene Scaffold: The linear FPP is cyclized by a class of enzymes known as sesquiterpene synthases (STSs) to form various cyclic sesquiterpene hydrocarbons. For most germacranolides, including likely this compound, the key intermediate is germacrene A, produced by the action of germacrene A synthase (GAS)[1].

  • Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), predominantly from the CYP71 family[2][3]. These reactions include hydroxylations, epoxidations, and carboxylations. A crucial step is the three-step oxidation of germacrene A at the C12-methyl group to form germacrene A acid, a reaction catalyzed by germacrene A oxidase (GAO)[4][5].

  • Lactonization and Further Tailoring: The final steps involve the formation of the characteristic lactone ring, a process also often mediated by CYPs, followed by further species-specific tailoring reactions such as additional hydroxylations, acylations, and glycosylations.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on its chemical structure and the known enzymatic reactions in STL biosynthesis, a putative pathway can be proposed (Figure 1).

This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA [GAS] GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid [GAO] Hydroxy_GAA Hydroxylated Germacrene A Acid Intermediate GermacreneA_acid->Hydroxy_GAA [CYP Hydroxylase(s)] Pre_TagitininC Putative Precursor (Post-Lactonization) Hydroxy_GAA->Pre_TagitininC [Lactone Synthase] TagitininC This compound Pre_TagitininC->TagitininC [Final Tailoring] GAS Germacrene A Synthase (GAS) GAO Germacrene A Oxidase (GAO - CYP71 Family) CYP_hydroxylase1 Cytochrome P450 Hydroxylase(s) Lactone_synthase Lactone Synthase (CYP71 Family) Final_CYP Final Tailoring Enzyme(s) (e.g., Acyltransferase)

Figure 1: Proposed biosynthetic pathway of this compound.

Step 1: Formation of Germacrene A. Farnesyl pyrophosphate (FPP) is cyclized by Germacrene A Synthase (GAS) to form the germacrene A scaffold.

Step 2: Oxidation to Germacrene A Acid. The C12 methyl group of germacrene A undergoes a three-step oxidation catalyzed by Germacrene A Oxidase (GAO), a CYP71 enzyme, to yield germacrene A acid[4][5].

Step 3: Hydroxylation Events. Based on the structure of this compound, which possesses hydroxyl groups, it is proposed that germacrene A acid is subsequently hydroxylated at specific positions by other CYP450 hydroxylases. These hydroxylations are critical for the subsequent lactonization and final structure.

Step 4: Lactonization. A specific CYP71 family enzyme likely catalyzes the formation of the γ-lactone ring. This is a key step in the formation of the germacranolide core structure.

Step 5: Final Tailoring. The final structure of this compound is likely achieved through one or more tailoring steps, which may include acylation to add the isobutyrate group.

Quantitative Data

Quantitative data on the biosynthesis of this compound itself is limited. However, data from studies on related sesquiterpenoid lactones and their precursors can provide valuable benchmarks for future research.

ParameterValueOrganism/SystemReference
This compound Content
In Tithonia diversifolia leaves (diethyl ether extract)30.5 ± 2.1% (of extract)Tithonia diversifolia
Enzyme Kinetics (Related Enzymes)
Lactuca sativa Germacrene A Oxidase (LsGAO) - Km for Germacrene A1.2 ± 0.2 µMYeast microsomes[5]
Lactuca sativa Germacrene A Oxidase (LsGAO) - kcat1.1 ± 0.1 s-1Yeast microsomes[5]
Precursor Levels
Farnesyl Pyrophosphate (FPP)Varies significantly with tissue and conditionsVarious plants[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A powerful approach to identify the genes involved in a specific metabolic pathway is to compare the transcriptomes of tissues with high and low production of the target compound.

Transcriptome Analysis Workflow PlantMaterial Collect T. diversifolia tissues (e.g., young vs. old leaves, trichomes) RNA_Extraction Total RNA Extraction and Quality Control PlantMaterial->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (e.g., Illumina) RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis: - De novo assembly - Gene annotation - Differential expression analysis Library_Prep->Data_Analysis Candidate_Selection Selection of candidate genes (e.g., STSs, CYPs) highly expressed in high-producing tissues Data_Analysis->Candidate_Selection

Figure 2: Workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material: Collect different tissues from Tithonia diversifolia, such as young leaves, mature leaves, stems, and roots. Glandular trichomes are often the primary site of STL biosynthesis and should be isolated if possible[7].

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis:

    • Perform de novo assembly of the transcriptome if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

    • Identify transcripts encoding putative sesquiterpene synthases and cytochrome P450s.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated in tissues with high this compound content.

  • Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their expression profiles and sequence similarity to known STL biosynthetic enzymes.

Functional Characterization of Candidate Genes using Transient Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid and efficient method to test the function of candidate biosynthetic genes[8][9][10][11].

Transient Expression Workflow Gene_Cloning Clone candidate gene into a plant expression vector Agro_Transformation Transform Agrobacterium tumefaciens with the expression vector Gene_Cloning->Agro_Transformation Infiltration Infiltrate N. benthamiana leaves with the transformed Agrobacterium Agro_Transformation->Infiltration Incubation Incubate plants for 3-5 days Infiltration->Incubation Metabolite_Extraction Harvest infiltrated leaf tissue and extract metabolites Incubation->Metabolite_Extraction Analysis Analyze extracts by LC-MS or GC-MS to identify newly produced compounds Metabolite_Extraction->Analysis

Figure 3: Workflow for functional gene characterization.

Protocol:

  • Vector Construction: Clone the full-length coding sequence of the candidate gene into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

  • Infiltration: Grow the transformed Agrobacterium culture and infiltrate the abaxial side of young, fully expanded N. benthamiana leaves. For multi-enzyme pathways, co-infiltrate with multiple Agrobacterium strains, each carrying a different gene.

  • Incubation: Incubate the infiltrated plants for 3-5 days under controlled growth conditions.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, extract the metabolites (e.g., with ethyl acetate), and analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.

In Vitro Enzyme Assays

In vitro assays using recombinant enzymes are essential for determining kinetic parameters and substrate specificity.

Protocol for Sesquiterpene Synthase Assay:

  • Recombinant Protein Expression: Express the candidate STS gene in a suitable heterologous system (e.g., E. coli or yeast) and purify the recombinant protein.

  • Assay Reaction: Set up the reaction mixture containing the purified enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT), and the substrate farnesyl pyrophosphate (FPP).

  • Product Extraction: After incubation, stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted products by GC-MS and compare the mass spectra and retention times with authentic standards.

Protocol for Cytochrome P450 Assay:

  • Microsome Preparation: Express the candidate CYP450 gene and a corresponding cytochrome P450 reductase (CPR) in yeast. Isolate the microsomal fraction containing the recombinant enzymes.

  • Assay Reaction: The reaction mixture should include the microsomes, buffer (e.g., 50 mM potassium phosphate, pH 7.5), the substrate (e.g., germacrene A or another intermediate), and an NADPH-regenerating system.

  • Product Extraction and Analysis: Extract the products with an appropriate organic solvent and analyze by LC-MS or GC-MS.

Analytical Methods for Metabolite Identification

HPLC Analysis: A reversed-phase HPLC method can be used for the quantification of this compound[12].

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at approximately 210-220 nm.

NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the unambiguous structure elucidation of biosynthetic intermediates and final products[13][14][15].

Conclusion and Future Perspectives

The biosynthesis of this compound in Asteraceae follows the general principles of sesquiterpenoid lactone formation, originating from farnesyl pyrophosphate and proceeding through key intermediates like germacrene A. While the overarching pathway is understood, the specific enzymes responsible for the later, intricate tailoring steps that define the unique structure of this compound remain to be experimentally validated. The proposed biosynthetic pathway in this guide provides a roadmap for future research. The application of the detailed experimental protocols, particularly the combination of transcriptome analysis and functional gene characterization, will be instrumental in identifying and characterizing the complete set of enzymes involved. A thorough understanding of this pathway will not only enable the metabolic engineering of high-producing plant or microbial systems for a sustainable supply of this compound but also open avenues for the combinatorial biosynthesis of novel, potentially more potent, derivatives for drug development.

References

Spectroscopic and Mass Spectrometric Analysis of Tagitinin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric analysis of tagitinin C, a sesquiterpene lactone of the heliangolide type found in plants of the Tithonia genus. This compound has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, anti-trypanosomal, and potential anti-cancer properties. A thorough understanding of its structural characterization through modern analytical techniques is paramount for advancing research and development efforts.

This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, provides detailed experimental protocols for these techniques, and visualizes the analytical workflow for the structure elucidation of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. While comprehensive 2D NMR correlation and mass spectrometry fragmentation data are not extensively detailed in publicly available literature, this section presents the foundational 1D NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), reported in Hertz (Hz), reveal the connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-16.89d17.0
H-26.19d17.0
H-55.80dq8.8, 1.1
H-73.50m
H-85.82m
Hα-92.41dd13.9, 6.3
Hβ-91.94dd13.9, 10.0
Hα-136.27d1.1
Hβ-135.74d1.1
H-141.47s
H-2'2.36seq6.9
H-3'0.99d6.9
H-4'0.97d6.9
-OH3.21s
1.88br. s
5.37br. d8.8

d: doublet, dd: doublet of doublets, dq: doublet of quartets, m: multiplet, s: singlet, seq: septet, br. s: broad singlet

¹³C NMR Spectroscopic Data
Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are commonly used for the analysis of this compound and other sesquiterpene lactones.[2][3] The specific mass-to-charge ratios (m/z) for the molecular ion and its characteristic fragment ions are crucial for confirming the identity of the compound.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the spectroscopic and mass spectrometric analysis of a sesquiterpene lactone like this compound. These protocols are based on standard practices in the field of natural product chemistry.

Sample Preparation
  • Extraction and Isolation : this compound is typically isolated from the leaves of Tithonia diversifolia. The dried and powdered plant material is subjected to solvent extraction, often using methanol or a mixture of dichloromethane and methanol. The crude extract is then partitioned and subjected to various chromatographic techniques, such as column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

  • NMR Sample Preparation : For NMR analysis, approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • MS Sample Preparation : For mass spectrometry, a dilute solution of this compound is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. The solution may be introduced into the mass spectrometer via direct infusion or through an HPLC system for LC-MS analysis.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400, 500, or 600 MHz instrument.

  • ¹H NMR Spectroscopy : One-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR and DEPT Spectroscopy : ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are recorded to identify all carbon signals and to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment is performed to establish proton-proton coupling correlations and to trace the connectivity of the proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum is acquired to determine one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment is conducted to identify long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and for placing substituents.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is commonly used.

  • Analysis Conditions :

    • Ionization Mode : ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺.

    • Full Scan MS : A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion, which allows for the determination of the elemental formula.

    • Tandem MS (MS/MS) : Fragmentation of the precursor ion is induced by collision-induced dissociation (CID) to obtain a product ion spectrum. This fragmentation pattern provides valuable information about the structure of the molecule.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_interpretation Data Interpretation & Structure Elucidation Plant_Material Plant Material (e.g., Tithonia diversifolia) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS H1_NMR 1D: ¹H NMR NMR->H1_NMR C13_NMR 1D: ¹³C & DEPT NMR NMR->C13_NMR COSY 2D: COSY NMR->COSY HSQC 2D: HSQC NMR->HSQC HMBC 2D: HMBC NMR->HMBC Full_Scan Full Scan MS (Accurate Mass) MS->Full_Scan Tandem_MS Tandem MS (MS/MS) (Fragmentation) MS->Tandem_MS Data_Analysis Spectral Data Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis Full_Scan->Data_Analysis Tandem_MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

physical and chemical properties of tagitinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C is a naturally occurring sesquiterpene lactone isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower.[1][2][3] This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antiparasitic properties.[4][5] Notably, it has shown efficacy against various cancer cell lines, including human glioblastoma, colorectal cancer, and hepatocellular carcinoma.[2][6] this compound is also recognized as a ferroptosis inducer, a distinct form of regulated cell death, which opens new avenues for cancer therapy.[3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its isolation and characterization, and insights into its mechanism of action.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₆[2][3][7]
Molecular Weight 348.39 g/mol [2][3][7]
CAS Number 59979-56-5[1][2][3][8]
Appearance White to off-white solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility.[1]
Stability Sensitive to acids, bases, nucleophiles, and light.[5][9] It can undergo a photocyclization reaction to form Tagitinin F.[9]

Experimental Protocols

Isolation and Purification of this compound from Tithonia diversifolia

The following protocol outlines a general method for the extraction and purification of this compound from the aerial parts of Tithonia diversifolia, based on methodologies described in the literature.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.
  • Air-dry the plant material in the shade for several days until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform a maceration of the powdered plant material with methanol at room temperature for 24-48 hours.[6]
  • Alternatively, use ultrasound-assisted extraction (UAE) with ethanol, which can yield higher concentrations of this compound.[5]
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic or ethanolic extract.[6]

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate.[6]
  • Collect the ethyl acetate fraction, which is typically enriched with sesquiterpene lactones.
  • Evaporate the solvent from the ethyl acetate fraction to yield a dried sub-fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate-soluble fraction to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
  • Pool the fractions rich in this compound and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound (>95% purity).[6]

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC method can be used for the quantification of this compound.[10]
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
  • The purity of isolated this compound is often determined by HPLC normalization.[10]

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, and HSQC experiments are crucial for the structural elucidation of this compound.[4][10] The chemical shifts and coupling constants from these spectra provide detailed information about the molecular structure.[6]
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound.[11] A characteristic C=O stretching vibration can be observed around 1668 cm⁻¹.[11]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[4]

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Tithonia diversifolia (Aerial Parts) extraction Methanol Extraction plant_material->extraction partition Ethyl Acetate Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir hplc_quant HPLC Quantification pure_compound->hplc_quant signaling_pathway cluster_cancer_cell Cancer Cell tagitinin_c This compound p53 p53 Upregulation tagitinin_c->p53 nf_kb NF-kB Inhibition tagitinin_c->nf_kb mmp MMP2/MMP9 Inhibition tagitinin_c->mmp ferroptosis Ferroptosis Induction tagitinin_c->ferroptosis cell_cycle G0/G1 Cell Cycle Arrest tagitinin_c->cell_cycle caspases Caspase 3/8 Activation p53->caspases apoptosis Apoptosis caspases->apoptosis vegf VEGF Expression Inhibition nf_kb->vegf downregulates angiogenesis Anti-Angiogenesis vegf->angiogenesis metastasis Anti-Metastasis mmp->metastasis proliferation Inhibition of Proliferation cell_cycle->proliferation

References

Limited Evidence for Alternative Natural Sources of Tagitinin C Beyond Tithonia diversifolia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant scarcity of documented natural sources for the sesquiterpene lactone, Tagitinin C, outside of the well-established source, Tithonia diversifolia (Mexican sunflower). While the compound has been isolated from and is a known constituent of Tithonia diversifolia, extensive research has not conclusively identified other plant species that produce this specific phytochemical in significant, well-characterized quantities.

This compound, a compound of interest for its potential pharmacological activities, has been the subject of various phytochemical investigations. However, these studies have predominantly centered on Tithonia diversifolia, a member of the Asteraceae family. This focus has left the broader distribution of this compound in the plant kingdom largely unexplored.

Our in-depth search for alternative botanical sources did not yield sufficient quantitative data or detailed experimental protocols for the isolation of this compound from any other species. This lack of information precludes the creation of a comparative data table and detailed experimental workflows as requested. Consequently, the development of signaling pathway diagrams related to this compound from alternative sources is also not feasible at this time.

Researchers, scientists, and drug development professionals seeking to work with this compound are currently directed to Tithonia diversifolia as the primary and most reliably documented natural source. Future phytochemical screening of other species within the Tithonia genus or the broader Asteraceae family may yet reveal new sources, but such findings have not been published in the peer-reviewed scientific literature to date.

Further research is warranted to explore the biodiversity of sesquiterpene lactones across various plant taxa to identify new potential sources of this compound and other structurally related compounds of medicinal interest.

An In-depth Technical Guide to the Degradation Products and Pathways of Tagitinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties. However, its inherent instability presents a considerable challenge for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound under various stress conditions, offering crucial insights for formulation development, stability testing, and analytical method development.

This compound is a highly reactive molecule characterized by several functional groups that contribute to its instability, including an α-methylene-γ-lactone moiety, a cross-conjugated dienone system, and an ester group. It is known to be sensitive to acidic, basic, nucleophilic, and photolytic conditions[1]. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of any potential drug product.

Degradation Pathways and Products

Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of a drug substance. Based on available literature, the degradation of this compound proceeds through several distinct pathways depending on the stress condition applied.

Acidic Degradation

Under acidic conditions, this compound undergoes an intramolecular cyclization reaction to form cyclothis compound. This transformation involves the protonation of the dienone system, followed by a nucleophilic attack from the hydroxyl group, leading to the formation of a new cyclic ether.

Degradation Product:

Stress ConditionDegradation ProductChemical Structure
AcidicCyclothis compoundC19H24O6

Degradation Pathway under Acidic Conditions

acidic_degradation Tagitinin_C This compound Cyclotagitinin_C Cyclothis compound Tagitinin_C->Cyclotagitinin_C  Acidic Conditions (H+)   Intramolecular Cyclization

Figure 1: Acid-catalyzed degradation of this compound.
Photolytic Degradation

Exposure to ultraviolet (UV) light induces a photocyclization reaction in this compound, leading to the formation of tagitinin F. This isomerization process occurs with a high yield, reportedly reaching 100% under specific conditions[1]. This highlights the critical need for photoprotection during the manufacturing and storage of this compound-containing formulations.

Degradation Product:

Stress ConditionDegradation ProductChemical Structure
Photolytic (UV light)Tagitinin FC19H24O6[1][2][3]

Photolytic Degradation Pathway

photolytic_degradation Tagitinin_C This compound Tagitinin_F Tagitinin F Tagitinin_C->Tagitinin_F  UV Light   Photocyclization

Figure 2: Photolytic degradation of this compound.
Basic Degradation

Under basic conditions, this compound is susceptible to hydrolysis of its isobutyrate ester group, a reaction known as saponification[4]. This leads to the formation of tagitinol C. The α-methylene-γ-lactone ring is also a potential site for nucleophilic attack under basic conditions, which could lead to further degradation products.

Potential Degradation Product:

Stress ConditionPotential Degradation ProductChemical Structure
BasicTagitinol CC15H18O5

Proposed Basic Degradation Pathway

basic_degradation Tagitinin_C This compound Tagitinol_C Tagitinol C Tagitinin_C->Tagitinol_C  Basic Conditions (OH-)   Saponification

Figure 3: Proposed basic degradation of this compound.
Oxidative Degradation

While specific oxidative degradation products of this compound have not been extensively reported, its structure suggests susceptibility to oxidation. The double bonds within the molecule are potential sites for epoxidation in the presence of oxidizing agents like hydrogen peroxide.

Potential Degradation Pathway:

The reaction with oxidizing agents could lead to the formation of various epoxidized derivatives. Further studies are required to isolate and characterize these products.

Proposed Oxidative Degradation Pathway

oxidative_degradation Tagitinin_C This compound Epoxides Epoxidized Derivatives Tagitinin_C->Epoxides  Oxidative Stress (e.g., H₂O₂)   Epoxidation

Figure 4: Proposed oxidative degradation of this compound.
Nucleophilic Addition

The α-methylene-γ-lactone moiety in this compound is an electrophilic center susceptible to Michael-type addition reactions with nucleophiles[1][5][6][7]. This is a crucial consideration in formulation development, as excipients with nucleophilic groups (e.g., amines, thiols) could potentially react with this compound, leading to the formation of adducts and a loss of potency.

General Nucleophilic Addition Pathway

nucleophilic_addition Tagitinin_C This compound (α-methylene-γ-lactone) Adduct Michael Adduct Tagitinin_C->Adduct Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->Adduct

Figure 5: Nucleophilic addition to this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry. These should be adapted and optimized for the specific analytical methods being used.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Acidic Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

Basic Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

Photolytic Degradation
  • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 80 °C).

  • At specified time points, dissolve a portion of the powder in a suitable solvent and analyze.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-performance liquid chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the parent drug and degradation products have adequate absorbance (e.g., 254 nm).

  • Injection Volume: 20 µL.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the identification and structural elucidation of unknown degradation products.

Summary of Quantitative Data

Currently, detailed quantitative data on the degradation kinetics of this compound under various stress conditions are not extensively available in the public domain. The primary focus of existing research has been on the identification of major degradation products. To establish a comprehensive stability profile, further studies are required to determine the degradation rate constants, half-lives, and activation energies under different pH, temperature, and light conditions.

Stress ConditionKey ObservationsQuantitative Data
Acidic Transformation to cyclothis compound.Kinetic data not readily available.
Photolytic Isomerization to tagitinin F with high yield.Reported to be a 100% yield under specific UV irradiation conditions[1].
Basic Susceptible to saponification of the ester group.Kinetic data not readily available.
Oxidative Potential for epoxidation of double bonds.No specific quantitative data available.

Conclusion

This compound is an inherently unstable molecule with multiple degradation pathways. Its sensitivity to acid, light, and potentially base and oxidative conditions necessitates careful consideration during all stages of drug development. The formation of cyclothis compound under acidic conditions and tagitinin F under photolytic conditions are the most well-defined degradation pathways. This technical guide provides a foundational understanding of the degradation profile of this compound, offering valuable information for the development of stable formulations and robust analytical methods. Further research is warranted to fully characterize the degradation products under basic and oxidative stress and to quantify the kinetics of these degradation processes. Such data will be instrumental in unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Sesquiterpene Lactones in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (STLs) are a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This technical guide provides a comprehensive overview of the core biosynthesis pathway of STLs, presents quantitative data for key metabolic steps, details relevant experimental protocols, and visualizes the intricate pathways involved.

The Core Biosynthesis Pathway of Sesquiterpene Lactones

The journey to the vast array of STLs begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized via the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3]

The core pathway can be dissected into three major stages:

  • Stage 1: Formation of Farnesyl Pyrophosphate (FPP) : Farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the central C15 precursor, farnesyl pyrophosphate (FPP).[3]

  • Stage 2: Creation of the Sesquiterpene Skeleton : FPP is then cyclized by a sesquiterpene synthase (STS) to form the foundational hydrocarbon skeleton. For the majority of STLs, the key enzyme is (+)-germacrene A synthase (GAS), which converts FPP to (+)-germacrene A.[4]

  • Stage 3: Oxidative Modifications and Lactonization : The germacrene A skeleton undergoes a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key step is the three-step oxidation of germacrene A to germacrene A acid, catalyzed by germacrene A oxidase (GAO).[1] Subsequent hydroxylations and cyclizations lead to the formation of the characteristic lactone ring, giving rise to different STL classes such as germacranolides, guaianolides, and eudesmanolides.[1][3]

Quantitative Data

Table 1: Kinetic Properties of Germacrene A Synthase (GAS)
Enzyme SourceKm (μM) for FPPVmax (pmol h-1 μg-1 protein)Reference
Cichorium intybus (long isoform, CiGASlo)6.913.9[4]
Cichorium intybus (short isoform, CiGASsh)3.221.5[4]
Cichorium intybus (purified from roots)6.6Not Reported[5]
Table 2: Sesquiterpene Lactone Content in Selected Asteraceae Species
Plant SpeciesSesquiterpene Lactone(s)Content (% of dry weight)Reference(s)
Tanacetum parthenium (Feverfew)Parthenolide0.28–1.33%[6]
Tanacetum vulgare (Tansy)Parthenolide0.06–1.33%[6]
Arnica montana (Arnica)Helenalin and derivativesPresent, allergenic[6]
Achillea millefolium (Yarrow)Guaianolides, germacranolidesPresent, allergenic[6]
Chamomilla recutita (German Chamomile)GuaianolidesLow, but allergenic potential present[6]

Experimental Protocols

Protocol 1: Extraction and HPLC Quantification of Sesquiterpene Lactones

This protocol is optimized for the rapid extraction and analysis of STLs from plant material.[7]

1. Sample Preparation:

  • Lyophilize fresh plant material and grind to a fine powder. It is recommended to use freshly powdered material to avoid degradation of STLs.[7]

2. Extraction:

  • To 100 mg of powdered plant material, add 10 mL of 100% methanol.

  • Shake for 1 hour, followed by 30 minutes of sonication.

  • Centrifuge to pellet the solid material and collect the supernatant.

  • Evaporate the solvent to dryness.

3. HPLC Analysis:

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filter through a 0.22 µm filter prior to injection.

  • HPLC System: A standard HPLC system with a C18 column and a Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.

  • Detection: Monitor at 210 nm for general STL detection.

  • Quantification: Generate a standard curve with known concentrations of purified STL standards to quantify the compounds in the plant extracts.

Protocol 2: In Vitro Germacrene A Synthase (GAS) Activity Assay

This assay is used to determine the activity of GAS in plant extracts.[5][8]

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in an appropriate buffer (e.g., Tris-HCl with additives to maintain enzyme stability).

  • Centrifuge to remove cell debris and use the supernatant for the assay.

2. Reaction Mixture:

  • In a final volume of 100 µL, combine the enzyme extract with an assay buffer containing MgCl₂ and DTT.

  • Initiate the reaction by adding the substrate, [³H]-FPP.

3. Product Trapping and Detection:

  • Overlay the reaction mixture with hexane to trap the volatile germacrene A product.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by vortexing and centrifuging to separate the phases.

  • Measure the radioactivity in the hexane layer using a scintillation counter.

  • Confirm the identity of the product as germacrene A using GC-MS. Germacrene A thermally rearranges to β-elemene in the GC injector, which serves as a diagnostic marker.[5]

Mandatory Visualizations

Diagram 1: Core Biosynthesis Pathway of Sesquiterpene Lactones

core_pathway FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS GermacreneA Germacrene A GAS->GermacreneA GAO Germacrene A Oxidase (GAO) GermacreneA->GAO GAA Germacrene A Acid GAO->GAA COS Costunolide Synthase (COS) GAA->COS Costunolide Costunolide COS->Costunolide Germacranolides Germacranolides Costunolide->Germacranolides Guaianolides Guaianolides Germacranolides->Guaianolides Eudesmanolides Eudesmanolides Germacranolides->Eudesmanolides Other_CYPs Other CYPs and modifying enzymes Guaianolides->Other_CYPs Eudesmanolides->Other_CYPs

Caption: The core biosynthetic pathway from FPP to major STL classes.

Diagram 2: Experimental Workflow for STL Quantification

experimental_workflow Start Plant Material Lyophilization Lyophilization & Grinding Start->Lyophilization Extraction Methanol Extraction (Shaking & Sonication) Lyophilization->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution & Filtration Concentration->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification End Results Quantification->End

Caption: Workflow for the extraction and quantification of STLs.

Diagram 3: Regulation of STL Biosynthesis by Jasmonic Acid

regulation_pathway JA Jasmonic Acid (JA) Signal MYC2 MYC2 Transcription Factor JA->MYC2 activates Promoter Promoter of STL Biosynthesis Genes (e.g., GAS, GAO, COS) MYC2->Promoter binds to Transcription Gene Transcription Promoter->Transcription STL_Production Increased STL Production Transcription->STL_Production

Caption: Jasmonic acid signaling cascade regulating STL biosynthesis.

References

Methodological & Application

Application Note: Quantitative Analysis of Tagitinin C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of tagitinin C, a sesquiterpene lactone with significant anti-plasmodial and potential anti-cancer properties. The described protocol is applicable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability requirements, and a summary of validation parameters according to ICH guidelines to ensure reliable and reproducible results.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in plants of the Tithonia genus, notably Tithonia diversifolia.[1] Due to its potent biological activities, including anti-malarial and cytotoxic effects, there is a growing interest in its quantification for research, quality control of herbal products, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for its quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A Lichrospher 60 RP-select B column (250 x 4 mm, 5 µm particle size) or equivalent C18 column is recommended.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Sodium acetate (analytical grade)

    • Acetic acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard (purity >95%)

  • Sample Filtration: 0.45 µm syringe filters.

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following isocratic conditions:

ParameterCondition
Mobile Phase Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 4.8) (45:55, v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Injection Volume 20 µL[1]
Detection Wavelength 254 nm[1]
Run Time Approximately 10 minutes

Preparation of 0.1 M Sodium Acetate Buffer (pH 4.8): Dissolve 8.2 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 4.8 with 10% acetic acid.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 0.4 mg/mL.[1] A minimum of five concentration levels is recommended for constructing the calibration curve.

Sample Preparation
  • Plant Material (e.g., Tithonia diversifolia leaves):

    • Dry the plant material at room temperature and grind it into a fine powder.

    • Accurately weigh 500 mg of the powdered material.

    • Extract the powder with a suitable solvent such as diethyl ether.

    • Evaporate the solvent to obtain a dry extract.

    • Accurately weigh 8 mg of the dry extract and redissolve it in a mixture of 9 mL of acetonitrile and 11 mL of the acetate buffer.[1]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterResult
Specificity / Selectivity The method demonstrates good specificity with no interference from endogenous compounds in the sample matrix at the retention time of this compound.
Linearity
    - Range0.01 - 0.4 mg/mL[1]
    - Correlation Coefficient (r²)> 0.999[1]
    - Calibration Curve Equationy = 19329.09x - 18.50 (where y is the peak area and x is the concentration in mg/mL)[1]
Precision
    - Repeatability (Intra-day) (%RSD)≤ 2.0%
    - Intermediate Precision (Inter-day) (%RSD)≤ 3.0%
Accuracy (Recovery) 99.3% - 102.5%[1]
Limit of Detection (LOD) ~2 µg/mL (Estimated based on similar sesquiterpene lactones)
Limit of Quantification (LOQ) ~6 µg/mL (Estimated based on similar sesquiterpene lactones)
Robustness The method is robust to small, deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).
System Suitability
    - Tailing Factor≤ 2.0
    - Theoretical Plates> 2000
    - %RSD of Peak Area (for 6 replicate injections)≤ 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction & Dissolution) HPLC_System HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->HPLC_System Inject Standards Chromatography Chromatographic Separation (Isocratic Elution) HPLC_System->Chromatography Data_Acquisition Data Acquisition (Chromatogram) Chromatography->Data_Acquisition Integration Peak Integration & Identification (Retention Time ~5.8 min) Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation_Pathway cluster_validation Method Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Quantitative Method Specificity->Result Linearity->Result Precision->Result Accuracy->Result LOD_LOQ->Result Robustness->Result

References

Application Notes and Protocols: Synthesis of Tagitinin C Derivatives for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant therapeutic potential, including potent anticancer, anti-inflammatory, and antimalarial properties.[1][2] However, its clinical development is hampered by poor water solubility and stability, which limits its bioavailability.[3][4] This document provides detailed protocols for the chemical modification of this compound to enhance its solubility. The primary strategy focuses on the Michael addition reaction to the α-methylene-γ-lactone motif, a method that has successfully produced derivatives with improved physicochemical properties while retaining biological activity.[1][4]

Part 1: Strategic Modification of this compound

The core strategy for improving the solubility of this compound involves the synthesis of derivatives by targeting its reactive chemical motifs. The α-methylene-γ-lactone ring is a key feature for both its biological activity and as a site for chemical modification.

Principle of Synthesis: Michael Addition

The most effective reported method is the Michael addition of nucleophiles, such as amines, thiols, and phosphonates, to the α,β-unsaturated carbonyl system of the lactone ring.[1] This reaction is advantageous as it can be performed under mild conditions, proceeds with high yields, and introduces functional groups (e.g., amino groups) that can be protonated at physiological pH, thereby significantly increasing aqueous solubility.[5] This prodrug-like approach can improve the molecule's overall pharmacological profile.[1]

General Experimental Workflow

The overall process for synthesizing and evaluating this compound derivatives is outlined below. It begins with the extraction of the parent compound, followed by synthetic modification, and concludes with purification and comprehensive evaluation of the new chemical entities.

G cluster_0 Preparation cluster_1 Synthesis & Purification cluster_2 Analysis & Evaluation A Isolation of this compound (from Tithonia diversifolia) B Characterization of Parent Compound (NMR, MS) A->B C Michael Addition Reaction (e.g., with Amines, Thiols) B->C High Purity This compound D Reaction Quenching & Crude Extraction C->D E Purification (Column Chromatography) D->E F Structural Confirmation (NMR, MS, IR) E->F Purified Derivative G Solubility Assessment (Aqueous Buffer) F->G H In Vitro Bioactivity Assay (e.g., MTT against Cancer Cells) G->H

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Amino-Derivatives of this compound

This protocol describes a general method for the synthesis of water-soluble amino-derivatives of this compound via Michael addition.

Materials and Reagents:

  • This compound (purity >95%)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Selected amine (e.g., morpholine, dimethylamine, piperidine)

  • Triethylamine (TEA) (optional, as a base)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the selected amine (1.1-1.5 equivalents). If the amine salt is used, add triethylamine (1.5 equivalents) to liberate the free base.

  • Reaction: Allow the reaction to stir at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure amino-derivative.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Data and Expected Outcomes

Structural modification of this compound has been shown to produce derivatives in high yields while maintaining or enhancing biological activity and improving solubility.

Table 1: Synthesis and Biological Activity of this compound & Derivatives
Compound/DerivativeSynthesis YieldTarget Cell LinesIC50 Value (µg/mL)Citation(s)
This compound (Parent) N/AHep-G2 (Hepatoma)2.0 ± 0.1[6][7]
Huh 7 (Hepatoma)1.2 ± 0.1[6][7]
HCT116 (Colorectal)Growth Inhibition[6]
Trypanosoma brucei0.0042[2]
Keloid Fibroblasts0.122 (72h)[6]
Amino-Derivatives Up to 99%MCF-7 (Breast)Activity Retained[1][4]
MCF7-MDR (Breast)Activity Retained[1][4]
MiaPaCa-2 (Pancreas)Activity Retained[1][4]
Phosphonate-Derivatives Good to ExcellentMCF-7, MCF7-MDR, MiaPaCa-2Activity Retained[1]
Thiol-Derivatives Good to ExcellentMCF-7, MCF7-MDR, MiaPaCa-2Activity Retained*[1]

*Note: Specific IC50 values for derivatives were not detailed in the cited literature, but the studies confirmed that biological activity was preserved post-modification.[1][4]

Solubility Enhancement

The primary goal of derivatization is to improve aqueous solubility. While specific quantitative data (e.g., mg/mL) is often not published, the introduction of ionizable groups like amines leads to a significant, qualitative increase in water solubility, which is critical for bioavailability.[1][5] Encapsulation in liposomes or complexation with cyclodextrins are alternative methods that have been shown to increase the aqueous solubility of similar sesquiterpene lactones by 100-4600%.[3][8]

Part 4: Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is crucial for drug development. This compound and its derivatives have been shown to exert their anticancer effects through multiple pathways, most notably through induction of ferroptosis and inhibition of the proteasome pathway.[1][4][6]

Induction of Ferroptosis in Colorectal Cancer

In colorectal cancer cells, this compound induces a form of iron-dependent cell death known as ferroptosis.[6] It triggers endoplasmic reticulum (ER) stress, which activates the PERK-Nrf2 signaling axis.[6] This leads to the upregulation of Heme Oxygenase-1 (HO-1), an increase in the labile iron pool, and subsequent lipid peroxidation, culminating in cell death.[6]

G TC This compound ER_Stress Endoplasmic Reticulum (ER) Stress TC->ER_Stress PERK PERK Activation ER_Stress->PERK Nrf2 Nrf2 Nuclear Translocation PERK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 downstream gene Iron Increased Labile Iron Pool HO1->Iron Lipid_P Lipid Peroxidation Iron->Lipid_P Ferroptosis Ferroptosis Lipid_P->Ferroptosis

Caption: this compound-induced ferroptosis signaling pathway in cancer cells.

Conclusion

The synthesis of this compound derivatives via Michael addition is a highly effective and robust strategy to overcome the compound's inherent low water solubility. This approach yields novel chemical entities with an improved pharmacological profile while preserving the essential biological activities of the parent molecule. The protocols and data presented herein provide a foundational framework for researchers to develop more bioavailable and clinically viable drugs based on the this compound scaffold. Further investigation into quantitative solubility and in vivo efficacy of these derivatives is warranted.

References

Determining the IC50 of Tagitinin C in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of Tagitinin C, a sesquiterpene lactone, on various cancer cell lines. This document includes a summary of reported half-maximal inhibitory concentration (IC50) values, detailed protocols for determining IC50 using common cell viability assays, and an exploration of the signaling pathways implicated in this compound's mechanism of action.

Data Presentation: IC50 Values of this compound

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values have been determined using various cell viability assays, most commonly the MTT assay.

Cancer TypeCell LineIC50 (µg/mL)Additional Notes
Hepatocellular CarcinomaHep-G22.0 ± 0.1[1]
Hepatocellular CarcinomaHuh 71.2 ± 0.1[1]
Cervical CancerHeLa16.61
GlioblastomaU3736.1[2]
Colorectal CancerHCT116Not explicitly stated, but dose-dependent inhibition observed.[3][4]Studies show significant reduction in cell viability at concentrations of 5, 10, and 20 µM.[4]
Colorectal CancerSW480Not explicitly stated, but dose-dependent inhibition observed.[4]
Colorectal CancerDLD1Not explicitly stated, but dose-dependent inhibition observed.[4]
Breast CancerNot specifiedIC50 not found in the reviewed literature.
Lung CancerNot specifiedIC50 not found in the reviewed literature.
Prostate CancerNot specifiedIC50 not found in the reviewed literature.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a potential anticancer compound. The following are detailed protocols for two widely used colorimetric assays for assessing cell viability: the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to start with could be from 0.1 to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth. This can be done using graphing software with a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins in fixed cells. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA) solution (50% w/v in water, cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% v/v acetic acid in water)

  • Solubilization buffer (10 mM Tris base solution, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with this compound, carefully add 50 µL of cold 50% TCA to each well (for a final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Gently wash the plates five times with the washing solution (1% acetic acid) to remove TCA and unbound dye.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with the washing solution to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of the solubilization buffer (10 mM Tris base) to each well.

    • Shake the plate on an orbital shaker for 10-20 minutes to dissolve the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell growth for each concentration of this compound using the following formula: % Cell Growth = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell growth against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve as described in the MTT assay protocol.

Visualizations: Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cell Viability Assay cluster_analysis 4. Data Analysis cell_seeding Seed Cancer Cells in 96-well plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h treat_cells Treat Cells with This compound prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->treat_cells incubation_treatment Incubate for 24h, 48h, or 72h treat_cells->incubation_treatment add_reagent Add MTT or Fix and Add SRB incubation_assay Incubate (Color Development) add_reagent->incubation_assay solubilize Solubilize Formazan or Bound Dye incubation_assay->solubilize read_absorbance Read Absorbance (Microplate Reader) calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value of this compound using cell viability assays.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Tagitinin_C This compound IKK IKK Complex Tagitinin_C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PERK-Nrf2-HO-1 Signaling Pathway Activation by this compound

PERK_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Tagitinin_C This compound ER_Stress Endoplasmic Reticulum (ER) Stress Tagitinin_C->ER_Stress Induces PERK PERK ER_Stress->PERK Activates Nrf2 Nrf2 PERK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 Expression ARE->HO1 Ferroptosis Ferroptosis HO1->Ferroptosis Promotes

Caption: Activation of the PERK-Nrf2-HO-1 pathway by this compound, leading to ferroptosis.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Tagitinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant potential as a therapeutic agent in various preclinical studies.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound using animal models, with a primary focus on its anticancer properties. The information is designed to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this promising natural compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines, providing essential data for dose selection in in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)
Hep-G2Hepatocellular Carcinoma2.0 ± 0.1Not Specified
Huh 7Hepatocellular Carcinoma1.2 ± 0.1Not Specified
HCT116Colorectal CancerNot SpecifiedNot Specified
SW480Colorectal CancerNot SpecifiedNot Specified
DLD1Colorectal CancerNot SpecifiedNot Specified
Keloid Fibroblasts (KF)Keloid0.12272
Keloid Fibroblasts (KF)Keloid0.039120

Data compiled from multiple sources.[1][3]

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, including the induction of ferroptosis in colorectal cancer and the inhibition of metastasis in hepatocellular carcinoma.

In colorectal cancer, this compound induces endoplasmic reticulum (ER) stress, leading to the activation of the PERK-Nrf2-HO-1 signaling pathway. This cascade results in an increase in the labile iron pool and lipid peroxidation, ultimately causing ferroptotic cell death.

PERK_Nrf2_HO1_Pathway Tagitinin_C This compound ER_Stress Endoplasmic Reticulum (ER) Stress Tagitinin_C->ER_Stress PERK PERK ER_Stress->PERK Nrf2_activation Nrf2 Activation (Nuclear Translocation) PERK->Nrf2_activation HO1_expression HO-1 Expression Nrf2_activation->HO1_expression LIP_increase Increased Labile Iron Pool HO1_expression->LIP_increase Lipid_peroxidation Lipid Peroxidation LIP_increase->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Fig. 1: this compound-induced ferroptosis signaling pathway in colorectal cancer.

In hepatocellular carcinoma, this compound has been shown to inhibit metastasis by downregulating the activity of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9). These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

MMP_Inhibition_Pathway Tagitinin_C This compound MMP2 MMP-2 Tagitinin_C->MMP2 MMP9 MMP-9 Tagitinin_C->MMP9 ECM_degradation Extracellular Matrix Degradation MMP2->ECM_degradation MMP9->ECM_degradation Metastasis Cancer Cell Metastasis ECM_degradation->Metastasis HCC_Workflow Day_minus_2 Acclimatize BALB/c nude mice Day_0 Inject Hep-G2 or Huh 7 cells subcutaneously Day_minus_2->Day_0 Day_2 Initiate daily This compound (IP) or vehicle treatment Day_0->Day_2 Monitoring Monitor tumor growth (calipers) & animal health (3x weekly) Day_2->Monitoring Imaging Optional: MRI/MRS imaging at baseline and end of study Day_2->Imaging Endpoint Euthanize mice when tumors reach endpoint or at study conclusion Monitoring->Endpoint Imaging->Endpoint CRC_Workflow Acclimatize Acclimatize Athymic Nude mice Inoculation Inject HCT116 cells subcutaneously Acclimatize->Inoculation Treatment Start daily This compound (IP) or vehicle treatment (when tumors are palpable) Inoculation->Treatment Monitoring Monitor tumor volume & animal well-being (3x weekly) Treatment->Monitoring Termination Euthanize mice at pre-defined endpoint (e.g., tumor size) Monitoring->Termination Analysis Excise tumors for IHC, Western blot, and other analyses Termination->Analysis

References

Tagitinin C: A Promising Natural Compound for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a potent inducer of apoptosis in various cancer cell lines. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate its apoptotic effects. This compound has been shown to trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways, as well as inducing ferroptosis, a distinct form of iron-dependent cell death. Its ability to modulate key apoptotic regulators, such as caspases, makes it a compelling candidate for further investigation in cancer therapeutics.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist treatment. This compound has demonstrated significant cytotoxic effects against a range of cancer cells, including hepatocellular carcinoma and colorectal cancer. Its multifaceted mechanism of action, which involves the activation of key executioner caspases and the induction of cellular stress pathways, underscores its potential as a novel anti-cancer agent. This application note serves as a practical guide for researchers investigating the apoptotic properties of this compound.

Mechanism of Action

This compound induces apoptosis through a coordinated series of molecular events. Treatment of cancer cells with this compound has been shown to activate both initiator and effector caspases, key proteases that dismantle the cell from within. Specifically, the activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by external death signals. Concurrently, the activation of caspase-3, a central executioner caspase, leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological changes of apoptosis.

Furthermore, this compound can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis. This is linked to its ability to also induce ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation. The interplay between apoptosis and ferroptosis induced by this compound suggests a complex and potent anti-cancer activity.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Citation
Hep-G2Hepatocellular Carcinoma2.0 ± 0.1[1][2]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1[1]
SW480Colorectal CancerNot explicitly quantified, but demonstrated dose-dependent viability reduction[3]
DLD1Colorectal CancerNot explicitly quantified, but demonstrated dose-dependent viability reduction[3]
HCT116Colorectal CancerNot explicitly quantified, but demonstrated dose-dependent viability reduction[3]
Clone 9Normal Liver CellsHigher than cancer cell lines, suggesting some selectivity[1]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinEffectCancer Cell LineCitation
Cleaved Caspase-3Significantly elevatedHep-G2, Huh 7[1][2]
Cleaved Caspase-8Significantly elevatedHep-G2, Huh 7[1][2]
p53Increased expressionHeLa[1]

Signaling Pathways

The signaling pathways activated by this compound leading to apoptosis and ferroptosis are complex and interconnected. The diagrams below, generated using Graphviz, illustrate the key molecular events.

TagitininC_Apoptosis_Pathway cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_ferroptosis Ferroptosis TagitininC This compound Caspase8 Caspase-8 activation TagitininC->Caspase8 p53 p53 up-regulation TagitininC->p53 ER_Stress ER Stress TagitininC->ER_Stress Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PERK PERK Pathway ER_Stress->PERK Nrf2 Nrf2 Activation PERK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Iron Iron Accumulation HO1->Iron Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Ferroptosis_outcome Ferroptosis Lipid_Peroxidation->Ferroptosis_outcome Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis and ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., Hep-G2, Huh 7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with this compound Start->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve Dissolve formazan with DMSO Incubate_MTT->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

AnnexinV_Workflow Start Treat cells with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

WesternBlot_Workflow Start Cell treatment and lysis Quantify Protein quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Blocking Transfer->Block Incubate_Primary Primary antibody incubation Block->Incubate_Primary Incubate_Secondary Secondary antibody incubation Incubate_Primary->Incubate_Secondary Detect ECL detection Incubate_Secondary->Detect

Caption: Workflow for Western blot analysis.

Caspase Activity Assay

This protocol measures the enzymatic activity of caspases.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound.

  • Add the Caspase-Glo® reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Cytochrome c Release Assay

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • Cancer cell lines

  • This compound

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot reagents (as described above)

  • Primary antibody against Cytochrome c

  • Primary antibodies for mitochondrial (e.g., COX IV) and cytosolic (e.g., β-actin) markers

Procedure:

  • Treat cells with this compound.

  • Fractionate the cells into mitochondrial and cytosolic components using the kit protocol.

  • Perform Western blot analysis on both fractions.

  • Probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions and detect the release of cytochrome c.

Conclusion

This compound is a potent natural compound that induces apoptosis in cancer cells through multiple signaling pathways. The protocols provided in this application note offer a robust framework for researchers to investigate and quantify the apoptotic effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential in cancer treatment.

References

Application Notes and Protocols for Investigating Tagitinin C-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a novel inducer of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3] This characteristic positions this compound as a promising candidate for anticancer therapeutic strategies, particularly for treatment-resistant cancers.[1][2][3][4] These application notes provide a comprehensive guide to understanding and investigating the mechanism of this compound-induced ferroptosis, complete with detailed experimental protocols and expected quantitative outcomes.

Mechanism of Action: The PERK-Nrf2-HO-1 Signaling Pathway

This compound initiates ferroptosis in cancer cells, such as colorectal cancer cell line HCT116, through a signaling cascade involving endoplasmic reticulum (ER) stress and oxidative stress.[1][2][5][6] This process culminates in the accumulation of lipid reactive oxygen species (ROS) and depletion of glutathione (GSH), key hallmarks of ferroptosis.[1][2][7]

The proposed signaling pathway is as follows:

  • Induction of ER Stress: this compound treatment leads to ER stress.[1][2][6]

  • Activation of PERK: The ER stress sensor, protein kinase R-like endoplasmic reticulum kinase (PERK), is activated.

  • Nrf2 Nuclear Translocation: Activated PERK promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[1][2][6]

  • Upregulation of HO-1: In the nucleus, Nrf2 upregulates the expression of its target gene, Heme Oxygenase-1 (HO-1).[1][2][6]

  • Increased Labile Iron Pool: HO-1 metabolizes heme, leading to an increase in the intracellular labile iron pool.[1][2][7]

  • Lipid Peroxidation: The excess iron catalyzes the conversion of lipid hydroperoxides to toxic lipid radicals, resulting in lipid peroxidation.[1][2][7]

  • GSH Depletion: this compound treatment is also associated with the attenuation of glutathione (GSH) levels, further impairing the cell's antioxidant capacity.[1][2][7]

  • Ferroptotic Cell Death: The culmination of these events is the execution of ferroptotic cell death.

TagitininC_Ferroptosis_Pathway TagitininC This compound ER_Stress Endoplasmic Reticulum Stress TagitininC->ER_Stress GSH_depletion GSH Depletion TagitininC->GSH_depletion PERK PERK Activation ER_Stress->PERK Nrf2_activation Nrf2 Nuclear Translocation PERK->Nrf2_activation HO1 HO-1 Upregulation Nrf2_activation->HO1 LIP Increased Labile Iron Pool HO1->LIP Lipid_Peroxidation Lipid Peroxidation LIP->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GSH_depletion->Lipid_Peroxidation Experimental_Workflow Cell_Culture Cell Culture (e.g., HCT116) TC_Treatment This compound Treatment (Dose- and time-course) Cell_Culture->TC_Treatment Cell_Viability Cell Viability Assay (MTT) TC_Treatment->Cell_Viability Ferroptosis_Markers Ferroptosis Marker Analysis TC_Treatment->Ferroptosis_Markers Signaling_Pathway Signaling Pathway Analysis TC_Treatment->Signaling_Pathway Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Lipid_ROS Lipid ROS Assay (C11-BODIPY) Ferroptosis_Markers->Lipid_ROS GSH_Assay Glutathione Assay Ferroptosis_Markers->GSH_Assay LIP_Assay Labile Iron Pool Assay (Calcein-AM) Ferroptosis_Markers->LIP_Assay Lipid_ROS->Data_Analysis GSH_Assay->Data_Analysis LIP_Assay->Data_Analysis Western_Blot Western Blot (PERK, Nrf2, HO-1) Signaling_Pathway->Western_Blot qPCR qRT-PCR (Nrf2, HO-1) Signaling_Pathway->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Investigating Tagitinin C as a Potential Proteasome Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated notable anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] While its mechanisms of action are reported to involve pathways such as the induction of endoplasmic reticulum stress and ferroptosis, direct inhibition of the proteasome has not been definitively established in the current scientific literature.[1][2] This document provides a comprehensive set of protocols and application notes for researchers interested in investigating the potential of this compound or other novel compounds as in vitro proteasome inhibitors. The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its inhibition is a validated therapeutic strategy in oncology.[3][4][5]

Data Presentation: Hypothetical Inhibitory Profile of a Test Compound

The following table structure is provided as a template for summarizing the quantitative data obtained from in vitro proteasome inhibition assays. The values presented are for illustrative purposes to guide data presentation.

Compound Proteasome Subunit Activity Type IC50 (µM) Assay Type Cell Line/Enzyme Source
This compound (Hypothetical)β5Chymotrypsin-like (CT-L)8.5Fluorogenic Peptide SubstratePurified Human 20S Proteasome
This compound (Hypothetical)β2Trypsin-like (T-L)25.2Fluorogenic Peptide SubstratePurified Human 20S Proteasome
This compound (Hypothetical)β1Caspase-like (C-L)> 50Fluorogenic Peptide SubstratePurified Human 20S Proteasome
Bortezomib (Control)β5Chymotrypsin-like (CT-L)0.005Fluorogenic Peptide SubstratePurified Human 20S Proteasome
Bortezomib (Control)β2Trypsin-like (T-L)0.8Fluorogenic Peptide SubstratePurified Human 20S Proteasome
Bortezomib (Control)β1Caspase-like (C-L)0.03Fluorogenic Peptide SubstratePurified Human 20S Proteasome

Experimental Workflow for Screening Proteasome Inhibitors

The following diagram outlines a typical workflow for the in vitro evaluation of a potential proteasome inhibitor.

G cluster_0 Compound Preparation cluster_1 In Vitro Proteasome Activity Assay cluster_2 Data Analysis A Test Compound (e.g., this compound) Stock Solution Preparation B Serial Dilutions A->B C Incubate Purified 20S Proteasome with Test Compound B->C D Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC for β5) C->D E Measure Fluorescence Over Time (Kinetic Reading) D->E F Calculate Percentage Inhibition E->F G Determine IC50 Values F->G H Compare with Positive Control (e.g., Bortezomib) G->H

Caption: Workflow for in vitro proteasome inhibitor screening.

Signaling Pathway: The Ubiquitin-Proteasome System

The diagram below illustrates the ubiquitin-proteasome pathway, a major route for regulated protein degradation in eukaryotic cells.[6] Proteasome inhibitors block the final step of this pathway, leading to the accumulation of polyubiquitinated proteins.

G Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Protein Target Protein E3->Protein PolyUbProtein Polyubiquitinated Protein Protein->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Inhibitor Proteasome Inhibitor (e.g., this compound?) Inhibitor->Proteasome

Caption: The Ubiquitin-Proteasome Pathway and point of inhibition.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay

This protocol is designed to measure the activity of the three main proteolytic sites of the purified 20S proteasome. The 20S proteasome contains three distinct catalytic β-subunits: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like or peptidylglutamyl peptide hydrolyzing, C-L/PGPH).[5][7][8]

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.5 mM EDTA, 0.03% SDS

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive Control: Bortezomib or MG132

  • Fluorogenic Substrates:

    • For Chymotrypsin-like (β5) activity: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

    • For Trypsin-like (β2) activity: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)

    • For Caspase-like (β1) activity: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. A typical final concentration range for screening would be from 0.01 µM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control at various concentrations (ensure the final DMSO concentration is ≤ 1%).

    • Purified 20S proteasome (final concentration typically 0.5-1 nM).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the specific fluorogenic substrate to each well. The final substrate concentration should be around its Km value (typically 10-100 µM).

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. The release of the fluorescent AMC group is proportional to the proteasome activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proteasome Inhibition Assay

This assay measures the inhibition of proteasome activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, HCT116)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Proteasome-Glo™ Cell-Based Assay Kit (Promega) or similar

  • 96-well white-walled, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-4 hours). Include a positive control (e.g., Bortezomib) and a vehicle control (DMSO).

  • Assay Reagent Preparation: Prepare the luminogenic substrate reagent according to the manufacturer's instructions. This reagent typically contains a specific proteasome substrate that, when cleaved, results in the production of a luminescent signal via a coupled luciferase reaction.

  • Lysis and Signal Generation: Remove the culture medium and add the prepared reagent to each well. This reagent also serves to lyse the cells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Ubiquitinated Proteins

Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins. This can be visualized by Western blotting.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Ubiquitin

  • Primary antibody: Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a defined period (e.g., 4, 8, 12, 24 hours). After treatment, wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Conclusion

The provided protocols offer a robust framework for the in vitro investigation of this compound or any novel compound as a potential proteasome inhibitor. By employing these assays, researchers can determine the inhibitory activity and selectivity of a compound against the different catalytic subunits of the proteasome, assess its efficacy in a cellular context, and confirm its mechanism of action by observing the downstream accumulation of ubiquitinated proteins. This systematic approach is crucial for the early-stage evaluation of new therapeutic candidates targeting the ubiquitin-proteasome system.

References

Application Notes and Protocols for Developing a Tagitinin C-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C is a sesquiterpene lactone isolated from the plant Tithonia diversifolia. It has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and notably, potent anticancer effects against various cancer cell lines[1]. However, the clinical translation of this compound is hampered by its low aqueous solubility and poor stability[2]. To overcome these limitations, a drug delivery system is essential. This document provides detailed application notes and protocols for the development and evaluation of a liposomal drug delivery system for this compound. Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile[2].

Data Presentation

The following tables summarize the key quantitative data for the formulation and characterization of this compound-loaded liposomes.

Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes

Formulation CodeLipid Composition (Molar Ratio)Drug:Lipid Ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
TCL-1Phosphatidylcholine:Cholesterol (2:1)1:10252 ± 8.30.21 ± 0.03-25.4 ± 2.185.7 ± 4.2
TCL-2Phosphatidylcholine:Cholesterol (3:1)1:10278 ± 9.10.25 ± 0.04-28.1 ± 2.588.3 ± 3.9
TCL-PPhosphatidylcholine:Cholesterol:Pectin (2:1:0.5)1:10311 ± 10.20.28 ± 0.05-35.6 ± 3.089.8 ± 4.5

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity of this compound Formulations against Human Lung Cancer Cells (LU-1)

FormulationIC50 (µg/mL) after 48h
Free this compound (in DMSO)15.8 ± 1.2
Empty Liposomes> 100
TCL-18.2 ± 0.7
TCL-27.5 ± 0.6
TCL-P6.1 ± 0.5

IC50 represents the concentration of the drug required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique[2][3].

Materials and Equipment:

  • This compound

  • Soybean Phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Round-bottom flasks

  • Glass vials

  • Syringes

Procedure:

  • Lipid and Drug Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (approximately 40-50°C). A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the dried lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. This process leads to the formation of multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator or a bath sonicator.

  • Extrusion: For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11 passes).

  • Storage: Store the prepared this compound-loaded liposomes at 4°C for further characterization and use.

Characterization of this compound-Loaded Liposomes

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

This protocol outlines the measurement of the size distribution and surface charge of the liposomes using Dynamic Light Scattering (DLS).

Materials and Equipment:

  • Zetasizer instrument

  • Disposable cuvettes

  • Deionized water

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposomal suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample into a disposable cuvette and place it in the Zetasizer.

  • Data Acquisition: Perform the measurement at a constant temperature (e.g., 25°C) with a scattering angle of 90°. The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential.

  • Analysis: Record the mean values and standard deviations of at least three independent measurements.

b) Encapsulation Efficiency (EE) Determination

This protocol describes how to determine the percentage of this compound successfully encapsulated within the liposomes using UV-Vis spectrophotometry.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Centrifuge or ultracentrifuge

  • Methanol or another suitable solvent to dissolve this compound

  • PBS (pH 7.4)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes by centrifugation. Transfer a known volume of the liposomal suspension to a centrifuge tube and spin at a high speed (e.g., 15,000 rpm for 30 minutes).

  • Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Quantification of Total Drug: Disrupt a known volume of the original liposomal suspension by adding a solvent like methanol to release the encapsulated drug. Measure the total concentration of this compound.

  • Calculation of EE: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This protocol details the assessment of the release profile of this compound from the liposomes using a dialysis method[4][5].

Materials and Equipment:

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a known amount of the this compound-loaded liposomal suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a container with a known volume of the release medium.

  • Incubation: Place the container in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Measure the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of free this compound and this compound-loaded liposomes on a cancer cell line using the MTT assay[6][7].

Materials and Equipment:

  • Human lung cancer cell line (LU-1) or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each formulation.

Mandatory Visualization

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Biological Evaluation dissolution 1. Dissolve this compound and Lipids in Organic Solvent film_formation 2. Form Thin Lipid Film (Rotary Evaporation) dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration sizing 4. Size Reduction (Sonication/Extrusion) hydration->sizing final_product This compound-Loaded Liposomes sizing->final_product size_zeta Particle Size & Zeta Potential (DLS) final_product->size_zeta ee Encapsulation Efficiency (UV-Vis) final_product->ee release In Vitro Release (Dialysis) final_product->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) final_product->cytotoxicity

Caption: Experimental workflow for the development and evaluation of a this compound-based drug delivery system.

G cluster_cell Cancer Cell tagitinin_c This compound er_stress Endoplasmic Reticulum (ER) Stress tagitinin_c->er_stress tagitinin_c->er_stress gsh_depletion GSH Depletion tagitinin_c->gsh_depletion tagitinin_c->gsh_depletion perk PERK Activation er_stress->perk nrf2 Nrf2 Nuclear Translocation perk->nrf2 ho1 HO-1 Upregulation nrf2->ho1 lipid_peroxidation Lipid Peroxidation ho1->lipid_peroxidation gsh_depletion->lipid_peroxidation ferroptosis Ferroptosis (Cell Death) lipid_peroxidation->ferroptosis

Caption: Proposed signaling pathway of this compound-induced ferroptosis in cancer cells.

References

Application Notes and Protocols for Utilizing Tagitinin C in Scratch Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, in scratch wound healing assays to investigate its effects on cell migration. This document includes comprehensive experimental protocols, data presentation, and diagrams of the associated signaling pathways and experimental workflow.

Introduction

This compound has been identified as a compound with potential anticancer and anti-inflammatory properties.[1] One of its notable effects is the inhibition of cell migration, a fundamental process in wound healing and cancer metastasis.[2][3] The scratch wound healing assay is a straightforward and widely used method to study cell migration in vitro. This assay mimics the process of wound healing in two dimensions and is valuable for screening compounds that may promote or inhibit cell migration.

Principle of the Scratch Wound Healing Assay

A confluent monolayer of cells is cultured in a multi-well plate. A "scratch" or "wound" is created in the monolayer using a sterile pipette tip. The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure can be monitored and quantified over time using microscopy. By treating the cells with this compound, researchers can assess its impact on the migratory capabilities of the cells.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the effects of this compound on cell viability and migration.

Cell LineAssayConcentration/IC50Incubation TimeEffectReference
HCT116Transwell migration assay5, 10, 20 µM24 hDose-dependent inhibition of cell migration[2]
Hep-G2Cytotoxicity (MTT assay)IC50: 2.0 ± 0.1 µg/mLNot specifiedCytotoxic[1][3]
Huh 7Cytotoxicity (MTT assay)IC50: 1.2 ± 0.1 µg/mLNot specifiedCytotoxic[1][3]
Hep-G2Scratch migration assay1.25, 2.5, 5 µg/mL24 hSignificant reduction in cell migration[3]
Huh 7Scratch migration assay1.25, 2.5, 5 µg/mL24 hSignificant reduction in cell migration[3]
Keloid FibroblastsCytotoxicity (MTT assay)IC50: 0.122 µg/mL72 hInhibition of viability[4]
Keloid FibroblastsCytotoxicity (MTT assay)IC50: 0.039 µg/mL120 hInhibition of viability[4]

Experimental Protocols

Materials and Reagents
  • Selected cell line (e.g., Hep-G2, Huh 7, or other appropriate cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (dissolved in a suitable solvent like DMSO)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cell culture incubator (37°C, 5% CO₂)

Protocol for Scratch Wound Healing Assay
  • Cell Seeding:

    • Culture the chosen cell line in complete medium until they are approximately 80-90% confluent.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[5] For example, for fibroblasts, a seeding density of 200,000 cells per well in a 12-well plate is recommended.[5]

    • Incubate the plate at 37°C and 5% CO₂ overnight.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[5] A cross-shaped scratch can also be made.[5] Ensure consistent pressure and angle to create uniform scratches.

    • Gently wash the wells with sterile PBS to remove any detached cells and debris.[5]

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a serum-free or low-serum medium. The use of serum-free medium is recommended to ensure that the observed effect is primarily due to cell migration and not proliferation.[6]

    • Add the prepared media with this compound to the corresponding wells. Include a vehicle control (medium with DMSO or the solvent used for this compound) and an untreated control. Based on existing literature, concentrations between 1.25 and 5 µg/mL have been shown to be effective in inhibiting the migration of Hep-G2 and Huh 7 cells.[3]

    • For HCT116 cells, concentrations of 5, 10, and 20 µM were used in a transwell migration assay, which can be a starting point for a scratch assay.[2]

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratches in each well using an inverted microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.[5]

    • It is crucial to mark the position of the images taken for each well to ensure that the same field is captured at subsequent time points.[5]

    • Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch in the control wells is nearly closed.[5]

  • Data Analysis:

    • Use image analysis software like ImageJ to quantify the area of the scratch at each time point.

    • The wound closure can be calculated as a percentage using the following formula: Wound Closure % = [ (Initial Scratch Area - Scratch Area at T) / Initial Scratch Area ] x 100 Where T is the time point after the initial scratch.

    • The data can be plotted as wound closure percentage versus time for each treatment condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound has been shown to induce ferroptosis in colorectal cancer cells through the PERK-Nrf2-HO-1 signaling pathway.[7] This pathway is initiated by endoplasmic reticulum (ER) stress.

TagitininC_Pathway TagitininC This compound ER_Stress ER Stress TagitininC->ER_Stress PERK PERK ER_Stress->PERK activates Nrf2 Nrf2 PERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression Ferroptosis Ferroptosis HO1->Ferroptosis promotes

Caption: this compound induces ER stress, leading to the activation of the PERK-Nrf2-HO-1 pathway and subsequent ferroptosis.

Scratch Wound Healing Assay Workflow

The following diagram illustrates the key steps involved in performing a scratch wound healing assay with this compound.

Scratch_Assay_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Confluent_Monolayer Incubate to Form a Confluent Monolayer Seed_Cells->Confluent_Monolayer Create_Scratch Create a 'Scratch' in the Cell Monolayer Confluent_Monolayer->Create_Scratch Wash_Cells Wash with PBS to Remove Debris Create_Scratch->Wash_Cells Add_Treatment Add Medium with this compound (and Controls) Wash_Cells->Add_Treatment Image_T0 Image Scratches (Time = 0h) Add_Treatment->Image_T0 Incubate Incubate and Image at Regular Intervals Image_T0->Incubate Analyze_Data Quantify Wound Closure and Perform Statistical Analysis Incubate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the scratch wound healing assay to evaluate the effect of this compound on cell migration.

Expected Results and Troubleshooting

Expected Results:

  • In the control group, cells should migrate and progressively close the scratch over the incubation period.

  • In the wells treated with effective concentrations of this compound, the rate of wound closure is expected to be significantly slower compared to the control group, indicating an inhibition of cell migration.[3]

  • A dose-dependent inhibition may be observed, with higher concentrations of this compound resulting in a greater reduction in wound closure.[2]

Troubleshooting:

IssuePossible CauseSolution
Uneven scratch widthInconsistent pressure or angle of the pipette tip.Use a steady hand and consistent technique. Consider using a wound-making tool for more uniform scratches.
Cells detaching from the plateExcessive washing or harsh scratching.Be gentle during the washing steps. Ensure the scratch is not too forceful.
No cell migration in the control groupCells are not healthy or the medium is inappropriate.Ensure cells are in the logarithmic growth phase before seeding. Use an appropriate medium, and consider a low concentration of serum if cells do not migrate in serum-free medium.
High cell death in treated wellsThe concentration of this compound is too high and causing cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for the specific cell line and use concentrations below the cytotoxic threshold for the migration assay.
Rapid scratch closure due to proliferationThe medium contains high levels of serum or growth factors.Use serum-free or low-serum medium for the assay. Alternatively, pre-treat cells with a proliferation inhibitor like Mitomycin C.[8]

References

Application Notes and Protocols for the Assessment of Tagitinin C's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated notable biological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the assessment of this compound's anti-inflammatory effects, focusing on its modulatory action on key inflammatory pathways. The primary mechanism of action for this compound's anti-inflammatory effects is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by interfering with the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα.[4][5] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p65/p50) dimer.[6][7] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8 (CXCL8).[8][9] this compound has been shown to decrease the production of these cytokines in LPS-stimulated human neutrophils, suggesting an inhibitory effect on this pathway.[1][3]

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating inflammatory responses.[4][10] While direct inhibition of MAPK pathways by this compound is still under investigation, the crosstalk between NF-κB and MAPK signaling is well-established, suggesting a potential for indirect modulation of MAPK activity.[11][12]

Quantitative Data Summary

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the literature, its cytotoxic and anti-proliferative IC50 values have been determined in various cancer cell lines. This data is provided for reference.

Cell LineAssayIC50 (µg/mL)Incubation Time (h)Reference
Keloid Fibroblasts (KF)Viability0.12272[13]
Keloid Fibroblasts (KF)Viability0.039120[13]
Hep-G2 (Hepatocellular Carcinoma)Viability2.0 ± 0.1Not Specified[13]
Huh 7 (Hepatocellular Carcinoma)Viability1.2 ± 0.1Not Specified[13]
WiDr (Colon Adenocarcinoma)Cytotoxicity3.75Not Specified[2]
U373 (Glioblastoma)Anti-proliferative6.1 ± 0.1Not Specified[2]
T. brucei (TC221)Anti-trypanosomal0.0042Not Specified[14]

Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated Neutrophils

This protocol details the procedure to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human neutrophils.

Materials:

  • Human neutrophils (isolated from peripheral blood)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α, IL-6, and IL-8 (CXCL8)

  • 96-well cell culture plates

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend the purified neutrophils in RPMI 1640 medium with 10% FBS to a final concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare various concentrations of this compound and the positive control, dexamethasone.

  • Pre-treat the cells by adding 50 µL of the this compound or dexamethasone solutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare an LPS solution to a final concentration that elicits a robust inflammatory response (e.g., 10 ng/mL).

  • Add 50 µL of the LPS solution to the wells (except for the unstimulated control wells).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Isolate Human Neutrophils B Resuspend in RPMI 1640 + 10% FBS (1x10^6 cells/mL) A->B C Seed 100 µL/well in 96-well plate B->C D Pre-treat with this compound or Dexamethasone (1 hr) C->D E Stimulate with LPS (e.g., 10 ng/mL) D->E F Incubate for 18-24 hrs E->F G Collect Supernatant F->G H Quantify Cytokines (TNF-α, IL-6, IL-8) using ELISA G->H

Fig 1. Experimental workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound on NF-κB activation using a luciferase reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • TNF-α (or LPS) as a stimulant

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours to induce NF-κB activation.

  • After stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • DMEM with 10% FBS

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • 6-well plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes for IκBα and MAPK phosphorylation, 1 hour for p65 phosphorylation).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) p65_p50_nuc->Pro_inflammatory_genes Transcription TagitininC This compound TagitininC->IKK Inhibition

Fig 2. Proposed mechanism of this compound on the NF-κB signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K ERK ERK1/2 MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response TagitininC This compound (Potential Indirect Effect) TagitininC->MAP3K

Fig 3. Overview of the MAPK signaling pathway in inflammation.

References

Application Notes: Antimalarial and Antitrypanosomal Assays for Tagitinin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tagitinin C, a sesquiterpene lactone isolated from the plant Tithonia diversifolia (Mexican Sunflower), has demonstrated significant potential as a lead compound in the development of new antiparasitic drugs. This natural product exhibits potent in vitro activity against both Plasmodium falciparum, the deadliest species of malaria parasite, and Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). These application notes provide a summary of its bioactivity and detailed protocols for its evaluation.

Biological Activity of this compound

This compound has been identified as a highly active compound against both malaria and trypanosome parasites. In antiplasmodial assays, it demonstrates potent inhibitory effects on the growth of P. falciparum.[1][2] Notably, its activity against T. brucei is exceptionally strong, with reported inhibitory concentrations being significantly lower than those of some standard drugs.[3] The evaluation of its cytotoxic effects on mammalian cell lines is crucial for determining its selectivity index, a key parameter in early-stage drug discovery.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.

Table 1: Antimalarial Activity of this compound

Parasite StrainCompound/ExtractIC50 (µg/mL)Reference
Plasmodium falciparum (FCA strain)This compound0.33[1][2]
Plasmodium falciparum (FCA strain)Ether Extract of T. diversifolia0.75[1][2]

Table 2: Antitrypanosomal Activity of this compound

Parasite StrainCompound/ExtractIC50 (µg/mL)Reference
Trypanosoma brucei (TC221)This compound0.0042[3]
Trypanosoma brucei (TC221)Tagitinin A> 0.05[3]
Trypanosoma brucei (TC221)Methanolic Extract of T. diversifolia1.1[3]
Trypanosoma brucei (TC221)Aqueous Extract of T. diversifolia2.2[3]
Trypanosoma brucei (TC221)Suramin (Reference Drug)~0.019[3]

Table 3: Cytotoxicity Data for this compound

Cell LineCompound/ExtractIC50 (µg/mL)Reference
HTC-116 (Human Colon Carcinoma)This compound0.706[1][2]
BALB/3T3 (Mouse Fibroblasts)Methanolic Extract of T. diversifolia5.2[3]
BALB/3T3 (Mouse Fibroblasts)Aqueous Extract of T. diversifolia3.7[3]

Experimental Protocols and Workflows

Protocol 1: In Vitro Antimalarial Assay (SYBR Green I-Based)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using the DNA-intercalating dye SYBR Green I.

Workflow Diagram: Antimalarial SYBR Green I Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Maintain P. falciparum in continuous culture P2 Synchronize parasites (e.g., sorbitol treatment) P1->P2 A1 Plate parasitized RBCs (1% parasitemia, 2% hematocrit) P2->A1 P3 Prepare serial dilutions of this compound A2 Add drug dilutions to wells (include controls) P3->A2 A1->A2 A3 Incubate for 72 hours (37°C, gas mixture) A2->A3 R1 Freeze plate at -20°C to lyse cells A3->R1 R2 Add Lysis Buffer with SYBR Green I R1->R2 R3 Incubate 1h in dark R2->R3 R4 Read fluorescence (Ex: 485 nm, Em: 535 nm) R3->R4 R5 Calculate IC50 values (dose-response curve) R4->R5 cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture T. brucei bloodstream forms P2 Adjust parasite density (e.g., 2x10^4 cells/mL) P1->P2 A1 Plate parasite suspension (100 µL/well) P2->A1 P3 Prepare serial dilutions of this compound A2 Add drug dilutions to wells (include controls) P3->A2 A1->A2 A3 Incubate for 48 hours (37°C, 5% CO2) A2->A3 R1 Add Resazurin solution (10-20 µL/well) A3->R1 R2 Incubate for another 2-6 hours R1->R2 R3 Read fluorescence (Ex: 560 nm, Em: 590 nm) R2->R3 R4 Calculate IC50 values (dose-response curve) R3->R4 cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture mammalian cells (e.g., BALB/3T3) P2 Seed cells in 96-well plate and incubate overnight P1->P2 A1 Remove old media P2->A1 P3 Prepare serial dilutions of this compound A2 Add drug dilutions to cells P3->A2 A1->A2 A3 Incubate for 72 hours (37°C, 5% CO2) A2->A3 R1 Add MTT solution (0.5 mg/mL final conc.) A3->R1 R2 Incubate for 4 hours R1->R2 R3 Add Solubilization Solution (e.g., DMSO or acidified SDS) R2->R3 R4 Incubate overnight R3->R4 R5 Read absorbance (~570 nm) R4->R5 R6 Calculate IC50 values R5->R6

References

Application Notes and Protocols: Gastroprotective Effects of Tagitinin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tagitinin C, a sesquiterpene lactone isolated from the medicinal plant Tithonia diversifolia, has demonstrated significant gastroprotective activity in preclinical ulcer models.[1][2][3] Traditionally, Tithonia diversifolia has been used in folk medicine for the treatment of gastric ulcers.[1][2][3] Research has identified this compound as the primary active compound responsible for the plant's anti-ulcer effects.[2][3] These notes provide a summary of the quantitative data, detailed experimental protocols for evaluating its efficacy, and a depiction of the investigated mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel gastroprotective agents.

Data Presentation: Efficacy of this compound

The gastroprotective effects of this compound have been quantified in ethanol-induced ulcer models in rats. The data demonstrates a potent, dose-dependent protective effect.

Table 1: Dose-Dependent Gastroprotective Effect of this compound in Ethanol-Induced Ulcer Model

Dose of this compound (mg/kg)Percentage of Gastroprotection (%)
137.7
370.1
10100
30100

Data sourced from studies on male Wistar rats where ulcers were induced by absolute ethanol.[1][2][3]

Table 2: Mechanistic Investigation of this compound's Gastroprotective Effect

To elucidate the mechanism of action, studies were conducted using inhibitors of key gastroprotective pathways. The results indicate that the action of this compound is independent of nitric oxide, prostaglandins, and sulfhydryl groups.[2][3]

Pretreatment GroupInhibitorEffect on this compound (30 mg/kg) GastroprotectionConclusion on Pathway Involvement
NO Synthase InhibitionN(G)-nitro-L-arginine methyl ester (L-NAME)The protective effect was not attenuated.[2][3]The nitric oxide (NO) pathway is not involved.[2][3]
Prostaglandin Synthesis BlockadeIndomethacinThe protective effect was not attenuated.[2]Prostaglandin synthesis is not involved.[2]
Sulfhydryl Group BlockadeN-ethylmaleimide (NEM)The protective effect was not attenuated.[2]Endogenous sulfhydryl compounds are not involved.[2]

Experimental Protocols

The following are detailed protocols for inducing gastric ulcers and investigating the gastroprotective effects of this compound.

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is designed to assess the dose-dependent gastroprotective efficacy of a test compound.

1. Animals:

  • Male Wistar rats (180-200 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard rat chow and water.

  • A 24-hour fasting period is required before the experiment, though animals should still have free access to water.

2. Materials and Reagents:

  • This compound

  • Vehicle (e.g., Tween 80 suspension)

  • Absolute Ethanol

  • Carbenoxolone (positive control)

  • Oral gavage needles

3. Experimental Procedure:

  • Grouping: Divide rats into groups (n=10 per group):

    • Vehicle Control Group (receives only the vehicle)

    • Positive Control Group (e.g., Carbenoxolone, 100 mg/kg)

    • This compound Treatment Groups (e.g., 1, 3, 10, 30 mg/kg)

  • Administration: Administer the vehicle, Carbenoxolone, or this compound orally (p.o.) to the respective groups.

  • Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol orally to all rats to induce gastric lesions.

  • Sacrifice and Sample Collection: Two hours after ethanol administration, sacrifice the animals via cervical dislocation.

  • Ulcer Assessment:

    • Immediately excise the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.

    • Pin the stomach flat on a board for visualization of the gastric mucosa.

    • Measure the area (in mm²) of the hemorrhagic lesions in the stomach. The sum of the areas of all lesions for each stomach is the ulcer index.

  • Calculation of Gastroprotection:

    • The percentage of gastroprotection is calculated using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100 where UI_control is the mean ulcer index of the control group and UI_treated is the mean ulcer index of the treated group.

4. Statistical Analysis:

  • Results are typically expressed as mean ± SEM.

  • Statistical significance is determined using appropriate tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparison test, with p < 0.05 considered significant.[1]

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Male Wistar Rats B 24-hour Fasting (water ad libitum) A->B C Group Allocation (n=10/group) B->C D Oral Administration: - Vehicle - this compound (1-30 mg/kg) - Positive Control C->D E Wait 1 Hour D->E F Induce Ulcers: Oral Administration of Absolute Ethanol (1 mL) E->F G Wait 2 Hours F->G H Sacrifice and Stomach Excision G->H I Measure Ulcerated Area (mm²) H->I J Calculate Ulcer Index (UI) I->J K Calculate % Gastroprotection J->K

Caption: Workflow for the ethanol-induced gastric ulcer model.

Protocol 2: Investigation of Gastroprotective Mechanisms

This protocol uses specific inhibitors to probe the involvement of common gastroprotective pathways.

1. Animals and Materials:

  • As described in Protocol 1.

  • Additional Reagents:

    • N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.[1]

    • Indomethacin, a prostaglandin synthesis blocker.[1]

    • N-ethylmaleimide (NEM), a blocker of sulfhydryl groups.[1]

2. Experimental Procedure:

  • Follow the general procedure of Protocol 1 with modifications for pretreatment.

  • L-NAME Pretreatment: 30 minutes before the oral administration of this compound (30 mg/kg), administer L-NAME (70 mg/kg, i.p.).[1]

  • Indomethacin Pretreatment: 30 minutes before the oral administration of this compound (30 mg/kg), administer Indomethacin (10 mg/kg, s.c.).[1]

  • NEM Pretreatment: 30 minutes before the oral administration of this compound (30 mg/kg), administer NEM (10 mg/kg, s.c.).[2]

  • Control Groups: Include control groups for each inhibitor to assess the effect of the inhibitor alone.

  • Ulcer Induction and Assessment: Proceed with ethanol administration and ulcer assessment as described in Protocol 1.

3. Data Analysis:

  • Compare the ulcer index of the Inhibitor + this compound group with the group that received only this compound.

  • If the gastroprotective effect of this compound is significantly diminished in the presence of the inhibitor, it suggests the involvement of that specific pathway.

  • If the effect is not attenuated, the pathway is likely not involved in this compound's mechanism of action.[1]

Signaling Pathway Analysis

Studies investigating the mechanism of this compound's gastroprotective effect have concluded that it does not operate through several of the most common pathways associated with gastric cytoprotection.

signaling_pathway cluster_pathways Investigated Mechanisms TagitininC This compound Protection Gastroprotection TagitininC->Protection Leads to NO_Pathway Nitric Oxide (NO) Pathway TagitininC->NO_Pathway Not Involved PG_Pathway Prostaglandin Synthesis TagitininC->PG_Pathway Not Involved SH_Pathway Sulfhydryl (SH) Groups TagitininC->SH_Pathway Not Involved

Caption: Investigated pathways in this compound's gastroprotection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tagitinin C Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Tagitinin C in cell culture environments. Due to its inherent instability and low aqueous solubility, consistent and reproducible experimental results with this compound can be challenging to achieve. This guide offers practical solutions and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a sesquiterpene lactone, is susceptible to degradation, particularly at the physiological pH (around 7.4) and temperature (37°C) of standard cell culture conditions. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility.

Q2: What are the primary reasons for this compound instability in my cell culture medium?

A2: The primary reasons for this compound instability in aqueous and cell culture environments include:

  • Hydrolysis: The lactone ring in the structure of this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the ring and inactivates the molecule. This process is accelerated at neutral to alkaline pH.

  • Low Aqueous Solubility: this compound has poor water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media, the compound can precipitate out of solution, reducing its bioavailable concentration.[1]

  • Temperature Sensitivity: Elevated temperatures, such as the 37°C required for cell culture, can increase the rate of chemical degradation.

Q3: How can I determine if this compound is degrading in my specific cell culture medium?

A3: To assess the stability of this compound in your experimental setup, you can perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and 5% CO₂ for various durations (e.g., 0, 2, 6, 12, 24, and 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A decrease in the concentration of the intact this compound over time confirms its instability. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

Q4: What are the recommended methods to improve the stability of this compound in my experiments?

A4: The most effective methods to enhance the stability and solubility of this compound in cell culture are:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from hydrolysis and improve its solubility in aqueous media.[1] This method has been shown to enhance the cytotoxic effects of this compound against cancer cell lines.[1]

  • Cyclodextrin Complexation: Complexation with cyclodextrins can increase the aqueous solubility and stability of other sesquiterpene lactones and may be applicable to this compound.[4][5]

Q5: How should I prepare and store my this compound stock solution?

A5: Prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[6] For example, a 100 µg/mL stock solution in DMSO is a common starting point.[6] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions in your cell culture medium immediately before each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments Degradation of this compound in the cell culture medium during the incubation period.1. Perform a time-course stability study to understand the degradation rate in your specific medium (see Protocol 1). 2. Use a stabilization method like liposomal encapsulation (see Protocol 2) or cyclodextrin complexation (see Protocol 3). 3. Minimize incubation time where possible, based on your experimental design. 4. Always prepare fresh working solutions of this compound immediately before adding to cells.
Precipitate observed in the culture medium after adding this compound Poor aqueous solubility of this compound leading to precipitation upon dilution from the DMSO stock.1. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and toxicity. 2. Increase solubility through formulation: Use liposomal this compound or a cyclodextrin complex. 3. Visually inspect the medium under a microscope after adding the compound to check for precipitates. 4. Gently warm and sonicate the stock solution before dilution to ensure it is fully dissolved.
Low or no biological activity observed at expected concentrations The effective concentration of active this compound is lower than anticipated due to degradation or precipitation.1. Verify the concentration and purity of your this compound stock using HPLC or a similar analytical method. 2. Implement a stabilization strategy (liposomal encapsulation or cyclodextrin complexation) to maintain the effective concentration. 3. Perform a positive control with a known stable compound to ensure the assay itself is working correctly.
Cell toxicity observed in vehicle control wells The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high.1. Perform a vehicle control titration to determine the maximum tolerated DMSO concentration for your specific cell line. 2. Keep the final DMSO concentration consistent across all experimental and control wells.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media (Template)

Time (hours) Concentration of this compound (µg/mL) Percentage of this compound Remaining (%)
0Initial Concentration100
2User-determined valueUser-calculated value
6User-determined valueUser-calculated value
12User-determined valueUser-calculated value
24User-determined valueUser-calculated value
48User-determined valueUser-calculated value

Instructions: Incubate a known concentration of this compound in your cell culture medium at 37°C. At the indicated time points, analyze the concentration of intact this compound using HPLC or LC-MS. Calculate the percentage remaining relative to the 0-hour time point.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO.

  • Spike the cell culture medium with the this compound stock solution to a final desired concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (e.g., 0.1%).

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Collect samples at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours). The 0-hour sample should be collected immediately after spiking.

  • Store collected samples at -80°C until analysis to halt further degradation.

  • Analyze the samples by HPLC or LC-MS. A typical mobile phase for sesquiterpene lactones is a gradient of water and acetonitrile. Monitor the peak area of the intact this compound.

  • Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve of known concentrations.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Protocol 2: Liposomal Encapsulation of this compound

This protocol is adapted from a published method for encapsulating this compound to improve its stability and solubility.[1]

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Tween 80

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve phosphatidylcholine and this compound in chloroform in a round-bottom flask. The molar ratio of lipid to drug should be optimized, but a starting point could be 20:1.

  • Add Tween 80 to the chloroform mixture (e.g., at a concentration of 1% w/v of the final liposome suspension).

  • Create a thin lipid film by removing the chloroform using a rotary evaporator.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The volume of PBS will determine the final concentration of the encapsulated drug.

  • Sonicate the resulting suspension in a bath sonicator for 15-30 minutes to form multilamellar vesicles.

  • Extrude the liposome suspension through polycarbonate membranes (e.g., 10-15 passes through a 100 nm membrane) to produce unilamellar vesicles of a defined size.

  • Characterize the liposomes for size, polydispersity index, and encapsulation efficiency. Unencapsulated this compound can be removed by dialysis or size exclusion chromatography.

Protocol 3: Cyclodextrin Complexation of Sesquiterpene Lactones (Adapted for this compound)

This is a general protocol for complexing sesquiterpene lactones with cyclodextrins, which can be adapted for this compound.[4]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or another suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology (Kneading Method):

  • Create a paste of the cyclodextrin with a small amount of water.

  • Dissolve this compound in a minimal amount of ethanol.

  • Add the this compound solution to the cyclodextrin paste and knead for 30-60 minutes.

  • Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.

Methodology (Coprecipitation Method):

  • Dissolve the cyclodextrin in deionized water with heating and stirring.

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.

  • Continue stirring for several hours at room temperature to allow for complex formation.

  • Cool the solution (e.g., in an ice bath) to induce precipitation of the complex.

  • Collect the precipitate by filtration and wash with cold water.

  • Freeze-dry the precipitate to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) spike Spike Medium with This compound stock->spike media Prepare Cell Culture Medium media->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome TagitininC This compound ROS Increased ROS Production TagitininC->ROS GSH Decreased GSH Levels TagitininC->GSH ER_Stress ER Stress TagitininC->ER_Stress Apoptosis Apoptosis TagitininC->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis GSH->Ferroptosis inhibition PERK PERK Pathway Activation ER_Stress->PERK Nrf2 Nrf2 Activation PERK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 HO1->Ferroptosis

Caption: Proposed signaling pathway of this compound leading to cell death.

logical_relationship cluster_problem Problem cluster_consequence Consequence cluster_solution Solution Instability This compound Instability Inconsistent_Results Inconsistent Experimental Results Instability->Inconsistent_Results Solubility Poor Aqueous Solubility Solubility->Inconsistent_Results Liposomes Liposomal Encapsulation Liposomes->Instability mitigates Cyclodextrins Cyclodextrin Complexation Cyclodextrins->Solubility improves

References

troubleshooting tagitinin C HPLC purification peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC purification of tagitinin C.

Troubleshooting Guide: Peak Tailing in this compound Purification

Peak tailing is a common issue in HPLC that can compromise purity and yield. The following question-and-answer guide addresses the most frequent causes of peak tailing during this compound purification and provides systematic solutions.

Question 1: My this compound peak is tailing. What are the most likely chemical causes related to the column and mobile phase?

Answer:

Peak tailing for this compound, a sesquiterpene lactone, is often due to secondary interactions with the stationary phase or issues with the mobile phase. While this compound is largely neutral, its polar functional groups can interact with residual silanol groups on the silica-based column packing material.[1][2][3]

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: Although this compound lacks a readily ionizable group, the ionization state of residual silanols on the column is pH-dependent. At a mid-range pH, these silanols can be deprotonated and interact with any polar parts of the this compound molecule.

    • Solution: Lower the mobile phase pH to around 2.5-3.0 by adding 0.1% formic acid or trifluoroacetic acid (TFA).[1][4] This protonates the silanol groups, minimizing secondary interactions. Ensure your column is stable at low pH.

  • Use a High-Purity, End-Capped Column: Not all C18 columns are the same. Columns with a higher density of residual silanols will lead to more peak tailing with polar analytes.

    • Solution: Employ a high-purity silica column that is thoroughly end-capped.[1][5] End-capping chemically derivatizes most of the residual silanol groups, rendering them less active.[1]

  • Increase Buffer Concentration: If using a buffered mobile phase, a higher concentration can help to mask the residual silanol interactions.

    • Solution: For LC-UV applications, consider increasing the buffer concentration (e.g., ammonium formate or acetate) to 20-25 mM. Note that high buffer concentrations are not ideal for mass spectrometry detection.

Question 2: Could my sample preparation or injection be causing the peak tailing?

Answer:

Yes, the way the sample is prepared and injected can significantly impact peak shape. This compound has low water solubility, which can lead to issues if the injection solvent is not compatible with the mobile phase.[6]

Troubleshooting Steps:

  • Check Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including tailing.[2][7] this compound is soluble in organic solvents like DMSO and acetone.[1]

    • Solution: Ideally, dissolve your this compound sample in the initial mobile phase. If a stronger solvent is necessary due to solubility constraints, inject the smallest possible volume.

  • Assess for Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a broad, tailing peak.[2][3]

    • Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves.

Question 3: I've addressed the chemical and sample-related issues, but the peak tailing persists. What hardware or system-level problems should I investigate?

Answer:

If the problem is not resolved by modifying the chemistry or sample, it's time to investigate the HPLC system itself.

Troubleshooting Steps:

  • Inspect for Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[5][8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly seated to avoid small voids.

  • Check for Column Voids or Contamination: A void at the head of the column or a blocked inlet frit can disrupt the flow path and cause peak distortion.[8][9]

    • Solution: Disconnect the column, reverse it, and flush it with a strong solvent to waste (do not flush into the detector). If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound purification.

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound purification?

A high-purity, silica-based C18 column that is well end-capped is a good starting point. For preparative work, a larger particle size (e.g., 5 µm) is common.

Q2: What is a typical mobile phase for this compound analysis?

Based on literature for sesquiterpene lactone analysis, a common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of acid (like 0.1% formic acid) to improve peak shape.

Q3: My peak shape is good, but my resolution is poor. What should I do?

Poor resolution between this compound and impurities can be addressed by:

  • Optimizing the gradient: A shallower gradient will increase run time but can improve the separation of closely eluting compounds.

  • Trying a different organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Using a column with a different stationary phase: If co-eluting impurities are a problem, a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase) may provide the necessary resolution.

Q4: Can I use a buffer other than formic or acetic acid?

Yes, for UV detection, phosphate buffers can be used. However, they are not volatile and are incompatible with mass spectrometry. If using a phosphate buffer, ensure it is fully dissolved and flush the system thoroughly with water and organic solvent after use to prevent precipitation and damage to the HPLC system.

Quantitative Data Summary

The following table summarizes key HPLC parameters that can be adjusted to troubleshoot peak tailing, with typical starting points and recommended changes.

ParameterTypical Starting ValueTroubleshooting Action for Peak TailingRationale
Mobile Phase pH 6.0 - 7.0Decrease to 2.5 - 3.5Suppresses the ionization of residual silanol groups on the column.[1][4]
Buffer Concentration 10 mMIncrease to 25-50 mM (for UV)Masks secondary interactions with the stationary phase.
Injection Volume 5 - 20 µLDecrease volume by 50%To check for and mitigate column overload.[3]
Sample Concentration 0.1 - 1.0 mg/mLDilute sample (e.g., 1:2 or 1:5)To check for and mitigate column overload.
Tubing I.D. 0.007 in.Switch to 0.005 in. or smallerReduces extra-column band broadening and peak tailing.[5]

Standard Experimental Protocol for this compound Purification

This protocol provides a general methodology for the reversed-phase HPLC purification of this compound from a pre-purified plant extract.

1. Sample Preparation: a. Dissolve the dried extract containing this compound in the initial mobile phase (e.g., 80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. b. If solubility is low, use a minimal amount of a stronger solvent like methanol or acetonitrile to dissolve the sample, then dilute with the initial mobile phase. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program (Analytical):
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (preparative).
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm or 254 nm.
  • Injection Volume: 20 µL (analytical) or 1-5 mL (preparative, depending on concentration and column size).

3. Post-Purification Analysis: a. Collect fractions corresponding to the this compound peak. b. Analyze the purity of the collected fractions by re-injecting a small aliquot onto the analytical HPLC system. c. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation). d. Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Tagitinin C Dosing Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Tagitinin C dosage in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reproducible research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting dose for this compound in anticancer animal studies?

A1: A documented effective dose in a hepatocellular carcinoma xenograft mouse model is 15 µ g/mouse/day administered intraperitoneally (IP).[1][2] For a standard 18-20g mouse, this dosage is approximately 0.75-0.83 mg/kg. It is crucial for researchers to perform their own dose-finding studies, starting with a lower dose and escalating to determine the optimal therapeutic window and maximum tolerated dose (MTD) for their specific animal model and cancer type.

Q2: Are there established oral dosages for other applications, like anti-inflammatory studies?

A2: Yes, for gastroprotective effects in a rat model of ethanol-induced gastric lesions, oral administration of this compound in the range of 1–30 mg/kg has been shown to be effective in a dose-dependent manner.[3] This suggests that oral bioavailability is sufficient for some applications, but the required dose may be significantly higher than for parenteral routes.

Q3: How should I prepare and solubilize this compound for in vivo administration?

A3: this compound is a sesquiterpene lactone with limited water solubility. For intraperitoneal (IP) injections, a common vehicle is Dimethyl Sulfoxide (DMSO) diluted in a sterile carrier like saline or phosphate-buffered saline (PBS). One study successfully used 0.075% DMSO as a vehicle.[1] It is critical to conduct solubility and stability tests in your chosen vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the animals.

Q4: What are the potential signs of toxicity I should monitor for in my animals?

A4: While specific toxicity studies for this compound are not extensively detailed in the provided literature, general signs of toxicity in animal studies include:

  • Weight loss

  • Reduced food and water intake

  • Lethargy and changes in behavior

  • Ruffled fur or poor grooming

Given that this compound has been studied in liver cancer models and its extracts have shown liver-protective effects, monitoring liver function via blood markers like Alanine Aminotransferase (ALT/GPT) is advisable.[1][4] Standard toxicological monitoring, including Complete Blood Counts (CBC) and urinalysis, should be considered for long-term studies.[5]

Q5: My in vivo results are not showing the efficacy I observed in vitro. What should I troubleshoot?

A5: Discrepancies between in vitro and in vivo results are common in drug development. Key areas to troubleshoot include:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or a short half-life, preventing it from reaching therapeutic concentrations at the target site.[6][7] Consider pharmacokinetic studies to understand the drug's profile in your model.

  • Dosing and Schedule: The dose might be too low, or the dosing frequency may be insufficient to maintain therapeutic levels, especially for compounds with a short half-life.[6]

  • Bioavailability: The route of administration may not be optimal. If oral dosing fails, consider parenteral routes like IP or intravenous (IV) injection.

  • Formulation: The compound may be precipitating out of the vehicle upon injection, leading to poor absorption. Check the stability and solubility of your formulation.

Below is a troubleshooting workflow to help diagnose these issues.

start Inconsistent In Vivo Results (e.g., Low Efficacy) pk_issue Pharmacokinetic Issue? start->pk_issue dose_issue Dosing/Schedule Issue? start->dose_issue form_issue Formulation Issue? start->form_issue model_issue Animal Model Issue? start->model_issue pk_sol Conduct PK study to determine Cmax, T1/2, AUC pk_issue->pk_sol Yes dose_sol Perform dose-escalation study. Increase dosing frequency. dose_issue->dose_sol Yes form_sol Test alternative vehicles. Check compound stability/solubility. form_issue->form_sol Yes model_sol Verify tumor engraftment rate. Assess animal health status. model_issue->model_sol Yes

Caption: Troubleshooting workflow for poor in vivo efficacy.

Quantitative Data Summary

For ease of reference, quantitative data from relevant studies are summarized below.

Table 1: In Vivo Dosages of this compound

Application Animal Model Dosage Route of Administration Reference
Anti-Hepatoma BALB/c nude mice 15 µ g/mouse/day (~0.8 mg/kg) Intraperitoneal (IP) [1]

| Anti-Ulcer | Wistar rats | 1 - 30 mg/kg | Oral (PO) |[3] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound

Cell Line Cell Type IC₅₀ Value Reference
Hep-G2 Human Hepatocellular Carcinoma 2.0 ± 0.1 µg/mL [1][4]
Huh 7 Human Hepatocellular Carcinoma 1.2 ± 0.1 µg/mL [1][4]
T. brucei (TC221) Trypanosome (parasite) 0.0042 µg/mL [8]

| BALB/3T3 | Mouse Fibroblasts (normal cells) | >1.5 µg/mL (for fraction) |[8] |

Experimental Protocols

Protocol: Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This protocol is adapted from studies investigating the anti-metastatic activity of this compound.[1]

1. Cell Culture:

  • Culture human hepatoma cells (e.g., Hep-G2, Huh 7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash cells with sterile PBS and resuspend in serum-free medium to a final concentration of 1.5 x 10⁸ cells/mL.

2. Animal Handling and Tumor Inoculation:

  • Use immunocompromised mice (e.g., 5-week-old female BALB/c nude mice).

  • Allow mice to acclimatize for at least one week before the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (1.5 x 10⁷ cells) into the dorsal flank of each mouse.

3. Dosing and Administration:

  • Randomly divide mice into treatment and vehicle control groups (n=5 or more per group).

  • Begin treatment 2 days after cell inoculation.

  • Treatment Group: Administer this compound (e.g., 15 µ g/mouse/day ) via intraperitoneal injection.

  • Vehicle Group: Administer the vehicle solution (e.g., 0.075% DMSO in saline) on the same schedule.

4. Monitoring and Endpoints:

  • Monitor animal health and body weight daily.

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • At the end of the study (e.g., 25 days), euthanize the mice.

  • Excise tumors, weigh them, and process them for further analysis (e.g., histology, western blot).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis step_node step_node cc 1. Cell Culture (Hep-G2 / Huh 7) ti 3. Tumor Inoculation (Subcutaneous) cc->ti ac 2. Animal Acclimatization ac->ti rand 4. Randomization (Treatment vs. Vehicle) ti->rand treat 5. Daily Dosing (e.g., IP injection) rand->treat mon 6. Tumor Measurement & Health Monitoring treat->mon end 7. Euthanasia & Tumor Excision mon->end da 8. Data Analysis (Tumor Weight, etc.) end->da

Caption: Experimental workflow for a typical in vivo xenograft study.

Signaling Pathways and Mechanisms

This compound exerts its anticancer effects through multiple mechanisms. Research indicates it can induce apoptosis and inhibit metastasis by modulating several key signaling pathways.[1] It has also been shown to induce a form of iron-dependent cell death called ferroptosis in colorectal cancer cells.[2]

cluster_apoptosis Apoptosis & Metastasis Inhibition cluster_ferroptosis Ferroptosis Induction tag This compound nfkb NF-kB (p65) tag->nfkb Inhibits mmp MMP2 / MMP9 tag->mmp Inhibits p53 p53 tag->p53 Upregulates er ER Stress tag->er gsh GSH tag->gsh Depletes pathway pathway protein protein outcome outcome vegf VEGF nfkb->vegf Activates outcome_meta Metastasis & Angiogenesis vegf->outcome_meta Promotes mmp->outcome_meta Promotes caspase Caspase 3/8 p53->caspase Activates outcome_apop Apoptosis caspase->outcome_apop Induces nrf2 Nrf2 er->nrf2 ho1 HO-1 nrf2->ho1 lpo Lipid Peroxidation ho1->lpo gsh->lpo Inhibits outcome_ferro Ferroptosis lpo->outcome_ferro

Caption: Proposed anticancer mechanisms of this compound.

References

tagitinin C cell culture assay showing unexpected cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Tagitinin C in cell culture assays and may be encountering unexpected or pronounced cytotoxic effects. This resource provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help distinguish true biological activity from experimental artifacts and to better understand the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: I am observing high cytotoxicity with this compound in my cell line. Is this an expected result?

A1: Yes, significant cytotoxicity is an expected outcome when treating various cell lines with this compound. This compound is a sesquiterpene lactone known for its potent anti-proliferative and cytotoxic activities, particularly against cancer cell lines.[1][2][3] It has been shown to induce multiple forms of regulated cell death, including apoptosis, autophagy, and ferroptosis.[1][3]

The degree of cytotoxicity, represented by the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the duration of exposure.[1][4] Before interpreting results as "unexpected," it is crucial to compare them against published data for similar cell types.

Data Presentation: Reported IC50 Values for this compound

The following table summarizes the reported cytotoxic activity of this compound across various human cell lines.

Cell LineCell TypeIncubation TimeIC50 (µg/mL)IC50 (µM)*Reference
Huh 7Hepatocellular CarcinomaNot Specified1.2 ± 0.1~3.06[2][5]
Hep-G2Hepatocellular CarcinomaNot Specified2.0 ± 0.1~5.10[2][5]
Keloid FibroblastsFibroblast72 hours0.122~0.31[1]
Keloid FibroblastsFibroblast120 hours0.039~0.10[1]
OCI-AML3Acute Myeloid LeukemiaNot Specified0.25~0.64[6]
HCT116Colorectal CancerNot SpecifiedInduces FerroptosisNot Specified[1]
SW480Colorectal Cancer12-72 hoursDose-dependent effectNot Specified[4]
DLD1Colorectal Cancer12-72 hoursDose-dependent effectNot Specified[4]
U373Malignant GlioblastomaNot SpecifiedInduces AutophagyNot Specified[3]

*Calculated based on a molecular weight of 392.45 g/mol .

Q2: How can I determine if the cytotoxicity I'm observing is a true biological effect or an experimental artifact?

A2: A systematic approach is essential to differentiate a genuine cytotoxic response from experimental error. Unexpectedly high or variable cytotoxicity can stem from issues with the compound, cell culture conditions, or the assay itself.

Follow this troubleshooting workflow to diagnose the issue:

cluster_compound cluster_cells cluster_assay start Unexpected Cytotoxicity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_cells Step 2: Assess Cell Culture Conditions check_compound->check_cells compound_purity Purity (HPLC/NMR) Impurities can be toxic. check_compound->compound_purity compound_sol Solubility Precipitation reduces effective concentration and can cause toxicity. check_compound->compound_sol compound_solvent Solvent Control Is the vehicle (e.g., DMSO) causing toxicity at the final concentration? check_compound->compound_solvent check_assay Step 3: Review Assay Parameters check_cells->check_assay cells_density Seeding Density Too low/high density can alter sensitivity. check_cells->cells_density cells_passage Passage Number High passage can lead to genetic drift and altered phenotypes. check_cells->cells_passage cells_contam Contamination Check for mycoplasma, bacteria, fungi. check_cells->cells_contam assay_time Incubation Time Short times may miss delayed effects; long times can cause secondary toxicity. check_assay->assay_time assay_pipetting Pipetting Error Inaccurate dispensing leads to high variability. check_assay->assay_pipetting conclusion Perform Orthogonal Assay (e.g., LDH, Caspase-Glo) to confirm findings. check_assay->conclusion result_artifact Result is likely an ARTIFACT. Refine protocol and repeat. conclusion->result_artifact Issues Found result_true Result is likely a TRUE EFFECT. Proceed with mechanism of action studies. conclusion->result_true No Issues Found & Results Confirmed TC This compound ER_Stress Endoplasmic Reticulum (ER) Stress TC->ER_Stress Ox_Stress Oxidative Stress TC->Ox_Stress PERK PERK Activation ER_Stress->PERK Nrf2 Nrf2 Nuclear Translocation Ox_Stress->Nrf2 GSH GSH Depletion Ox_Stress->GSH PERK->Nrf2 Phosphorylation HO1 HO-1 Upregulation Nrf2->HO1 Transcription Iron Increased Labile Iron Pool HO1->Iron Lipid_Perox Lipid Peroxidation Iron->Lipid_Perox GSH->Lipid_Perox Ferroptosis FERROPTOSIS Lipid_Perox->Ferroptosis

References

Technical Support Center: Preventing Precipitation of Tagitinin C in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to address the common challenge of Tagitinin C precipitation in aqueous buffers. Due to its hydrophobic nature and potential instability, maintaining this compound in solution is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation of this compound is most commonly due to one or more of the following factors:

  • Poor Aqueous Solubility: this compound is a sesquiterpene lactone, a class of compounds known for low water solubility.[1][2][3] Its chemical structure is largely hydrophobic, causing it to aggregate and fall out of solution in aqueous environments.

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution (like DMSO) into an aqueous buffer can cause a drastic change in solvent polarity.[4] This "solvent shock" does not allow for proper solvation of the compound molecules by water, leading to immediate precipitation.

  • Exceeding Solubility Limit: The final concentration of this compound in your buffer may be higher than its maximum solubility under those specific conditions (pH, temperature, buffer components).

  • Compound Instability: this compound is known to be sensitive to acids, bases, light, and nucleophiles.[5][6] Degradation of the compound over time can result in less soluble byproducts that precipitate.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][7] this compound is readily soluble in DMSO, which is miscible with water and commonly used in biological assays.[8][9] Always use a fresh, unopened bottle or a properly stored desiccated stock of DMSO to avoid introducing water, which can compromise the initial dissolution.

Q3: What is the maximum concentration of DMSO I can use in my experiment?

A3: The final concentration of DMSO should be kept as low as possible to prevent cellular toxicity and artifacts.[10] For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), with an ideal target of ≤0.1%.[4][11] It is crucial to determine the tolerance of your specific cell line and to include a vehicle control (buffer/media with the same final DMSO concentration) in all experiments.[4]

Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Common Cell Lines

Cell LineMaximum Recommended DMSO Concentration (v/v)
HEK-2930.5% - 1.0%
HeLa1.0% - 2.0%[10]
MCF-7< 1.0%[10]
HepG2~0.5%
VariousIdeally ≤0.1% for sensitive assays or long incubation times [10]
Note: These are general guidelines. Always perform a toxicity assay to determine the optimal DMSO concentration for your specific experimental conditions.

Q4: My compound still precipitates even with careful dilution from a DMSO stock. What are my other options?

A4: If precipitation persists, consider using solubility enhancers. These are excipients that can improve the solubility of hydrophobic compounds in aqueous solutions.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate this compound, forming a water-soluble inclusion complex.[13][14]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to form micelles that solubilize the compound.

  • pH Adjustment: The stability and solubility of lactones can be pH-dependent.[15] Ensure the pH of your buffer is optimal (typically near neutral, 7.2-7.4) and stable throughout your experiment.[4]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution

This is the most common problem and is typically caused by improper dilution technique.

Start Precipitation Observed Immediately After Dilution Check_Stock Is stock solution clear? Start->Check_Stock Remake_Stock Action: Remake stock in anhydrous, high-purity DMSO. Ensure complete dissolution. Check_Stock->Remake_Stock No Check_Dilution How was the dilution performed? Check_Stock->Check_Dilution Yes Wrong_Method Aqueous buffer added to concentrated DMSO stock? Check_Dilution->Wrong_Method Correct_Method Action: Use correct method. Add DMSO stock slowly to pre-warmed, vortexing buffer. Wrong_Method->Correct_Method Yes Check_Temp Was the aqueous buffer pre-warmed to 37°C? Wrong_Method->Check_Temp No Warm_Buffer Action: Pre-warm buffer. Cold buffer reduces solubility and promotes precipitation. Check_Temp->Warm_Buffer No Consider_Serial Action: Perform an intermediate serial dilution in buffer or media to reduce solvent shock. Check_Temp->Consider_Serial Yes Sonication Optional: Briefly sonicate final solution in a water bath to re-dissolve minor precipitate. Consider_Serial->Sonication

Caption: Troubleshooting workflow for immediate precipitation.

Issue: Solution is Initially Clear but Precipitates Over Time

This may indicate compound instability or a change in buffer conditions.

  • Check for Evaporation: In cell culture incubators, media can evaporate over time, increasing the compound's effective concentration beyond its solubility limit. Ensure proper humidification.[4]

  • pH Stability: Verify that the pH of your buffer remains stable. Changes in pH can affect compound solubility and stability.[4]

  • Light and Temperature Sensitivity: this compound is sensitive to light.[5][6] Prepare solutions fresh and protect them from light, especially during long experiments. Store stock solutions at -20°C or -80°C.

  • Chemical Instability: The lactone ring in sesquiterpenes can be susceptible to hydrolysis. Avoid highly acidic or basic buffers and prepare solutions as close to the time of use as possible.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound (powder), anhydrous DMSO (biotechnology grade), sterile amber glass or foil-wrapped vial.

  • Calculation: Determine the mass of this compound required to make a 10-20 mM stock solution. A higher concentration allows for smaller volumes to be used, minimizing the final DMSO concentration.

  • Dissolution: Carefully weigh the this compound and add it to the sterile vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication in a water bath can assist dissolution.[11]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or haze.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

Protocol 2: Standard Dilution to Prepare Final Working Solution

This protocol minimizes solvent shock during the critical dilution step.

Start Start: 10 mM This compound Stock in DMSO Warm_Buffer 1. Pre-warm aqueous buffer/media to 37°C Start->Warm_Buffer Vortex 2. Place buffer in a tube and begin gentle vortexing or swirling Warm_Buffer->Vortex Add_Stock 3. Add the required volume of DMSO stock dropwise into the vortexing buffer Vortex->Add_Stock Continue_Vortex 4. Continue vortexing for 30-60 seconds after addition to ensure mixing Add_Stock->Continue_Vortex Final End: Final Working Solution (e.g., 10 µM this compound in ≤0.1% DMSO) Continue_Vortex->Final

Caption: Experimental workflow for preparing the final aqueous solution.

Protocol 3: Using β-Cyclodextrin to Enhance Solubility

This method can be used when DMSO alone is insufficient to maintain solubility.

  • Prepare β-Cyclodextrin Solution: Prepare a 10-50 mM solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Stir until fully dissolved.

  • Prepare this compound Stock: Create a high-concentration stock of this compound in DMSO (e.g., 20-40 mM) as described in Protocol 1.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the required volume of the this compound stock solution. The molar ratio of HP-β-CD to this compound should be greater than 1:1 (e.g., 5:1 or 10:1) to ensure efficient encapsulation.

  • Equilibration: Allow the mixture to shake or stir at room temperature for at least 1-2 hours (or overnight at 4°C) to facilitate the formation of the inclusion complex.[13]

  • Use: The resulting clear solution can be used directly in your experiment. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

Table 2: Summary of Solubility Enhancement Strategies

StrategyMethodKey Considerations
Co-Solvent Dissolve in DMSO, then dilute into aqueous buffer.[16]Final DMSO concentration must be low (≤0.5%) to avoid toxicity.[11] Proper dilution technique is critical.
Cyclodextrins Form an inclusion complex with β-cyclodextrin or its derivatives.[13][17]Requires optimization of the cyclodextrin-to-compound ratio. Can alter compound bioavailability.
Surfactants Use non-ionic surfactants (e.g., Tween® 80) above their critical micelle concentration.May interfere with certain biological assays or membrane integrity.
pH Control Maintain a stable, neutral pH (7.2-7.4) in the final buffer.[4]Sesquiterpene lactones can be unstable at acidic or basic pH.

References

Technical Support Center: Tagitinin C Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the light sensitivity and appropriate storage conditions for Tagitinin C. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be a light-sensitive compound.[1] Exposure to light, particularly UV radiation, can lead to rapid degradation and chemical transformation. Specifically, this compound can undergo a photo-dependent cyclization to form Tagitinin F, a reaction that can occur in less than 15 minutes with 100% yield for the pure compound under certain UV irradiation conditions.[1] Therefore, it is crucial to protect this compound from light at all stages of handling and storage.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is essential to store it under controlled conditions. As a solid, it should be stored at 4°C and protected from light.[2] When in a solvent, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), always with protection from light.[2] A general recommendation for sesquiterpene lactone mixes is to store them in the dark at 5-8°C.[3]

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to degradation through several pathways. Besides the light-induced cyclization to Tagitinin F[1], it is also sensitive to acids, bases, and nucleophiles.[1] The stability of sesquiterpene lactones, in general, is also affected by temperature, with increased degradation observed at higher temperatures.[4][5] Due to its inherent instability, which can limit its therapeutic applications, proper handling and storage are critical.[6][7]

Q4: How should I handle this compound during my experiments to minimize degradation?

A4: To minimize degradation, all manipulations of this compound, both in solid form and in solution, should be performed under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect them from light. Prepare solutions fresh whenever possible. If solutions need to be stored, follow the recommended storage conditions and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper handling or storage.Review your handling and storage procedures. Ensure the compound is consistently protected from light and stored at the correct temperature. Prepare fresh solutions for each experiment or use properly stored aliquots.
Loss of compound activity Exposure to light, elevated temperatures, or incompatible solvents (acidic or basic conditions).Verify the pH of your solutions and avoid extreme pH values. Minimize the exposure of the compound to ambient light and heat during your experimental setup.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC) Photocyclization to Tagitinin F or other degradation products.Run a control sample of this compound that has been intentionally exposed to light to identify the peak corresponding to Tagitinin F. Compare this to your experimental samples to determine if photodegradation has occurred.

Storage and Stability Data Summary

Form Storage Temperature Duration Light Condition Reference
Solid4°CNot specifiedProtect from light[2]
In Solvent-80°CUp to 6 monthsProtect from light[2]
In Solvent-20°CUp to 1 monthProtect from light[2]
Sesquiterpene Lactone Mix5-8°CNot specifiedStore in the dark[3]

The stability of other sesquiterpene lactones has been shown to be temperature-dependent, with a study on Arnica tincture showing a 13% decrease in the main active compounds after three years at +4°C, compared to a 37% decrease at +30°C.[4][5] This suggests that lower temperatures are critical for long-term stability.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new active substances.

Objective: To assess the photostability of this compound in solid form and in solution.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., ethanol, DMSO)

  • Chemically inert and transparent containers (e.g., quartz cuvettes, clear glass vials)

  • Light-protective containers (e.g., amber vials, vials wrapped in aluminum foil)

  • Photostability chamber with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of fluorescent and UVA lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector for quantification

Methodology:

  • Sample Preparation:

    • Solid: Spread a thin layer of solid this compound in a chemically inert, transparent container. Prepare a control sample in a light-protective container.

    • Solution: Prepare a solution of this compound at a known concentration in the desired solvent. Place the solution in a chemically inert, transparent container. Prepare a control sample in a light-protective container.

  • Exposure Conditions:

    • Place the transparent containers with the samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the control samples (protected from light) in the same chamber to experience the same temperature and humidity conditions.

  • Analysis:

    • At appropriate time intervals, withdraw samples and analyze them by a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Analyze the control samples at the beginning and end of the experiment to distinguish between light-induced and thermal degradation.

    • Monitor for the appearance of degradation products, such as Tagitinin F.

Protocol 2: Thermal Stability Testing of this compound

Objective: To evaluate the stability of this compound at different temperatures.

Materials:

  • This compound

  • Solvent of choice

  • Controlled temperature chambers or ovens

  • Sealed, airtight vials

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare identical samples of this compound (either solid or in solution) in sealed, airtight vials to prevent evaporation.

  • Storage Conditions:

    • Place the vials in controlled temperature chambers set at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Ensure all samples are protected from light throughout the experiment.

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

    • Allow the vial to return to room temperature before opening.

    • Analyze the sample using a validated HPLC method to quantify the remaining this compound.

    • Calculate the degradation rate at each temperature.

Visualizations

Tagitinin_C_Degradation_Pathway Tagitinin_C This compound Tagitinin_F Tagitinin F Tagitinin_C->Tagitinin_F UV Light (<15 min) Degradation_Products Other Degradation Products Tagitinin_C->Degradation_Products Acid / Base High Temperature

Caption: Degradation pathways of this compound.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Solid Solid this compound Exposed Exposed to Light (Visible + UVA) Solid->Exposed Control Control (Dark) Solid->Control Solution This compound in Solution Solution->Exposed Solution->Control HPLC HPLC Analysis Exposed->HPLC Control->HPLC Compare Compare Results HPLC->Compare

Caption: Workflow for photostability testing.

References

Technical Support Center: Tagitinin C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Tagitinin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the extraction and purification of this promising sesquiterpene lactone from Tithonia diversifolia.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the isolation of this compound?

Scaling up the isolation of this compound from laboratory to pilot or industrial scale presents several challenges. These include a disproportionate increase in solvent and resource consumption, leading to higher costs.[1][2] Maintaining extraction efficiency and chromatographic resolution can be difficult at a larger scale.[3][4] Furthermore, the inherent instability of this compound, a sesquiterpene lactone sensitive to heat, light, and pH changes, is exacerbated by longer processing times associated with larger volumes, potentially leading to significant product degradation and lower yields.[5][6][7]

Q2: I am experiencing a significant decrease in this compound yield after scaling up my extraction. What are the likely causes?

Several factors could contribute to a lower yield during scale-up. Inefficient extraction from a larger biomass is a common issue; ensuring adequate solvent penetration and contact time with the plant material is crucial.[8][9] Incomplete solvent removal during the concentration step can also affect subsequent purification stages. Perhaps most critically, the extended processing times at a larger scale can lead to degradation of the heat and light-sensitive this compound.[5][6][7] It is also important to ensure that the plant material itself has a consistent concentration of this compound, as this can vary based on geographical location and harvest time.[10]

Q3: My final product purity is lower than expected after purification. What can I do to improve it?

Lower purity upon scale-up is often a result of challenges in chromatographic separation. Overloading the chromatography column is a primary concern, leading to poor separation of this compound from other closely related compounds.[11] The choice of solvents and the gradient elution profile are critical and may need to be re-optimized for a larger column.[12][13] Additionally, ensuring the complete removal of chlorophyll and other pigments during the initial extraction and partitioning steps is vital to prevent interference in the final purification stages.

Q4: What are the optimal storage conditions for this compound and its extracts to minimize degradation?

Given that this compound is sensitive to light and heat, it is crucial to store both the crude extracts and the purified compound in a cool, dark environment.[5][6][7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The use of amber vials or containers wrapped in aluminum foil will protect the compound from light-induced degradation. It is also advisable to store the purified compound as a solid rather than in solution, as stability can be lower in certain solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient initial extraction from plant material.Ensure the plant material is finely ground to increase surface area. Optimize the solid-to-solvent ratio and consider increasing the extraction time or using multiple extraction cycles.[14] Ultrasound-assisted extraction has been shown to be more effective than dynamic maceration for this compound.[15]
Degradation during extraction.Perform extraction at room temperature or below to minimize thermal degradation. Protect the extraction vessel from direct light.
Poor Separation During Column Chromatography Column overloading.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule is to load 1-10% of the silica gel weight.
Inappropriate solvent system.Re-evaluate the solvent system using thin-layer chromatography (TLC) to find a mobile phase that provides better separation of this compound from impurities. A step gradient of hexane/ethyl acetate followed by ethyl acetate/methanol is commonly used.[16]
Air bubbles in the column.Carefully pack the column to avoid introducing air bubbles, which can disrupt the flow and lead to poor separation.[11]
Presence of Green Pigment (Chlorophyll) in Final Product Incomplete removal during initial extraction and partitioning.During the liquid-liquid partitioning step with ethyl acetate and water, ensure thorough mixing and complete separation of the layers. Consider a preliminary filtration step with activated charcoal for the crude extract, but be aware that this may also adsorb some of the target compound.
Product Degradation During Solvent Removal High temperatures during evaporation.Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C to minimize thermal degradation of this compound.
Prolonged exposure to light.Shield the rotary evaporator flask from light using aluminum foil.
Inconsistent Results Between Batches Variation in the concentration of this compound in the plant material.Source plant material from a consistent geographical location and harvest at the same time of year. It is advisable to quantify the this compound content in a small sample of each new batch of plant material using HPLC before proceeding with large-scale extraction.[10][17]
Inconsistent experimental procedures.Maintain strict adherence to the established protocol for all batches, including extraction times, solvent volumes, and chromatography conditions.

Quantitative Data Summary

Parameter Lab Scale (e.g., 1 kg of leaves) Pilot/Industrial Scale (e.g., >100 kg of leaves) - Illustrative Reference
Starting Material Dried, powdered leaves of Tithonia diversifoliaDried, powdered leaves of Tithonia diversifolia[16]
Extraction Solvent MethanolMethanol or other suitable organic solvents (e.g., ethanol, diethyl ether)[10][16]
This compound Content in Crude Extract ~1.45% in methanolic extract0.5 - 1.5% (highly dependent on process optimization)[16]
Purification Method Silica gel column chromatographyMulti-step chromatography (e.g., flash chromatography followed by preparative HPLC) or countercurrent chromatography[18][16]
Final Yield of Pure this compound 0.1 - 0.5% of dry leaf weight0.05 - 0.3% of dry leaf weight (yield often decreases on scale-up due to increased handling and potential for degradation)Based on typical natural product isolation yields.
Purity >95% (by HPLC)>95% (by HPLC)[16]

Experimental Protocols

Lab-Scale Isolation of this compound

This protocol is a general guideline for the isolation of this compound from the leaves of Tithonia diversifolia on a laboratory scale.

1. Extraction:

  • Air-dry the leaves of T. diversifolia at room temperature in the shade and then grind them into a fine powder.

  • Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 10 L of methanol) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

2. Liquid-Liquid Partitioning:

  • Resuspend the concentrated methanolic extract in water and partition it with ethyl acetate (EtOAc) in a separatory funnel.

  • Repeat the EtOAc extraction three times to ensure complete transfer of this compound into the organic phase.

  • Combine the EtOAc fractions and concentrate them under reduced pressure.

3. Column Chromatography:

  • Prepare a silica gel column packed in hexane.

  • Dissolve the concentrated EtOAc fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a step gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v), followed by a gradient of ethyl acetate and methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:EtOAc 1:1) and visualizing with UV light or an appropriate staining reagent.

  • Combine the fractions containing pure this compound and concentrate under reduced pressure.

4. Purity Assessment:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[10][17]

Visualizations

TagitininC_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried T. diversifolia Leaves extraction Methanol Extraction plant_material->extraction concentrated_extract Concentrated Methanolic Extract extraction->concentrated_extract Concentration partitioning Liquid-Liquid Partitioning (EtOAc/Water) concentrated_extract->partitioning etoac_fraction Concentrated EtOAc Fraction partitioning->etoac_fraction Concentration column_chromatography Silica Gel Column Chromatography etoac_fraction->column_chromatography pure_tagitinin_c Pure this compound column_chromatography->pure_tagitinin_c Fraction Collection & Concentration hplc_analysis HPLC Purity Check pure_tagitinin_c->hplc_analysis

Caption: Experimental workflow for the isolation of this compound.

Scaling_Up_Challenges cluster_challenges Key Challenges cluster_solutions Potential Solutions scaling_up Scaling Up this compound Isolation cost Increased Solvent & Resource Cost scaling_up->cost efficiency Maintaining Extraction & Purification Efficiency scaling_up->efficiency degradation Increased Product Degradation scaling_up->degradation consistency Batch-to-Batch Consistency scaling_up->consistency process_optimization Process Optimization (e.g., solvent choice, extraction method) cost->process_optimization method_development Re-optimization of Chromatography efficiency->method_development stability_control Strict Control of Temperature & Light degradation->stability_control quality_control Raw Material Quality Control consistency->quality_control

Caption: Logical relationship of challenges and solutions in scaling up this compound isolation.

References

Technical Support Center: Enhancing Tagitinin C Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to enhance the bioavailability of Tagitinin C.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges hindering the oral bioavailability of this compound are its low aqueous solubility and poor stability.[1][2][3] As a sesquiterpene lactone, this compound is inherently hydrophobic, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, it is susceptible to degradation, which can reduce the amount of active compound available for absorption.[1][3]

Q2: What are the most promising formulation strategies to overcome these challenges?

A2: Several formulation strategies are being explored to enhance the bioavailability of poorly soluble and unstable compounds like this compound. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes can protect it from degradation and improve its solubility and absorption.[1][3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoparticle-Based Delivery: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.

Q3: Has the encapsulation of this compound in liposomes shown promising results?

A3: Yes, studies have shown that encapsulating this compound in liposomes, particularly those coated with pectin from Tithonia diversifolia, can be an effective delivery system.[1][3] These formulations have demonstrated the ability to encapsulate this compound with high efficiency and have shown enhanced cytotoxicity against cancer cell lines compared to the free drug dissolved in DMSO.[1][3] The pectin coating may also provide a slower, more controlled release of the compound.[1][3]

Q4: Is there any available in vivo data on the bioavailability enhancement of this compound with these formulations?

A4: Currently, there is a lack of publicly available in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC) specifically for this compound in formulated systems. While in vitro studies have shown promise, further animal and human studies are required to quantify the extent of bioavailability enhancement for different formulation strategies. The pharmacokinetic properties of sesquiterpene lactones, in general, are known to be variable due to factors like gastrointestinal pH and efflux transporters.[4]

II. Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.

Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in liposomes. 1. Inefficient hydration of the lipid film. 2. Suboptimal drug-to-lipid ratio. 3. Inappropriate sonication/extrusion parameters.1. Ensure the lipid film is thin and evenly distributed before hydration. Increase hydration time and temperature (ensure it's below the lipid transition temperature). 2. Optimize the drug-to-lipid molar ratio. A very high ratio can lead to drug precipitation. 3. Adjust sonication time and power, or the number of extrusion cycles, to achieve smaller, more uniform vesicles.
Instability of the formulated this compound (e.g., drug leakage, particle aggregation). 1. Inherent chemical instability of this compound. 2. Physical instability of the formulation (e.g., liposome fusion, nanoparticle aggregation). 3. Incompatible excipients.1. Protect the formulation from light and high temperatures. Consider co-encapsulating antioxidants. 2. For liposomes, consider using lipids with higher phase transition temperatures or adding cholesterol to stabilize the bilayer. For nanoparticles, optimize surface charge or add steric stabilizers. 3. Ensure all excipients are compatible with this compound and with each other.
Poor dissolution of this compound from solid dispersions. 1. Incomplete amorphization of this compound. 2. Recrystallization of the drug during storage. 3. Inappropriate carrier selection.1. Confirm the amorphous state of the drug in the dispersion using techniques like PXRD or DSC. 2. Store the solid dispersion in a desiccator at a controlled temperature to prevent moisture-induced recrystallization. 3. Select a carrier in which this compound has good solubility and which can effectively inhibit its crystallization.
Difficulty in forming an inclusion complex with cyclodextrins. 1. Mismatch between the size of the this compound molecule and the cyclodextrin cavity. 2. Inefficient complexation method.1. Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD) to find the best fit. 2. Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying to improve complexation efficiency.
Inconsistent results in in vitro cell-based assays. 1. Variability in the release of this compound from the formulation. 2. Interaction of the formulation components with the cells or assay reagents.1. Characterize the release profile of your formulation under assay conditions to ensure consistent drug exposure. 2. Run appropriate controls with the "empty" formulation (without this compound) to assess any effects of the excipients on the cells or the assay itself.

III. Data Presentation

Table 1: Characteristics of this compound-Loaded Liposomes

FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Uncoated Liposomes252 - 311Negative85.7
Pectin-Coated Liposomes252 - 311Negative89.8

Source: Adapted from literature on encapsulation of this compound in liposomes.[3]

IV. Experimental Protocols

The following are generalized protocols for key formulation strategies. Researchers should optimize these methods for their specific experimental conditions and analytical techniques.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound within a lipid bilayer to improve its stability and solubility.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol (optional, for membrane stabilization)

  • Pectin (optional, for coating)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol (if used) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • For pectin-coated liposomes, incubate the prepared liposomes with a pectin solution under gentle stirring.

  • Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in the organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum to obtain a solid mass.

  • Further dry the solid mass in a vacuum oven to remove residual solvent.

  • Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution profile, and physical state of the drug (amorphous or crystalline) using techniques like PXRD and DSC.

Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water-ethanol mixture

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add this compound to the paste and knead the mixture for a specified period (e.g., 60 minutes).

  • During kneading, add more of the water-ethanol mixture if the paste becomes too dry.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Characterize the complex for its formation, solubility, and dissolution properties.

V. Visualizations

Diagrams of Formulation Strategies and Experimental Workflow

FormulationStrategies cluster_challenges Challenges with this compound cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes Challenge1 Poor Aqueous Solubility Strategy1 Lipid-Based Formulations (e.g., Liposomes) Challenge1->Strategy1 Strategy2 Solid Dispersions Challenge1->Strategy2 Strategy3 Nanoparticle Delivery Challenge1->Strategy3 Strategy4 Cyclodextrin Complexation Challenge1->Strategy4 Challenge2 Low Stability Challenge2->Strategy1 Challenge2->Strategy3 Challenge2->Strategy4 Outcome1 Enhanced Bioavailability Strategy1->Outcome1 Strategy2->Outcome1 Strategy3->Outcome1 Strategy4->Outcome1 Outcome2 Improved Therapeutic Efficacy Outcome1->Outcome2

Caption: Logical relationship between challenges, strategies, and outcomes for this compound.

LiposomePreparationWorkflow A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Vesicles (Sonication/Extrusion) C->D E 5. Purify Liposomes (Remove Free Drug) D->E F 6. Characterize Formulation (Size, Zeta, EE%) E->F

Caption: Experimental workflow for preparing this compound-loaded liposomes.

SignalingPathwayHypothesis Formulation Enhanced Bioavailability Formulation Absorption Increased Systemic Absorption of this compound Formulation->Absorption Target Cancer Cell Absorption->Target Pathway Inhibition of Target Signaling Pathway (e.g., NF-κB, STAT3) Target->Pathway This compound enters cell Effect Apoptosis / Anti-proliferative Effect Pathway->Effect

Caption: Hypothesized mechanism of action for enhanced this compound formulations.

References

Technical Support Center: Analysis of Tagitinin C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with detecting and quantifying Tagitinin C and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound?

A1: While specific metabolism studies on this compound are limited, based on the known biotransformation of other sesquiterpene lactones (STLs), its metabolites are likely formed through Phase I and Phase II reactions. The lactone ring is a primary site for metabolism.[1][2][3]

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed largely by Cytochrome P450 enzymes (especially CYP3A4).[4] Expected modifications include hydroxylation (+16 Da), hydration (+18 Da), and carboxylation.[1][2]

  • Phase II Metabolism: Involves conjugation reactions to increase water solubility for excretion. The most common modification is glucuronidation (+176 Da), where a glucuronic acid moiety is attached to a hydroxyl group on the parent molecule or a Phase I metabolite.[1][4]

Q2: What are the primary analytical challenges in detecting this compound metabolites?

A2: The detection of this compound metabolites presents several analytical hurdles:

  • Low Concentration: Metabolites are typically present at much lower concentrations than the parent drug in biological matrices like plasma or urine.[5]

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of metabolites in the mass spectrometer source, leading to ion suppression or enhancement and affecting quantification.[5]

  • Lack of Commercial Standards: Authentic analytical standards for this compound metabolites are often unavailable, making unambiguous identification and absolute quantification challenging.[5]

  • Metabolite Instability: The ester and lactone functionalities in this compound and its metabolites can be susceptible to hydrolysis depending on the pH and enzymatic activity of the biological matrix.

  • Poor Ionization: Like many sesquiterpene lactones, this compound metabolites may not ionize efficiently, requiring careful optimization of mass spectrometry source conditions.[4]

Q3: Why am I not detecting any metabolites in my in vitro (e.g., liver microsomes) experiment?

A3: Several factors could lead to non-detection:

  • Low Metabolic Turnover: this compound may be a poor substrate for the enzyme system you are using (e.g., human liver microsomes from a donor with low CYP3A4 activity).

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate detectable quantities of metabolites.

  • Inappropriate Cofactors: Ensure that necessary cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) reactions are present and active.

  • Poor Extraction Recovery: Your sample preparation method (e.g., protein precipitation or liquid-liquid extraction) may not be efficiently recovering the metabolites, which can have different polarities than the parent compound.

  • Low Instrument Sensitivity: The concentration of the formed metabolites may be below the limit of detection (LOD) of your analytical instrument.

Q4: Which analytical technique is most suitable for this work?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice.[3][6] This technique offers the required selectivity and sensitivity to detect low-concentration metabolites in complex biological matrices and provides structural information through fragmentation analysis (MS/MS). While HPLC with UV detection can be used for the parent compound, it often lacks the sensitivity and specificity needed for metabolite analysis.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₉H₂₄O₆PubChem
Molecular Weight 348.39 g/mol PubChem
Appearance Sesquiterpene lactone of the heliangolide type[5][9]
Biological Activity Anti-trypanosomal, Anti-metastatic, Cytotoxic[6][10][11]
Table 2: Predicted Metabolic Transformations of this compound

This table outlines potential metabolic modifications and their effect on the mass and polarity of this compound. This is essential for setting up mass spectrometry methods to search for unknown metabolites.

Metabolic ReactionMass Shift (Da)Expected Change in PolarityCommon Enzymes Involved
Phase I
Monohydroxylation+16.00IncreaseCytochrome P450s (e.g., CYP3A4)[4]
Dihydroxylation+32.00Significant IncreaseCytochrome P450s[4]
Hydration+18.01IncreaseEpoxide hydrolases
Carboxylation+29.99Significant IncreaseAldehyde dehydrogenases
Reduction (e.g., C=C bond)+2.02Minor DecreaseReductases[4]
Phase II
Glucuronidation+176.03Major IncreaseUDP-glucuronosyltransferases (UGTs)[4]
Sulfation+79.96Major IncreaseSulfotransferases (SULTs)
Glutathione Conjugation+305.07Major IncreaseGlutathione S-transferases (GSTs)

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the Phase I and Phase II metabolism of this compound.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Prepare a 1 M stock solution of UDPGA in buffer.

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).[10]

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and this compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add the cofactor(s):

      • For Phase I: Add NADPH (final concentration 1 mM).

      • For Phase II (Glucuronidation): Add UDPGA (final concentration 2 mM) and an activating agent like alamethicin.

      • For combined metabolism, add both cofactors.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Preparation:

    • Vortex the quenched sample vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This is a starting point for an analytical method. Optimization is critical.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[7]

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.

  • Flow Rate: 0.3 - 0.5 mL/min.[7]

  • Injection Volume: 2 - 10 µL.[7]

  • Column Temperature: 30 - 40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes. Sesquiterpene lactones often form [M+H]⁺ or [M+Na]⁺ adducts.[4]

  • MS Method:

    • Full Scan: To identify parent drug and potential metabolite masses.

    • Product Ion Scan (MS/MS): To fragment the parent drug and characterize its fragmentation pattern.

    • Neutral Loss/Precursor Ion Scan: To screen for specific metabolic modifications (e.g., neutral loss of 176 Da for glucuronides).

    • Multiple Reaction Monitoring (MRM): For targeted quantification once metabolite transitions are identified.

Mandatory Visualizations

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) TagC This compound (m/z 349.16 [M+H]⁺) Hydroxylated Hydroxylated Metabolite (m/z 365.15 [M+H]⁺) TagC->Hydroxylated +16 Da Hydrated Hydrated Metabolite (m/z 367.17 [M+H]⁺) TagC->Hydrated +18 Da Glucuronide Glucuronide Conjugate (m/z 525.19 [M+H]⁺) TagC->Glucuronide +176 Da Hydrox_Gluc Hydroxylated Glucuronide (m/z 541.18 [M+H]⁺) Hydroxylated->Hydrox_Gluc +176 Da

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Incubation In Vitro Incubation (e.g., Microsomes) Quenching Reaction Quenching (Acetonitrile + IS) Incubation->Quenching Centrifugation Protein Removal (Centrifugation) Quenching->Centrifugation Evap_Recon Evaporation & Reconstitution Centrifugation->Evap_Recon Injection HPLC Injection Evap_Recon->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS Detection (Full Scan & MS/MS) Separation->Detection MetaboliteID Metabolite ID (Mass Shift, Fragments) Detection->MetaboliteID Quantification Relative Quantification (Peak Area) MetaboliteID->Quantification

Caption: General workflow for this compound metabolite analysis.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format.

Q: My signal intensity is very low or I can't find any peaks. What should I do?

A: Low signal is a frequent problem. Systematically check the following:

  • Is the MS instrument optimized? Infuse a standard of this compound (if available) or a similar sesquiterpene lactone to optimize source parameters (e.g., capillary voltage, gas flows, temperature).

  • Is your sample concentration high enough? If possible, try concentrating your sample further during the reconstitution step. Also, consider increasing the incubation time in your metabolism assay to generate more metabolites.

  • Are you in the correct ionization mode? Test both positive (ESI+) and negative (ESI-) modes. While ESI+ is common for STLs, some metabolites (e.g., carboxylated ones) may ionize better in ESI-.

  • Is extraction recovery poor? Metabolites can be significantly more polar than the parent drug. A simple protein precipitation might offer better recovery for a broad range of polarities than liquid-liquid extraction. Test recovery by spiking a control matrix with this compound.

Q: My chromatographic peaks are broad or splitting. What is the cause?

A: Poor peak shape can compromise resolution and sensitivity.

  • Reconstitution Solvent Mismatch: Ensure your sample is reconstituted in a solvent that is weaker than (or matched to) the initial mobile phase. Reconstituting in a strong solvent like 100% acetonitrile can cause peak distortion.

  • Column Overload: While less likely with low-concentration metabolites, injecting too much mass can cause broad peaks. Try diluting the sample.

  • Column Degradation: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent series or replacing it.

  • Secondary Interactions: this compound metabolites may have secondary interactions with the silica support. Ensure the mobile phase pH is appropriate (e.g., using 0.1% formic acid helps to protonate silanols and improve peak shape for many compounds).

Q: I am seeing high background noise and many interfering peaks. How can I improve this?

A: This is often due to matrix effects.

  • Improve Sample Cleanup: A simple protein precipitation is fast but can be "dirty." Consider using a more advanced technique like solid-phase extraction (SPE) to selectively isolate your analytes and remove interfering matrix components like phospholipids.

  • Optimize Chromatography: A longer, shallower gradient can help resolve metabolites from endogenous matrix components.

  • Use High-Resolution MS: A high-resolution mass spectrometer (HRMS) can distinguish your metabolites from matrix interferences based on accurate mass, even if they co-elute chromatographically.

  • Check Reagents: Ensure all solvents and reagents (water, acetonitrile, formic acid) are high-purity, LC-MS grade to avoid introducing contamination.

Troubleshooting_Tree node_sol node_sol Start Problem Detected? Problem_Type What is the issue? Start->Problem_Type No_Peak No_Peak Problem_Type->No_Peak No / Low Signal Bad_Peak Bad_Peak Problem_Type->Bad_Peak Poor Peak Shape High_Noise High_Noise Problem_Type->High_Noise High Background Check_MS_Tune MS Tuned Correctly? No_Peak->Check_MS_Tune Check_Recon Reconstitution Solvent Weaker than Mobile Phase? Bad_Peak->Check_Recon Check_Cleanup Sample Cleanup Sufficient? High_Noise->Check_Cleanup Tune_MS Action: Infuse standard to optimize source. Check_MS_Tune->Tune_MS No Check_Extraction Extraction Recovery OK? Check_MS_Tune->Check_Extraction Yes Improve_Extraction Action: Test alternative sample prep (e.g., SPE). Check_Extraction->Improve_Extraction No Check_Ion_Mode Correct Ion Mode Used? Check_Extraction->Check_Ion_Mode Yes Switch_Mode Action: Analyze sample in both ESI+ and ESI-. Check_Ion_Mode->Switch_Mode Unsure Fix_Recon Action: Reconstitute in initial mobile phase. Check_Recon->Fix_Recon No Check_Column Column Healthy? Check_Recon->Check_Column Yes Flush_Column Action: Flush column or replace if old. Check_Column->Flush_Column No Improve_Cleanup Action: Use SPE to remove interferences. Check_Cleanup->Improve_Cleanup No Check_Gradient Gradient Optimized? Check_Cleanup->Check_Gradient Yes Adjust_Gradient Action: Use a longer, shallower gradient. Check_Gradient->Adjust_Gradient No

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tagitinin C and Tagitinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tagitinin C and Tagitinin A, two naturally occurring sesquiterpene lactones isolated from plants of the Tithonia genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of the biological profiles of these two compounds, supported by experimental data, to aid researchers in their exploration of these molecules for potential therapeutic applications.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of this compound and Tagitinin A. The data highlights the superior potency of this compound in several key therapeutic areas.

Biological ActivityTarget/AssayThis compound (IC₅₀)Tagitinin A (IC₅₀)Reference
Antitrypanosomal Activity Trypanosoma brucei0.0042 µg/mL"rather active" (specific IC₅₀ not provided)[1][2]
Cytotoxic Activity Hep-G2 (Hepatocellular Carcinoma)2.0 ± 0.1 µg/mLNot Reported[1][3]
Huh 7 (Hepatocellular Carcinoma)1.2 ± 0.1 µg/mLNot Reported[1][3]
OCI-AML3 (Acute Myeloid Leukemia)Induces apoptosis at 0.25 µg/mLInduces apoptosis at 2.5 µg/mL
A549, T24, Huh-7, 8505, SNU-1Reported as cytotoxicReported as cytotoxic
Anti-inflammatory Activity Cytokine Production (IL-6, IL-8, TNF-α) in NeutrophilsDecreases productionDecreases production[4]

Detailed Biological Activity Profiles

Antitrypanosomal Activity

A significant finding in the comparative analysis of these two compounds is the potent antitrypanosomal activity of this compound. In a bioassay-guided fractionation study, this compound exhibited a very strong inhibition of Trypanosoma brucei with an IC₅₀ value of 0.0042 µg/mL.[1][2] The same study described Tagitinin A as "rather active" but did not provide a specific IC₅₀ value, suggesting that this compound is the more potent of the two against this parasite.[1][2]

Cytotoxic Activity

Both this compound and Tagitinin A have demonstrated cytotoxic effects against a range of human cancer cell lines.

This compound has shown significant cytotoxic activity against human hepatocellular carcinoma cell lines, with IC₅₀ values of 2.0 ± 0.1 µg/mL against Hep-G2 cells and 1.2 ± 0.1 µg/mL against Huh 7 cells.[1][3]

Furthermore, a study investigating their effects on acute myeloid leukemia (OCI-AML3) cells revealed that this compound was effective at a much lower concentration. It significantly decreased the number of OCI-AML3 cells by promoting apoptosis and causing cell cycle arrest at the G0/G1 phase at a concentration of 0.25 µg/mL, whereas Tagitinin A showed similar effects at a higher concentration of 2.5 µg/mL. Both compounds also exhibited cytotoxic activity against five other human cancer cell lines: A549 (lung), T24 (bladder), Huh-7 (liver), 8505 (thyroid), and SNU-1 (stomach).

Anti-inflammatory Activity

Both this compound and Tagitinin A have been shown to possess anti-inflammatory properties. A study on human neutrophils demonstrated that both compounds decrease the production of the pro-inflammatory cytokines IL-6, CXCL8 (IL-8), and TNF-α induced by lipopolysaccharide (LPS).[4] While this indicates a shared mechanism of action in modulating the inflammatory response, a quantitative comparison of their potencies (e.g., IC₅₀ values for cytokine inhibition) is not yet available in the literature. This shared activity is likely linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Gastroprotective Activity

This compound has also been identified as a potent gastroprotective agent. In a study using an ethanol-induced gastric ulcer model in rats, this compound demonstrated a dose-dependent protective effect, with 10 and 30 mg/kg doses providing 100% gastroprotection.[5] The mechanism of this protection was found to be independent of nitric oxide (NO), prostaglandins, or sulfhydryl groups.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of this compound and A is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Tagitinin A for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cytokine Measurement by ELISA

The anti-inflammatory activity of the compounds is determined by measuring the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant of stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Stimulation: Human neutrophils are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound or Tagitinin A.

  • Supernatant Collection: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants and standards are added to the wells and incubated.

    • A biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Concentration Determination: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate Overnight start->incubation1 treatment Add this compound/A (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate for 3-4h mtt_add->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining the cytotoxic activity of this compound and A using the MTT assay.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_elisa ELISA for Cytokines cluster_analysis Data Analysis start Isolate Human Neutrophils stimulate Stimulate with LPS +/- This compound/A start->stimulate incubation Incubate for 18-24h stimulate->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_samples Add Supernatants and Standards collect_supernatant->add_samples coat_plate Coat plate with Capture Antibody coat_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_enzyme Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate read_absorbance Measure Absorbance add_substrate->read_absorbance calculate_concentration Calculate Cytokine Concentration read_absorbance->calculate_concentration

Caption: Workflow for assessing the anti-inflammatory activity of this compound and A via cytokine ELISA.

References

A Comparative Analysis of Tagitinin C and Other Potent Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals the therapeutic potential of Tagitinin C in comparison to Parthenolide, Artemisinin, and Thapsigargin across anticancer, anti-inflammatory, and antimicrobial applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these four sesquiterpene lactones, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms.

At a Glance: Comparative Efficacy

The following tables summarize the biological activities of this compound, Parthenolide, Artemisinin, and Thapsigargin, presenting key quantitative data from various experimental studies.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Hep-G2Hepatocellular Carcinoma5.43[1]
Huh 7Hepatocellular Carcinoma3.26[1]
Parthenolide A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
SiHaCervical Cancer8.42[3]
MCF-7Breast Cancer9.54[3]
Artemisinin MCF-7Breast Cancer>200[4]
Dihydroartemisinin (derivative)MCF-7129.1[5]
Dihydroartemisinin (derivative)MDA-MB-23162.95[5]
Thapsigargin A549Lung AdenocarcinomaInduces apoptosis at 1 µM[6]
SW-13Adrenocortical CarcinomaDose-dependent inhibition[7][8]
NCI-H295RAdrenocortical CarcinomaDose-dependent inhibition[7][8]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay method. Direct comparisons should be made with caution when data is from different studies.

Table 2: Anti-inflammatory Activity
CompoundKey FindingsMechanism of ActionReference
This compound Decreases IL-6, IL-8, and TNF-α production in LPS-stimulated human neutrophils.Induces neutrophil apoptosis.[9][10][11]
Parthenolide Known for its potent anti-inflammatory activity.Inhibition of the NF-κB signaling pathway.[10]
Artemisinin Exhibits anti-inflammatory properties.Downregulation of NF-κB and interferon regulatory factor 3.[10]
Thapsigargin Not primarily studied for anti-inflammatory effects, but its mechanism induces ER stress, which can be linked to inflammatory responses.SERCA pump inhibition.[10]
Table 3: Antimicrobial Activity (MIC values in µg/mL)
CompoundOrganismTypeMIC (µg/mL)Reference
This compound Data not available in direct comparative studies.
Parthenolide Data not available in direct comparative studies.
Artemisinin & Derivatives Staphylococcus aureusGram-positive bacteria4-54[12]
Microsporum gypseumFungus4[12]
Other Sesquiterpene Lactones Staphylococcus aureusGram-positive bacteria62.5[13]
Pseudomonas aeruginosaGram-negative bacteria46.8[13]
Escherichia coliGram-negative bacteria125[13]
Enterococcus faecalisGram-positive bacteria125[13]

Delving into the Mechanisms: Signaling Pathways

The therapeutic effects of these sesquiterpene lactones are underpinned by their modulation of critical cellular signaling pathways. Here, we visualize the primary pathways affected by these compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Parthenolide and Artemisinin are well-documented inhibitors of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB-NF-kB (Inactive) NF-kB NF-kB DNA DNA NF-kB->DNA Translocates & Binds IkB-NF-kB->NF-kB IkB degradation Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Artemisinin Artemisinin Artemisinin->NF-kB Inhibits Gene Transcription Gene Transcription DNA->Gene Transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide and Artemisinin.

Endoplasmic Reticulum (ER) Stress Pathway

The ER is vital for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis. Thapsigargin is a potent inducer of ER stress through its inhibition of the SERCA pump. This compound has also been shown to induce ER stress.

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm SERCA Pump SERCA Pump Ca2+ Ca2+ SERCA Pump->Ca2+ Depletes ER Ca2+ Unfolded Proteins Unfolded Proteins Ca2+->Unfolded Proteins Accumulation UPR Sensors\n(PERK, IRE1, ATF6) UPR Sensors (PERK, IRE1, ATF6) Unfolded Proteins->UPR Sensors\n(PERK, IRE1, ATF6) Activate Thapsigargin Thapsigargin Thapsigargin->SERCA Pump Inhibits This compound This compound This compound->Unfolded Proteins Induces Apoptosis Apoptosis UPR Sensors\n(PERK, IRE1, ATF6)->Apoptosis Leads to

Caption: Induction of ER stress and apoptosis by Thapsigargin and this compound.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these sesquiterpene lactones.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones (this compound, Parthenolide, Artemisinin, Thapsigargin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the sesquiterpene lactones at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other sesquiterpene lactones. While all four compounds demonstrate promising biological activities, their efficacy and mechanisms of action vary. This compound shows potent anticancer activity, particularly against hepatocellular carcinoma, and modulates inflammatory responses. Parthenolide and Artemisinin are notable for their potent anti-inflammatory effects through NF-κB inhibition, with Parthenolide also exhibiting broad-spectrum anticancer activity. Thapsigargin stands out as a powerful inducer of ER stress-mediated apoptosis. The provided experimental data and protocols offer a solid foundation for further research and development of these natural compounds as novel therapeutic agents. Future studies focusing on direct, side-by-side comparisons under standardized conditions will be crucial for definitively ranking their therapeutic potential and elucidating their full clinical utility.

References

Tagitinin C vs. Parthenolide: A Comparative Guide on their Mechanisms of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of anti-cancer therapeutics, sesquiterpene lactones have emerged as a promising class of natural products. Among these, Tagitinin C and Parthenolide have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to aid in the evaluation of their therapeutic potential.

At a Glance: Key Mechanistic Differences

FeatureThis compoundParthenolide
Primary Molecular Targets PERK, Nrf2, HO-1IKK, STAT3, p65 subunit of NF-κB
Dominant Mode of Cell Death Ferroptosis and ApoptosisApoptosis
Key Signaling Pathway Modulation ER Stress-PERK-Nrf2-HO-1, NF-κBNF-κB, STAT3, p53, MAPK
Known Effects Induction of ferroptosis, apoptosis, cell cycle arrestInhibition of inflammation, induction of apoptosis, cell cycle arrest, generation of ROS

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Parthenolide in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Hep-G2Hepatocellular Carcinoma2.0 ± 0.1 µg/mL[1][2][3]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1 µg/mL[1][2][3]
HCT116Colorectal Cancer~20 µM (induces ferroptosis)[4]
Keloid Fibroblasts-0.122 µg/mL (72h), 0.039 µg/mL (120h)[2]
Parthenolide A549Non-Small Cell Lung Cancer4.3[5]
TE671Medulloblastoma6.5[5]
HT-29Colon Adenocarcinoma7.0[5]
SiHaCervical Cancer8.42 ± 0.76[6][7]
MCF-7Breast Cancer9.54 ± 0.82[6][7]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[8]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[8]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[8]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[8]
SW620Colorectal CancerDose-dependent inhibition (5-40 µM)[9]
5637Bladder CancerDose-dependent inhibition (2.5-10 µM)[10]
BCPAPThyroid CancerDose-dependent inhibition (8-12 µmol/L)[11]
786-ORenal Cell CarcinomaDose-dependent inhibition (1-20 µM)[12]
ACHNRenal Cell CarcinomaDose-dependent inhibition (1-20 µM)[12]

Signaling Pathways and Mechanisms of Action

This compound: A Potent Inducer of Ferroptosis and Apoptosis

This compound, a sesquiterpene lactone isolated from Tithonia diversifolia, demonstrates a multi-faceted anti-cancer activity primarily centered around the induction of two distinct forms of programmed cell death: ferroptosis and apoptosis.[2]

The mechanism of action for this compound involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[2] This cascade leads to an accumulation of intracellular iron and lipid peroxidation, hallmarks of ferroptosis.[2] Furthermore, this compound has been shown to upregulate the p53 protein, a key tumor suppressor, and inhibit the NF-κB signaling pathway, contributing to its pro-apoptotic effects.[1] Studies have also indicated its ability to reduce the expression of vascular endothelial growth factor (VEGF), suggesting anti-angiogenic properties.[1]

Tagitinin_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Tagitinin_C This compound ER Endoplasmic Reticulum (ER) Tagitinin_C->ER Induces ER Stress IKK IKK Tagitinin_C->IKK Inhibits p53 p53 Tagitinin_C->p53 Upregulates PERK PERK ER->PERK Activates Nrf2 Nrf2 PERK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus p53_n p53 p53->p53_n Translocates to Nucleus ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Ferroptosis Ferroptosis HO1->Ferroptosis Induces Pro_inflammatory Pro-inflammatory/ Survival Genes NFkB_n->Pro_inflammatory Promotes Transcription Apoptotic_genes Apoptotic Genes p53_n->Apoptotic_genes Promotes Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_n->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_genes->Apoptosis

Caption: this compound signaling pathway.
Parthenolide: A Multi-Targeted Apoptosis Inducer

Parthenolide, derived from the feverfew plant (Tanacetum parthenium), exerts its anti-cancer effects through the modulation of multiple signaling pathways, with the induction of apoptosis being the predominant outcome.

A primary mechanism of Parthenolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. Additionally, Parthenolide can directly interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Parthenolide also potently inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It has been shown to covalently bind to and inhibit Janus kinases (JAKs), the upstream activators of STAT3. This prevents the phosphorylation and dimerization of STAT3, thereby blocking its nuclear translocation and transcriptional activity.

Furthermore, Parthenolide can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of proteins in the Bcl-2 family, leading to the activation of caspases.

Parthenolide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Parthenolide Parthenolide JAKs JAKs Parthenolide->JAKs Inhibits IKK IKK Parthenolide->IKK Inhibits NFkB NF-κB (p65/p50) Parthenolide->NFkB Directly Inhibits p65 ROS ROS Parthenolide->ROS Generates Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) Parthenolide->Bcl2_family Modulates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAKs Activates STAT3 STAT3 JAKs->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Apoptosis_effect Apoptosis ROS->Apoptosis_effect Caspases Caspases Bcl2_family->Caspases Activates Caspases->Apoptosis_effect STAT3_target_genes STAT3 Target Genes (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->STAT3_target_genes Promotes Transcription Cell_Cycle_Arrest_effect Cell Cycle Arrest STAT3_target_genes->Cell_Cycle_Arrest_effect Reduced_Proliferation Reduced Proliferation STAT3_target_genes->Reduced_Proliferation NFkB_target_genes NF-κB Target Genes (Anti-apoptotic) NFkB_n->NFkB_target_genes Promotes Transcription NFkB_target_genes->Apoptosis_effect Inhibits

Caption: Parthenolide signaling pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on methodologies frequently cited in the literature for both this compound and Parthenolide.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Parthenolide (typically ranging from 0 to 100 µM) for specified time points (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the general procedure for quantifying apoptosis induced by this compound and Parthenolide.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compound for a predetermined duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the general steps for assessing the effect of this compound and Parthenolide on key signaling proteins.

  • Protein Extraction: Following treatment with the compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

Both this compound and Parthenolide demonstrate significant anti-cancer properties, albeit through distinct primary mechanisms. This compound's ability to induce ferroptosis, in addition to apoptosis, presents a novel avenue for cancer therapy, particularly for tumors resistant to traditional apoptotic cell death. Parthenolide's well-characterized inhibitory effects on the pro-inflammatory and pro-survival NF-κB and STAT3 pathways underscore its potential as both a direct anti-cancer agent and a sensitizer to other therapies.

The choice between these two compounds for further investigation and development will likely depend on the specific cancer type and its underlying molecular characteristics. This comparative guide provides a foundational understanding of their mechanisms of action to inform such decisions. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

The Synergistic Potential of Tagitinin C with Doxorubicin in Breast Cancer: A Frontier in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental evidence for the synergistic effect of tagitinin C and doxorubicin in breast cancer remains to be established in published research, the individual anti-cancer properties of this compound and the known mechanisms of doxorubicin resistance in breast cancer present a compelling case for future investigation into this novel combination therapy. This guide explores the therapeutic potential by examining the existing data on each component and outlining a hypothetical framework for their synergistic action.

Doxorubicin is a cornerstone of chemotherapy for breast cancer, but its efficacy is often limited by the development of drug resistance.[1][2][3] Mechanisms of resistance are multifaceted, involving factors such as the overexpression of drug efflux pumps like P-glycoprotein (Pgp), alterations in apoptotic pathways, and the influence of the tumor microenvironment.[1][2][4] This has spurred the search for compounds that can sensitize cancer cells to doxorubicin's cytotoxic effects.

This compound, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant anti-cancer activities in various cancer cell lines, although its effects on breast cancer are less characterized.[5][6] Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][7]

Hypothetical Synergistic Mechanisms

Based on the known bioactivities of this compound and the challenges of doxorubicin therapy, a combination approach could offer several advantages:

  • Overcoming Doxorubicin Resistance: this compound could potentially counteract doxorubicin resistance mechanisms. For instance, its ability to induce reactive oxygen species (ROS) might circumvent resistance pathways that rely on suppressing apoptosis.[5]

  • Enhanced Apoptosis Induction: The combination of doxorubicin-induced DNA damage with this compound's pro-apoptotic effects could lead to a synergistic increase in cancer cell death.

  • Targeting Multiple Signaling Pathways: Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II. This compound has been shown to modulate pathways such as NF-κB and PERK-Nrf2-HO-1, which are involved in cell survival and stress responses.[5][7] A dual-front attack on these pathways could be more effective than single-agent therapy.

Experimental Data from Related Studies

While no studies have directly combined this compound and doxorubicin in breast cancer, we can draw insights from research on their individual effects and the effects of doxorubicin in combination with other natural compounds.

Table 1: Anti-proliferative Activity of this compound in Other Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Reference
Hep-G2Hepatocellular Carcinoma2.0 ± 0.1[5]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1[5]
Table 2: Examples of Synergistic Combinations of Doxorubicin in Breast Cancer
Combination AgentBreast Cancer Cell LineEffectReference
Lectin (VCA)MCF-7, MDA-MB-231Synergistic inhibition of cell growth, increased apoptosis[8]
HSP70 InhibitorMDA-MB-231, T47DSynergistic anticancer activity[9]
QuercetinMDA-MB-231/MDR1Enhanced cytotoxicity, overcame multidrug resistance[10]
TiloroneMDA-MB-231, MDA-MB-468Synergistic reduction in cell viability[11]

Proposed Experimental Protocols for Future Research

To validate the synergistic potential of this compound and doxorubicin in breast cancer, the following experimental approaches would be crucial:

Cell Viability Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually and in combination on various breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and doxorubicin-resistant lines). The Combination Index (CI) should be calculated to quantify synergy.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells after treatment with the individual drugs and their combination, analyzed by flow cytometry.

  • Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.

Mechanistic Studies
  • Western Blot Analysis: To investigate the effect of the combination treatment on signaling pathways implicated in cell survival and drug resistance, such as the NF-κB and PI3K/Akt pathways.

  • P-glycoprotein (Pgp) Efflux Assay: To determine if this compound can inhibit the function of Pgp, a major contributor to doxorubicin resistance.

Visualizing the Potential Synergy

The following diagrams illustrate the potential mechanisms of action and experimental workflows.

G cluster_0 Doxorubicin Action cluster_1 This compound Action cluster_2 Synergistic Effect cluster_3 Resistance Mechanism Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage Pgp P-glycoprotein Efflux Dox->Pgp Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox Enhanced_Apoptosis Enhanced Apoptosis Apoptosis_Dox->Enhanced_Apoptosis TagC This compound NFkB_Inhibition NF-κB Inhibition TagC->NFkB_Inhibition ROS_Induction ROS Induction TagC->ROS_Induction TagC->Pgp Inhibition? Apoptosis_TagC Apoptosis NFkB_Inhibition->Apoptosis_TagC ROS_Induction->Apoptosis_TagC Apoptosis_TagC->Enhanced_Apoptosis

Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.

G cluster_treatment Treatment Groups cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (Sensitive & Resistant) control Control dox Doxorubicin tagc This compound combo Doxorubicin + this compound viability Cell Viability (MTT) apoptosis Apoptosis (Flow Cytometry) ic50 IC50 Calculation viability->ic50 western Protein Expression (Western Blot) pathway Signaling Pathway Analysis western->pathway ci Combination Index (CI) ic50->ci end Conclusion on Synergy ci->end pathway->end

Caption: Proposed experimental workflow for evaluating synergy.

Conclusion

The exploration of a synergistic combination of this compound and doxorubicin in breast cancer treatment is a promising, yet uncharted, area of research. Based on the individual anti-cancer properties of this compound and the well-documented challenges of doxorubicin therapy, there is a strong rationale for investigating this combination. Future studies focusing on the experimental protocols outlined above are necessary to provide the data-driven evidence required to advance this potential therapeutic strategy from a compelling hypothesis to a clinical reality for breast cancer patients.

References

Combination Therapy with Tagitinin C and Standard Chemotherapeutics: A Research Landscape Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a notable absence of published studies on the combination of tagitinin C with standard chemotherapeutic agents. Current research primarily focuses on its standalone anticancer properties and synergistic effects with the experimental compound erastin. While a direct comparison guide as requested is not feasible due to the lack of data, this report provides a detailed summary of the existing experimental findings on this compound's bioactivity, which may serve as a foundational resource for researchers and drug development professionals interested in exploring its potential in combination therapies.

This compound: A Sesquiterpene Lactone with Anticancer Potential

This compound is a sesquiterpene lactone isolated from the plant Tithonia diversifolia. It has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, including colorectal cancer, hepatocellular carcinoma, and glioblastoma. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and a form of iron-dependent cell death known as ferroptosis.

Preclinical Data on this compound Monotherapy

Experimental studies have established the in vitro efficacy of this compound against several cancer cell lines. The following table summarizes the available quantitative data on its cytotoxic activity.

Cancer TypeCell LineIC50 ValueReference
Hepatocellular CarcinomaHep-G22.0 ± 0.1 µg/mL[1][2]
Hepatocellular CarcinomaHuh 71.2 ± 0.1 µg/mL[1][2]
Colorectal CancerHCT116Not explicitly stated, but growth inhibition was observed[1]

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., Hep-G2, Huh 7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for several hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.

Synergistic Effects of this compound with Erastin

A key finding in the study of this compound is its synergistic anti-tumor effect when combined with erastin, an inducer of ferroptosis, in colorectal cancer cells.[1] This suggests that this compound may have potential as a chemosensitizer, enhancing the efficacy of other anticancer agents that act through related pathways.

Mechanism of Action: Induction of Ferroptosis

This compound has been shown to induce ferroptosis in colorectal cancer cells by promoting oxidative stress and lipid peroxidation.[1] The proposed signaling pathway is illustrated below.

TagitininC_Ferroptosis_Pathway TagitininC This compound ER_Stress Endoplasmic Reticulum (ER) Stress TagitininC->ER_Stress Oxidative_Stress Oxidative Stress TagitininC->Oxidative_Stress GSH_depletion GSH Depletion TagitininC->GSH_depletion PERK PERK ER_Stress->PERK Nrf2_activation Nrf2 Activation (Nuclear Translocation) Oxidative_Stress->Nrf2_activation PERK->Nrf2_activation HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Labile_Iron_Pool Increased Labile Iron Pool HO1_expression->Labile_Iron_Pool Lipid_Peroxidation Lipid Peroxidation Labile_Iron_Pool->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GSH_depletion->Lipid_Peroxidation

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Investigating Synergistic Effects

The following diagram outlines a typical experimental workflow to assess the synergistic effects of this compound with another compound.

Synergistic_Effect_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HCT116) Drug_Treatment Treatment with this compound, Chemotherapeutic Agent, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Mechanism_Studies Mechanistic Studies (Western Blot, qPCR, etc.) Drug_Treatment->Mechanism_Studies Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model in Mice Treatment_Groups Treatment Groups: Vehicle, this compound, Chemotherapeutic, Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for synergy assessment.

Future Directions and Conclusion

The existing data on this compound highlight its potential as an anticancer agent, particularly through the novel mechanism of ferroptosis induction. The synergistic effect observed with erastin strongly suggests that the therapeutic potential of this compound may be significantly enhanced when used in combination with other drugs.

Future research should prioritize investigating the efficacy of this compound in combination with standard-of-care chemotherapeutics. Such studies would be crucial in determining its clinical relevance and potential for integration into existing cancer treatment regimens. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to explore these novel therapeutic combinations. The lack of current data represents a significant research gap and a promising avenue for the development of more effective cancer therapies.

References

Evaluating the Selectivity of Tagitinin C for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic selectivity of tagitinin C, a sesquiterpene lactone, for cancer cells over normal cells. The information presented is supported by experimental data to aid in the evaluation of its potential as an anticancer agent.

Data Presentation: Cytotoxicity of this compound

The in vitro cytotoxic activity of this compound was evaluated against human hepatoma cell lines (Hep-G2 and Huh 7) and a normal murine liver cell line (Clone 9) using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below.

Cell LineCell TypeOrganismIC50 (µg/mL) after 24h
Hep-G2Hepatocellular CarcinomaHuman2.0 ± 0.1[1][2]
Huh 7Hepatocellular CarcinomaHuman1.2 ± 0.1[1][2]
Clone 9 Normal Liver Mouse >10

Data presented as mean ± standard deviation.

The data indicates that this compound exhibits a higher cytotoxic effect on the hepatoma cell lines, particularly Huh 7, compared to the normal liver cell line. The IC50 value for Clone 9 cells was significantly higher, suggesting a degree of selectivity of this compound for the cancer cells tested.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human hepatoma (Hep-G2, Huh 7) and normal murine liver (Clone 9) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL in 100 µL of complete DMEM medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL). A control group with medium and DMSO (vehicle) was also included.

  • Incubation: The plates were incubated for 24 hours under the same conditions.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Cells were seeded and treated with this compound as described in the MTT assay protocol. After treatment, both adherent and floating cells were collected.

  • Washing: The cells were washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet was resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_data_analysis Data Acquisition & Analysis cell_culture Culture of Cancer (HepG2, Huh7) & Normal (Clone 9) Cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with varying concentrations of this compound seeding->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition harvesting Harvest cells incubation->harvesting formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading staining Stain with Annexin V-FITC & PI harvesting->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation apoptosis_quantification Quantify apoptotic cells flow_cytometry->apoptosis_quantification

Caption: Experimental workflow for evaluating the selectivity of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways.

1. PERK-Nrf2-HO-1 Pathway and Ferroptosis Induction

This compound induces a form of iron-dependent programmed cell death called ferroptosis in cancer cells. This is mediated through the activation of the PERK-Nrf2-HO-1 signaling pathway.

G cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TagitininC This compound ER_Stress ER Stress TagitininC->ER_Stress GSH Glutathione (GSH) TagitininC->GSH depletes PERK PERK ER_Stress->PERK activates Nrf2 Nrf2 PERK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 translocates to nucleus & upregulates Lipid_Peroxidation Lipid Peroxidation HO1->Lipid_Peroxidation increases GSH->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound induces ferroptosis via the PERK-Nrf2-HO-1 pathway.

2. p53 Signaling Pathway

This compound has been observed to increase the expression of the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis.

G cluster_nucleus Nucleus TagitininC This compound p53 p53 TagitininC->p53 increases expression p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound enhances p53 expression, promoting apoptosis and cell cycle arrest.

3. NF-κB and VEGF Signaling Pathway

This compound, as a sesquiterpene lactone, is proposed to inhibit the pro-inflammatory and pro-angiogenic NF-κB signaling pathway, which is often constitutively active in cancer cells, leading to a reduction in Vascular Endothelial Growth Factor (VEGF) expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TagitininC This compound IKK IKK Complex TagitininC->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to VEGF_gene VEGF Gene NFkB_nuc->VEGF_gene activates transcription VEGF VEGF Expression VEGF_gene->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis VEGF->Metastasis

Caption: this compound inhibits the NF-κB pathway, reducing VEGF expression.

References

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Tagitinin C and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of the natural sesquiterpene lactone, tagitinin C, and its recently synthesized derivatives. While in vivo data for the derivatives is not yet publicly available, this document summarizes the significant anti-tumor activities of the parent compound and discusses the potential of its derivatives as promising candidates for further preclinical and clinical development. The enhanced water solubility of the derivatives may address some of the limitations of this compound, potentially leading to improved bioavailability and therapeutic outcomes.

Executive Summary

This compound, isolated from Tithonia diversifolia, has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and the initiation of ferroptosis. Recently, a series of 27 this compound derivatives were synthesized via Michael addition, reportedly maintaining the biological activity of the parent compound while exhibiting enhanced water solubility. This guide presents the available in vivo data for this compound and provides a framework for evaluating the potential of its derivatives.

In Vivo Anti-Tumor Efficacy of this compound

This compound has shown notable efficacy in preclinical in vivo models, particularly in hepatocellular carcinoma (HCC).

Table 1: Summary of In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

Cancer ModelCell LinesTreatmentKey FindingsReference
Hepatocellular Carcinoma (HCC)Hep-G2 and Huh 7This compound (15 µ g/mouse/day )Reduced tumorigenicity of xenografts[1]

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
Hep-G2Hepatocellular Carcinoma2.0 ± 0.1 µg/mL[1][2]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1 µg/mL[1][2]
HCT116Colorectal CancerNot specifiedInduces ferroptosis
SW480Colorectal CancerNot specifiedReduced cell viability
DLD1Colorectal CancerNot specifiedReduced cell viability
HeLaCervical CancerNot specifiedIncreased p53 expression

This compound Derivatives: A Promising Alternative

A study by Au et al. described the synthesis of 27 this compound derivatives through Michael addition of amines, phosphonates, and thiols. While specific in vivo efficacy data for these derivatives has not been published, the study highlights two key advantages:

  • Retained Biological Activity: The derivatives were shown to retain the biological activity of the parent this compound molecule.

  • Enhanced Water Solubility: The modifications resulted in compounds with improved water solubility, a critical factor for bioavailability and pharmacological profiling.

These derivatives were evaluated against three human cancer cell lines: MCF-7 (breast cancer), MCF7-MDR (multi-drug resistant breast cancer), and MiaPaCa-2 (pancreatic cancer), as well as the normal cell line HEK-293. The lack of specific IC50 values in publicly available literature prevents a direct quantitative comparison at this time. However, their development opens a promising avenue for creating more "drug-like" candidates based on the potent this compound scaffold.

Experimental Protocols

In Vivo Xenograft Mouse Model for Hepatocellular Carcinoma

This protocol is based on studies evaluating the in vivo efficacy of this compound.[1][2]

  • Cell Culture: Human hepatoma cell lines (Hep-G2 and Huh 7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male BALB/c nude mice (athymic) are typically used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 2 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound (e.g., 15 µ g/mouse/day ) or its derivatives, dissolved in a suitable vehicle, are administered (e.g., intraperitoneally or orally) for a specified period. The control group receives the vehicle only.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis). Statistical analysis is performed to compare tumor growth between treated and control groups.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through multiple signaling pathways.

TagitininC_Pathway TagitininC This compound NFkB NF-kB TagitininC->NFkB Inhibits p53 p53 Expression TagitininC->p53 Increases MMPs MMP2/MMP9 Activity TagitininC->MMPs Inhibits PERK PERK Pathway TagitininC->PERK VEGF VEGF Expression NFkB->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Apoptosis Apoptosis p53->Apoptosis Induces Metastasis Metastasis MMPs->Metastasis Promotes Nrf2 Nrf2-HO-1 PERK->Nrf2 Activates Ferroptosis Ferroptosis Nrf2->Ferroptosis Induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a typical workflow for validating the in vivo anti-tumor efficacy of a compound.

in_vivo_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->tumor_implantation group_allocation Random Allocation to Treatment & Control Groups tumor_implantation->group_allocation treatment Compound Administration group_allocation->treatment monitoring Tumor Growth Monitoring & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement & Tissue Analysis endpoint->analysis data_analysis Statistical Analysis & Reporting analysis->data_analysis end End data_analysis->end

Caption: In vivo anti-tumor efficacy experimental workflow.

Conclusion and Future Directions

This compound has demonstrated compelling in vivo anti-tumor and anti-metastatic activities, making it a valuable lead compound for cancer drug development. The synthesis of derivatives with enhanced water solubility is a significant step towards overcoming potential pharmacokinetic limitations of the natural product.

Future research should focus on:

  • Quantitative In Vitro and In Vivo Evaluation of Derivatives: It is imperative to conduct comprehensive in vivo studies on the most promising this compound derivatives to directly compare their efficacy and toxicity against the parent compound.

  • Mechanism of Action Studies for Derivatives: Investigating whether the derivatives share the same mechanisms of action as this compound or if they possess novel anti-cancer properties.

  • Pharmacokinetic and Toxicological Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its derivatives.

The findings presented in this guide underscore the potential of this compound and its derivatives as a new class of anti-cancer agents. Further rigorous preclinical evaluation is warranted to translate these promising findings into clinical applications.

References

A Comparative Analysis of Tagitinin C and Suramin as Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current therapeutic arsenal is limited, hampered by issues of toxicity, complex administration routes, and growing parasite resistance. This necessitates the urgent discovery and development of novel, effective, and safer trypanocidal drugs. This guide provides an objective comparison of Tagitinin C , a natural sesquiterpene lactone, and Suramin , a century-old synthetic drug still in clinical use, for their activity against Trypanosoma brucei, the causative agent of HAT.

Quantitative Comparison of Bioactivity

The in vitro efficacy of this compound against the bloodstream form of Trypanosoma brucei (strain TC221) has been shown to be remarkably potent, significantly surpassing that of the standard drug, suramin.[1][2][3] Quantitative data reveals that this compound is approximately 4.5 times more active than suramin against this parasite strain.[1][2][3] While direct cytotoxicity data for this compound against the BALB/3T3 cell line used in the primary trypanosome study is not available for the pure compound, its cytotoxicity against human cancer cell lines provides a basis for calculating a selectivity index.

CompoundTarget OrganismIC₅₀ vs. T. brucei (µg/mL)IC₅₀ vs. T. brucei (µM)¹Cytotoxicity (Cell Line)IC₅₀ vs. Mammalian Cells (µg/mL)IC₅₀ vs. Mammalian Cells (µM)¹Selectivity Index (SI)²
This compound T. brucei (TC221)0.0042[1][2][3]0.0114Human Hepatoma (Huh 7)1.2[4]3.26~286
Suramin T. brucei (TC221)0.0189³0.0146----

¹ Molar concentrations calculated using molecular weights: this compound (C₁₉H₂₈O₆) ≈ 368.42 g/mol ; Suramin (C₅₁H₃₄N₆O₂₃S₆Na₆) ≈ 1429.2 g/mol . ² Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / IC₅₀ (T. brucei). ³ Calculated based on the report that this compound is 4.5 times more active than suramin.[1][2][3]

Mechanism of Action

The modes of action for this compound and suramin are distinct, reflecting their different chemical origins and structures. Suramin is a well-known polypharmacological agent, interacting with numerous cellular targets, whereas the mechanism of this compound is inferred from studies on related compounds within the sesquiterpene lactone class.

This compound: A Putative Mechanism

While the specific antitrypanosomal mechanism of this compound has not been fully elucidated, the actions of other sesquiterpene lactones (STLs) against trypanosomatids have been studied.[1][5] These compounds are known to induce significant cellular stress, primarily targeting mitochondrial function. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative damage to the cell membrane and DNA, and ultimately triggering apoptosis.[2][5][6] Some STLs also interfere with sterol biosynthesis and interact with intracellular hemin.[5][6]

Tagitinin_C This compound (Sesquiterpene Lactone) Mitochondrion Trypanosome Mitochondrion Tagitinin_C->Mitochondrion Targets ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces Damage Oxidative Damage (Membrane, DNA) ROS->Damage Apoptosis Apoptosis (Parasite Death) Damage->Apoptosis Suramin Suramin Glycolysis Glycolytic Enzymes Suramin->Glycolysis Inhibits Helicase TbRuvBL1 (DNA Helicase) Suramin->Helicase Inhibits ATP_Prod Energy Metabolism (ATP Production) Glycolysis->ATP_Prod Disrupts Cell_Div Cell Division (Cytokinesis) Helicase->Cell_Div Disrupts Death Parasite Death ATP_Prod->Death Cell_Div->Death cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture T. brucei Bloodstream Forms Seed Seed Parasites in 96/384-well Plates Culture->Seed Add_Drug Add Serial Dilutions of Test Compounds Seed->Add_Drug Incubate_Drug Incubate with Drug (48-72h) Add_Drug->Incubate_Drug Add_Alamar Add Alamar Blue Reagent Incubate_Drug->Add_Alamar Incubate_Alamar Incubate (2-24h) Add_Alamar->Incubate_Alamar Read Measure Fluorescence (Ex: 530nm, Em: 590nm) Incubate_Alamar->Read Calculate Calculate % Inhibition vs. Controls Read->Calculate Determine_IC50 Determine IC₅₀ Value (Non-linear Regression) Calculate->Determine_IC50

References

The Potential of Tagitinin C in Overcoming Multidrug Resistance in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. This guide provides a comparative analysis of the potential of tagitinin C, a sesquiterpene lactone, in circumventing mechanisms of drug resistance in cancer cell lines. While direct cross-resistance studies on this compound are not yet prevalent in published literature, this document extrapolates its potential based on its known anticancer mechanisms and compares them with the established MDR-reversing effects of other structurally related sesquiterpene lactones.

Understanding Multidrug Resistance

Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated anticancer drugs. This is often mediated by several key mechanisms, including:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration.

  • Alterations in Drug Targets: Mutations in the molecular targets of drugs can prevent effective binding and render the drug inactive.

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR and NF-κB are often hyperactivated in resistant cancer cells, promoting cell survival and inhibiting apoptosis.

  • Enhanced DNA Damage Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents can lead to resistance.

  • Inhibition of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins can prevent cancer cells from undergoing programmed cell death.

This compound: A Profile of Anticancer Activity

This compound is a natural compound isolated from Tithonia diversifolia. Studies have demonstrated its cytotoxic, anti-proliferative, and anti-metastatic activities in various cancer cell lines, including hepatocellular carcinoma (Hep-G2, Huh 7) and colorectal cancer (HCT116) cells.[1][2][3][4] Its mechanisms of action include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis through various pathways.[1]

  • Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

  • Inhibition of NF-κB Signaling: this compound is suspected to inhibit the NF-κB signaling pathway.

  • Induction of Ferroptosis: It can induce ferroptosis, an iron-dependent form of programmed cell death, in colorectal cancer cells.[3]

Comparative Efficacy: Sesquiterpene Lactones in Drug-Resistant Cancer

While direct data on this compound in resistant cell lines is limited, extensive research on other sesquiterpene lactones provides a strong rationale for its potential in overcoming MDR. The following table summarizes the effects of various sesquiterpene lactones on drug-resistant cancer cell lines.

CompoundDrug-Resistant Cell LineMechanism of ResistanceEffect of CompoundKey Signaling Pathway ModulatedReference
Costunolide K562/ADR (Doxorubicin-resistant chronic myeloid leukemia)P-gp overexpressionEnhances sensitivity to doxorubicinDownregulation of P-gp[5]
Artemisinin SGC7901/DDP (Cisplatin-resistant gastric cancer)P-gp overexpressionIncreases sensitivity to cisplatinInhibition of P-gp activity[5]
Dihydroartemisinin Gemcitabine-resistant pancreatic cancer cellsNot specifiedOvercomes gemcitabine resistanceInhibition of NF-κB[5]
Artesunate TRAIL-resistant human cervical cancer cellsResistance to TRAIL-induced apoptosisEnhances TRAIL-induced apoptosisInhibition of PI3K/Akt/mTOR[5]
Phyto-sesquiterpene lactones Triple-negative breast cancer (TNBC) cellsOverexpression of ABCB1 and ABCG2Prevents development of MDRBlockade of STAT3/MYC pathway[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of cross-resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., sensitive and resistant parental cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and/or a standard chemotherapeutic drug for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Drug Accumulation Assay (Using Doxorubicin as an example)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent drug from cancer cells.

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Pre-incubate the cells with the test compound (e.g., this compound) at a non-toxic concentration for 2 hours.

  • Doxorubicin Treatment: Add doxorubicin to a final concentration of 10 µM and incubate for another 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a spectrofluorometer with excitation at 485 nm and emission at 590 nm.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration of the cell lysate.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as P-gp or proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., anti-P-gp, anti-phospho-Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in multidrug resistance and a typical experimental workflow for evaluating a compound's potential to overcome it.

MDR_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Drug Drug EffluxPump ABC Transporter (e.g., P-gp) Drug->EffluxPump Efflux EffluxPump->Extracellular GrowthFactor GrowthFactor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation ApoptosisInhibition Inhibition of Apoptosis NFkB->ApoptosisInhibition TagitininC This compound / Sesquiterpene Lactones TagitininC->EffluxPump Inhibition TagitininC->Akt Inhibition TagitininC->NFkB Inhibition

Caption: Key signaling pathways in multidrug resistance and potential targets of this compound.

Experimental_Workflow Start Hypothesis: This compound overcomes MDR CellLines Select sensitive and drug-resistant cancer cell lines Start->CellLines Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values CellLines->Cytotoxicity DrugAccumulation Drug Accumulation Assay Measure intracellular drug levels Cytotoxicity->DrugAccumulation Mechanism Investigate Mechanism of Action DrugAccumulation->Mechanism WesternBlot Western Blot (P-gp, Akt, NF-κB) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assay (Flow Cytometry) Mechanism->ApoptosisAssay Conclusion Conclusion: Evaluate potential of this compound as an MDR reversal agent WesternBlot->Conclusion ApoptosisAssay->Conclusion

Caption: Experimental workflow for evaluating MDR reversal agents.

Conclusion and Future Directions

While direct experimental evidence for this compound in overcoming cross-resistance is still needed, the data from related sesquiterpene lactones strongly suggest its potential as a valuable candidate for further investigation. Its known inhibitory effects on key pro-survival pathways like NF-κB, coupled with the established ability of similar compounds to inhibit ABC transporters, provides a solid foundation for future research.

Future studies should focus on:

  • Evaluating the cytotoxicity of this compound in a panel of well-characterized drug-resistant cancer cell lines.

  • Determining its ability to reverse resistance to common chemotherapeutic agents.

  • Elucidating the specific molecular mechanisms by which this compound modulates MDR, including its effects on ABC transporter expression and function, and its impact on key signaling pathways.

Such research will be crucial in determining the clinical potential of this compound as a co-therapeutic agent to enhance the efficacy of conventional chemotherapy and overcome the challenge of multidrug resistance in cancer.

References

A Comparative Analysis of the Anti-inflammatory Effects of Tagitinin C and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the natural sesquiterpene lactone, tagitinin C, and the well-established synthetic glucocorticoid, dexamethasone. The following sections detail their mechanisms of action, present available quantitative data on their efficacy, and provide established experimental protocols for assessing anti-inflammatory effects.

Executive Summary

This compound, a natural product isolated from Tithonia diversifolia, and dexamethasone, a synthetic corticosteroid, both exhibit significant anti-inflammatory properties. While dexamethasone is a potent and widely used anti-inflammatory drug with a well-understood mechanism of action, this compound is an emerging compound with demonstrated potential. This guide aims to provide a side-by-side comparison to aid researchers in evaluating their respective merits for therapeutic development. The primary mechanism for both compounds involves the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. However, the specifics of their interaction with this pathway and their broader pharmacological profiles differ.

Data Presentation

A direct quantitative comparison of the anti-inflammatory potency of this compound and dexamethasone is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions. The following tables summarize the available quantitative data for each compound from various studies. It is important to note that the experimental systems (e.g., cell types, stimuli) differ, which can influence the observed IC50 values.

Table 1: Quantitative Anti-inflammatory Effects of this compound

Target/AssayCell TypeStimulusIC50 / EffectCitation
Cytokine Production (IL-6, CXCL8, TNF-α)Human NeutrophilsLipopolysaccharide (LPS)Decreased production (quantitative IC50 not provided)[1][2]
Cytotoxicity (as a measure of bioactivity)Keloid Fibroblasts-0.122 µg/mL (72h), 0.039 µg/mL (120h)[3]
Cytotoxicity (as a measure of bioactivity)Hep-G2 Hepatoma Cells-2.0 ± 0.1 µg/mL[4]
Cytotoxicity (as a measure of bioactivity)Huh 7 Hepatoma Cells-1.2 ± 0.1 µg/mL[4]

Table 2: Quantitative Anti-inflammatory Effects of Dexamethasone

Target/AssayCell TypeStimulusIC50 / EffectCitation
Glucocorticoid Receptor Binding--IC50 = 38 nM[5]
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Concanavalin-AIC50 > 10-6 M in some individuals[6]
Nitric Oxide (NO) ProductionMurine J774 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition (0.1-10 µM)[7]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Reduction to basal levels at 50 µM[8]
Prostaglandin E2 (PGE2) ProductionHuman Placental Cells-Dose-dependent inhibition[9]
IL-1β Gene ExpressionRAW 264.7 CellsLipopolysaccharide (LPS)Dose-related inhibition of NF-κB/Rel and AP-1 activation[10][11]

Mechanisms of Action

Both this compound and dexamethasone exert their anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes involved in the inflammatory process like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound

The anti-inflammatory action of this compound is attributed to its ability to suppress the activation of NF-κB. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may directly interact with components of the NF-κB signaling cascade. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. Interestingly, some studies suggest that the gastroprotective effects of this compound are independent of nitric oxide and prostaglandin pathways, indicating a more targeted action on cytokine signaling in certain contexts[12].

Dexamethasone

Dexamethasone, a potent glucocorticoid, acts by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression in two primary ways:

  • Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex can interfere with the activity of other transcription factors, most notably NF-κB. This occurs through direct protein-protein interactions between the GR and the p65 subunit of NF-κB, which prevents NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes. Dexamethasone has been shown to inhibit the production of a wide array of inflammatory mediators, including cytokines (IL-1β, IL-6, TNF-α), nitric oxide, and prostaglandins[7][9][10].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and dexamethasone.

Tagitinin_C_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFκB_nucleus->Proinflammatory_Genes Induces TagitininC This compound TagitininC->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Dexamethasone_Pathway cluster_0 Cytoplasm Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Dex_GR Dex-GR Complex Dex_GR_nucleus Dex-GR (nucleus) Dex_GR->Dex_GR_nucleus Translocates NFκB NF-κB (p50/p65) Dex_GR_nucleus->NFκB Inhibits Antiinflammatory_Genes Anti-inflammatory Gene Expression Dex_GR_nucleus->Antiinflammatory_Genes Activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFκB->Proinflammatory_Genes Induces

Caption: Dexamethasone's anti-inflammatory mechanism via the Glucocorticoid Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like this compound and dexamethasone.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Neutrophils or Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

a. Cell Culture and Seeding:

  • Culture human neutrophils or a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight (for macrophages) or use immediately (for neutrophils).

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound (this compound or dexamethasone) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

c. Incubation and Supernatant Collection:

  • Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C.

  • After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.

d. Cytokine Quantification (ELISA):

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8/CXCL8) in the collected supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

e. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

a. Cell Culture and Treatment:

  • Follow the same cell culture, seeding, and treatment protocol as described for the cytokine production assay, typically using macrophage cell lines like RAW 264.7.

b. Supernatant Collection:

  • After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

c. Griess Reaction:

  • Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

d. Absorbance Measurement:

  • Measure the absorbance of the colored product at 540 nm using a microplate reader.

e. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples based on the standard curve and determine the percentage inhibition of NO production by the test compounds.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by utilizing a reporter gene system.

a. Cell Line and Transfection:

  • Use a cell line (e.g., HEK293T or HeLa) that is stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.

b. Cell Seeding and Treatment:

  • Seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for 6-8 hours.

c. Cell Lysis and Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate to the cell lysate.

d. Luminescence Measurement:

  • Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the NF-κB transcriptional activity.

e. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activity by the test compounds.

Conclusion

Both this compound and dexamethasone demonstrate significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Dexamethasone is a well-characterized, highly potent synthetic steroid with broad anti-inflammatory and immunosuppressive actions. This compound, a natural sesquiterpene lactone, shows promise as an anti-inflammatory agent, particularly in its ability to reduce the production of key pro-inflammatory cytokines.

A direct comparison of their potency is limited by the lack of head-to-head studies. The available data suggests that dexamethasone acts at nanomolar concentrations to bind its receptor and inhibit inflammatory responses. The effective concentrations of this compound for anti-inflammatory effects in vitro appear to be in the micromolar range, although specific IC50 values for cytokine inhibition are not yet well-defined.

Further research is warranted to directly compare the anti-inflammatory efficacy and safety profiles of this compound and dexamethasone in standardized in vitro and in vivo models. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Head-to-Head Comparison of Tagitinin C and Mitomycin C for the Treatment of Keloids: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of tagitinin C and mitomycin C in the context of keloid treatment. The information presented herein is intended to inform research and development efforts by offering a clear, objective analysis of these two compounds based on available experimental evidence.

Executive Summary

Keloids, characterized by the hyperproliferation of fibroblasts and excessive collagen deposition, remain a significant challenge in wound healing. This guide examines the in vitro effects of two therapeutic candidates, this compound and mitomycin C, on keloid fibroblasts. Both compounds have demonstrated the ability to inhibit fibroblast viability and reduce collagen production, key pathological features of keloids. This report synthesizes the quantitative data from a head-to-head study, details the experimental methodologies employed, and visualizes the known signaling pathways through which these compounds exert their effects.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a direct comparative in vitro study of this compound and mitomycin C on keloid fibroblasts.

Compound Incubation Time (hours) IC50 (µg/mL)
This compound720.122
1200.039
Mitomycin C720.120
1200.100
Table 1: Comparative Cell Viability (IC50) of this compound and Mitomycin C on Keloid Fibroblasts.
Compound Incubation Time (hours) Collagen Deposition (% of control)
This compound7253.1
12044.3
Mitomycin C7260.4
12052.1
Table 2: Comparative Effect of this compound and Mitomycin C on Keloid Fibroblast Collagen Deposition.

Mechanisms of Action and Signaling Pathways

This compound and mitomycin C employ distinct mechanisms to inhibit the pathological processes in keloid fibroblasts.

This compound: This sesquiterpene lactone has been shown to exert its anti-keloid effects primarily through the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. TGF-β1 is a potent profibrotic cytokine that plays a central role in keloid pathogenesis by stimulating fibroblast proliferation and excessive collagen synthesis. While the precise molecular interactions are still under investigation, it is understood that this compound's interference with this pathway leads to a downstream reduction in pro-fibrotic gene expression.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGFBR1_2 TGF-β Receptors (Type I/II) TGF-β1->TGFBR1_2 Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Transcription Gene Transcription (Collagen, etc.) DNA->Transcription This compound This compound This compound->TGFBR1_2 Inhibits

Figure 1: Proposed inhibitory action of this compound on the TGF-β/Smad signaling pathway in keloid fibroblasts.

Mitomycin C: As an alkylating agent, mitomycin C's primary mechanism of action is the inhibition of DNA synthesis, which directly curtails cell proliferation. It forms cross-links within the DNA double helix, preventing its replication and, consequently, cell division. In the context of keloids, this leads to a reduction in the number of hyperproliferative fibroblasts. Additionally, some evidence suggests that mitomycin C may also modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in keloids and contributes to fibrosis.

Mitomycin_C_pathway cluster_dna DNA Synthesis cluster_wnt Wnt/β-catenin Pathway DNA_Replication DNA Replication Cell_Division Cell Division DNA_Replication->Cell_Division Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Gene_Transcription Pro-fibrotic Gene Transcription Beta_Catenin->Gene_Transcription Mitomycin C Mitomycin C Mitomycin C->DNA_Replication Inhibits Mitomycin C->Destruction_Complex Potentially Modulates

Figure 2: Dual mechanism of Mitomycin C involving DNA synthesis inhibition and potential modulation of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture
  • Cell Line: Primary keloid fibroblasts were isolated from patient keloid tissues.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Keloid fibroblasts were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or mitomycin C. Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates were incubated for 72 and 120 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) was determined from the dose-response curve.

Collagen Deposition Assay (Sirius Red Assay)

This assay quantifies the amount of collagen produced and deposited by the fibroblasts.

  • Cell Seeding and Treatment: Keloid fibroblasts were seeded in 24-well plates and treated with this compound or mitomycin C at their respective IC50 concentrations for 72 and 120 hours.

  • Fixation: The culture medium was removed, and the cells were washed with PBS and then fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells were stained with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.

  • Washing: The unbound dye was removed by washing with 0.01 N HCl.

  • Dye Elution: The bound dye was eluted with 0.1 N NaOH.

  • Quantification: The absorbance of the eluted dye was measured at 540 nm.

  • Data Analysis: The amount of collagen was calculated relative to the total protein content (determined by a separate protein assay, such as the Bradford assay) and expressed as a percentage of the control group.

Experimental_Workflow cluster_culture Cell Culture cluster_viability Cell Viability Assay (MTT) cluster_collagen Collagen Deposition Assay (Sirius Red) Isolate_Fibroblasts Isolate Keloid Fibroblasts Culture_Cells Culture in DMEM + 10% FBS Isolate_Fibroblasts->Culture_Cells Seed_96well Seed 5x10³ cells/well in 96-well plate Culture_Cells->Seed_96well Seed_24well Seed cells in 24-well plate Culture_Cells->Seed_24well Treat_Viability Treat with this compound or Mitomycin C Seed_96well->Treat_Viability Incubate_Viability Incubate 72h & 120h Treat_Viability->Incubate_Viability Add_MTT Add MTT solution Incubate_Viability->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance_Viability Read Absorbance at 570 nm Solubilize->Read_Absorbance_Viability Treat_Collagen Treat with IC50 conc. Seed_24well->Treat_Collagen Incubate_Collagen Incubate 72h & 120h Treat_Collagen->Incubate_Collagen Fix_Cells Fix cells Incubate_Collagen->Fix_Cells Stain_SiriusRed Stain with Sirius Red Fix_Cells->Stain_SiriusRed Elute_Dye Elute Dye Stain_SiriusRed->Elute_Dye Read_Absorbance_Collagen Read Absorbance at 540 nm Elute_Dye->Read_Absorbance_Collagen

Figure 3: A simplified workflow of the key in vitro experiments for evaluating anti-keloid compounds.

Conclusion

Both this compound and mitomycin C demonstrate significant potential as anti-keloid agents in vitro. Mitomycin C exhibits a slightly lower IC50 at 72 hours, while this compound is more potent at 120 hours, suggesting a time-dependent efficacy. Notably, this compound appears to be more effective at reducing collagen deposition at both time points. The distinct mechanisms of action—TGF-β1 pathway inhibition for this compound and DNA synthesis inhibition for mitomycin C—may offer different therapeutic advantages and opportunities for combination therapies. Further research is warranted to elucidate the detailed molecular interactions and to translate these promising in vitro findings into preclinical and clinical settings.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Tagitinin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a promising natural product with a diverse range of pharmacological activities. Its potent anticancer, anti-inflammatory, and antimalarial properties have spurred significant interest in understanding the relationship between its chemical structure and biological function. This guide provides a comprehensive comparison of this compound and its synthetic analogs, supported by experimental data, to aid researchers in the development of novel therapeutics.

Core Biological Activities and Structural Insights

The biological activity of this compound is intrinsically linked to its unique chemical scaffold, featuring an α-methylene-γ-lactone motif and two α,β-unsaturated ketone systems.[1] These reactive sites are crucial for its interaction with biological targets. Modifications to these functional groups have profound effects on the compound's efficacy and selectivity.

Anticancer Activity: Inducing Cell Death Through Multiple Pathways

This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines, including colorectal, hepatocellular, breast, and pancreatic cancer.[1][2][3] Its primary mechanisms of action include the induction of ferroptosis and apoptosis.[2]

Ferroptosis Induction: In colorectal cancer cells, this compound triggers endoplasmic reticulum (ER) stress, leading to the activation of the PERK-Nrf2-HO-1 signaling pathway.[2] This cascade results in the accumulation of lipid peroxides and subsequent iron-dependent cell death known as ferroptosis.[2]

Apoptosis Induction: this compound also promotes apoptosis, or programmed cell death, in cancer cells.[2] Studies have shown that it can arrest the cell cycle at the G0/G1 phase and activate caspases, key enzymes in the apoptotic pathway.[2]

The α-methylene-γ-lactone moiety is a critical pharmacophore for the anticancer activity of this compound. Michael addition reactions at this site have been employed to generate a library of derivatives with altered biological profiles.[1] While some modifications can enhance water solubility and potentially improve bioavailability, they can also impact cytotoxic potency.[1] For instance, certain amine, phosphonate, and thiol adducts have shown continued or, in some cases, enhanced anticancer activity.[1]

Anti-inflammatory Effects: Modulating Neutrophil Activity

This compound and its naturally occurring analogs, tagitinin A and F, exhibit anti-inflammatory properties by modulating the function of human neutrophils.[4] These compounds have been shown to decrease the production of pro-inflammatory cytokines such as IL-6, CXCL8, and TNF-α in lipopolysaccharide (LPS)-stimulated neutrophils.[4] Interestingly, while this compound was found to increase neutrophil apoptosis, tagitinin F was able to reduce the secretion of inflammatory mediators without inducing cell death, suggesting a safer therapeutic profile for certain inflammatory conditions.[4]

Antimalarial and Antitrypanosomal Activity

This compound has a history of traditional use in treating malaria, and modern scientific studies have validated its antiplasmodial activity.[5][6] It has shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5] Furthermore, this compound has demonstrated very strong inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, highlighting its potential as a lead compound for developing new antitrypanosomal drugs.[7]

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and its key analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCell LineActivity (IC50)Reference
This compound HCT116 (Colorectal)Not specified, but inhibits growth[2]
Hep-G2 (Hepatocellular)2.0 ± 0.1 µg/mL[3][8]
Huh 7 (Hepatocellular)1.2 ± 0.1 µg/mL[3][8]
OCI-AML3 (Leukemia)Effective at 2.5 µg/mL[2]
A549 (Lung)1.32 ± 0.14 µM[2]
T24 (Bladder)Not specified[2]
8505 (Thyroid)Not specified[2]
SNU-1 (Gastric)Not specified[2]
MCF-7 (Breast)Not specified[1]
MCF7-MDR (Breast, Multi-drug resistant)Not specified[1]
MiaPaCa-2 (Pancreas)Not specified[1]
This compound Derivative 9 MCF-7, MCF7-MDR, MiaPaCa-2Better than this compound[1]
This compound Derivative 10 MCF-7, MCF7-MDR, MiaPaCa-2Better than this compound (minimal cytotoxicity to normal cells)[1]

Table 2: Anti-inflammatory Activity of Tagitinins on Human Neutrophils

Compound (100 µM)Cytokine Inhibition (LPS-induced)Effect on ApoptosisReference
Tagitinin A Decreased IL-6, CXCL8, TNF-αNot specified[4]
This compound Decreased IL-6, CXCL8, TNF-αIncreased[4]
Tagitinin F Decreased IL-6, CXCL8, TNF-αNo induction[4]

Table 3: Antiprotozoal Activity of this compound

CompoundOrganismActivity (IC50)Reference
This compound Plasmodium falciparum (FCA strain)0.33 µg/mL[5]
This compound Trypanosoma brucei (TC221)0.0042 µg/mL[7]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of this compound and its analogs is provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.[3][8]

  • Clonogenic Assay: This assay measures the ability of a single cell to grow into a colony. It is used to determine the long-term proliferative potential of cells after treatment with a compound.[2]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptotic cells. Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the fluorescence intensity is measured as cells pass through a laser beam.[2]

  • Western Blot: This method is used to detect specific proteins in a sample. It can be used to measure the expression levels of proteins involved in apoptosis (e.g., caspases) and cell cycle regulation.[2]

Anti-inflammatory Assays
  • Neutrophil Isolation: Human neutrophils are purified from the peripheral blood of healthy donors.[4]

  • Cytokine Quantification (ELISA): Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines (e.g., IL-6, CXCL8, TNF-α) secreted by neutrophils in culture supernatants.[4]

In Vitro Antimalarial Assay
  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes.

  • SYBR Green I-based Assay: This fluorescence-based assay measures the proliferation of the malaria parasite. SYBR Green I dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

Visualizing the Mechanisms and Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its anticancer activity.

TagitininC_Signaling_Pathway TagitininC This compound ER_Stress ER Stress TagitininC->ER_Stress GSH_depletion GSH Depletion TagitininC->GSH_depletion PERK PERK Activation ER_Stress->PERK Nrf2 Nrf2 Translocation PERK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Lipid_peroxidation Lipid Peroxidation HO1->Lipid_peroxidation GSH_depletion->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.

Anticancer_Activity_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound Analogs cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism_studies end End mechanism_studies->end

Caption: Experimental workflow for evaluating the anticancer activity of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with multifaceted therapeutic potential. The structure-activity relationship studies highlight the critical role of the α-methylene-γ-lactone moiety and other structural features in dictating their biological activity. Further derivatization of the this compound scaffold, guided by the insights presented in this guide, could lead to the development of more potent and selective drug candidates for the treatment of cancer, inflammatory diseases, and parasitic infections. The provided experimental frameworks can serve as a foundation for the continued exploration and optimization of these valuable natural products.

References

Safety Operating Guide

Prudent Disposal of Tagitinin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like tagitinin C are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties as a sesquiterpene lactone and general principles of hazardous waste management provides a clear path forward. This guide offers essential, step-by-step procedural information for the safe disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

This compound, a sesquiterpenoid isolated from Tithonia diversifolia, is recognized for its potent biological activities, including anticancer effects.[1][2][3] Due to its bioactivity and the absence of explicit environmental impact data, this compound and its associated waste should be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory for all chemical waste disposal.[4][5]

Key Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below, offering a quick reference for handling and storage considerations.

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆PubChem[6]
Molecular Weight348.39 g/mol MedchemExpress[2]
CAS Number59979-56-5PubChem[6]
AppearanceWhite to off-white solidMedchemExpress[2]
Storage4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).MedchemExpress[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility.BioCrick[1], PubMed[3]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general guidelines for hazardous chemical waste management.

1. Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound should be considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., pipette tips, vials, chromatography columns).

    • Solvent waste from experimental procedures involving this compound.

  • Use Designated Waste Containers: Collect this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste. For solvent waste, use appropriate flammable or halogenated waste containers. Solid waste should be collected in a designated, sealed bag or container.

2. Labeling of Waste Containers:

  • Proper Identification: All waste containers must be accurately labeled with the words "Hazardous Waste" and a full description of the contents.

  • Include all Constituents: For solutions, list all chemical components, including solvents and their approximate concentrations. For solid waste, describe the nature of the contaminated materials.

  • Date of Accumulation: Mark the date when the first piece of waste is placed in the container.

3. Storage of Chemical Waste:

  • Satellite Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

  • Safe Storage Practices: Ensure containers are kept closed at all times, except when adding waste. Store containers in a secondary containment unit to prevent spills. Do not store incompatible chemicals together.[5]

4. Arranging for Waste Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.

5. Spill Management:

  • Preparedness: Maintain a chemical spill kit in an accessible location.

  • Small Spills: For minor spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area. All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Experimental Workflow for this compound Disposal

The logical flow for handling and disposing of this compound waste in a laboratory setting can be visualized as follows:

Workflow for this compound Disposal cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process cluster_spill Spill Response start Experiment with this compound waste_streams Identify Waste Streams Pure Compound Contaminated PPE Solutions Lab Supplies start->waste_streams spill Chemical Spill Occurs start->spill collection Segregate into Labeled, Compatible Containers waste_streams->collection storage Store in Secondary Containment in SAA collection->storage pickup Request EHS Waste Pickup storage->pickup end Document and Dispose via Certified Vendor pickup->end cleanup Contain and Clean Spill spill->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->collection

Caption: Logical workflow for the safe handling and disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Navigating the Handling of Tagitinin C: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety protocols and operational guidance for the handling and disposal of tagitinin C, a sesquiterpene lactone with significant biological activity. Strict adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound, while a promising therapeutic agent, presents potential health risks that necessitate careful management.

Hazard Identification and Toxicity

Known Hazards of Sesquiterpene Lactones:

  • Dermal and Respiratory Irritation: STLs are known to be irritating to the skin, eyes, nose, and gastrointestinal tract[1]. Direct contact can lead to contact dermatitis[2][3][4].

  • Toxicity: The biological activity of STLs is linked to their ability to react with cellular components, which can also lead to toxicity[1][2][5][6]. Some STLs have shown potential for genotoxicity and neurotoxicity[1][2].

  • Cytotoxicity: this compound has demonstrated significant cytotoxic effects against various cancer cell lines. This inherent bioactivity underscores the need for caution to avoid unintended exposure.

Quantitative Toxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various cell lines, providing a quantitative measure of its cytotoxic potential.

Cell LineCell TypeIC50 (µg/mL)Reference
U373Human Glioblastoma6.1[7]
HepG-2Human Hepatoma2.0 ± 0.1[8][9]
Huh 7Human Hepatoma1.2 ± 0.1[8][9]
OCI-AML3Acute Myeloid LeukemiaNot specified, but significant[10]
TC221Trypanosoma brucei0.0042[10]
Keloid Fibroblasts (72h)Fibroblast0.122[9][10]
Keloid Fibroblasts (120h)Fibroblast0.039[9][10]

Note: Lower IC50 values indicate higher cytotoxicity.

Personal Protective Equipment (PPE)

Due to the irritant and cytotoxic nature of this compound, the following PPE is mandatory when handling the compound in any form (solid or in solution).

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile gloves are required. Double-gloving is recommended when handling concentrated solutions or the pure compound.
Eye Protection Safety GogglesChemical splash goggles must be worn at all times.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat is required.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Experimental Protocols: Handling and Preparation of Solutions

The following is a generalized protocol for the safe handling and preparation of this compound solutions.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of solid this compound directly into the container.

  • Solubilization: Add the appropriate volume of solvent to the container to achieve the desired stock concentration.

  • Mixing: Securely cap the container and vortex until the this compound is completely dissolved.

  • Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended by the supplier, typically at -20°C or -80°C for long-term stability.

  • Decontamination: Wipe down the work area within the fume hood, the balance, and any equipment used with a suitable deactivating agent (e.g., 70% ethanol), followed by a thorough cleaning with a laboratory detergent.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Streams:

  • Solid Waste: Contaminated gloves, pipette tips, vials, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

Disposal Procedure:

  • Segregate waste into the appropriate solid or liquid hazardous waste containers.

  • Ensure all waste containers are securely sealed and properly labeled with the contents, including "this compound" and "Hazardous Waste."

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Logical Workflow for Handling this compound

The following diagram outlines the essential steps and decision points for the safe handling of this compound from receipt to disposal.

TagitininC_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling start Receive this compound ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weigh Solid in Fume Hood fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Stock Solution dissolve->store collect_solid Collect Solid Waste collect_liquid Collect Liquid Waste dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and chemical hygiene plan in conjunction with this document.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tagitinin C
Reactant of Route 2
tagitinin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.